Z-Lys-NH2 hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c15-9-5-4-8-12(13(16)18)17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZKXTTYPBMFC-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718491 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112785-42-9 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Z-Lys-NH2 HCl in Modern Peptide Science: A Technical Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide chemistry and biology, the strategic use of protected amino acids is paramount. Among these, Z-Lys-NH2 HCl (Nα-Z-L-Lysine amide hydrochloride) and its derivatives serve as critical tools, enabling the precise construction of complex peptides and the interrogation of biological systems. This guide provides an in-depth technical overview of the core applications of this compound, focusing on its utility in peptide synthesis and enzyme kinetics, supported by field-proven insights and detailed experimental protocols.
Part 1: Core Principles and Applications of Z-Lysine Derivatives
This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The amide at the C-terminus and the hydrochloride salt form enhance its stability and solubility, making it a valuable reagent in various biochemical applications.[1] The primary utility of the Z-group lies in its role as a protecting group, preventing the highly reactive alpha-amino group from participating in unintended reactions during chemical synthesis. This strategic protection is fundamental to the controlled, stepwise assembly of amino acids into a predefined peptide sequence.
Foundational Role in Peptide Synthesis
The synthesis of peptides with specific sequences requires a methodical approach to forming amide bonds between amino acids. This process can be broadly categorized into solution-phase and solid-phase synthesis, both of which can effectively utilize Z-protected lysine.
-
Solution-Phase Peptide Synthesis (SPPS): This classical approach involves the sequential coupling of protected amino acids in a homogenous solution. Intermediates at each step are isolated and purified, offering a high degree of control and scalability.[2] The Z-group, in conjunction with other protecting groups, forms the basis of an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[2] This allows for the precise and directed formation of peptide bonds.
-
Solid-Phase Peptide Synthesis (SPPS): SPPS has become the dominant method for peptide synthesis due to its efficiency and amenability to automation.[3][4] In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner.[3][4] While the Fmoc/tBu strategy is now more common, the Z-group can be employed in orthogonal protection schemes, particularly for the synthesis of complex or modified peptides.[5]
A Versatile Tool in Enzyme Kinetics and Inhibitor Screening
Derivatives of Z-lysine are instrumental in the study of proteases, a class of enzymes that cleave peptide bonds. Due to their specificity for cleaving after basic amino acid residues like lysine, many proteases can be assayed using Z-lysine-based substrates.[6] For instance, α-N-Carbobenzoxy-L-lysine thiobenzyl ester (Z-LYS-SBZL) is a chromogenic substrate used to measure the activity of trypsin-like serine proteases.[6] Enzymatic cleavage of the thiobenzyl ester releases a product that reacts with a chromogenic reagent, allowing for the continuous monitoring of enzyme activity via spectrophotometry.[6] This principle is widely applied in drug discovery to screen for protease inhibitors.[6]
Application in the Synthesis of Bioactive Peptides and Drug Discovery
The incorporation of Z-protected lysine is a key step in the synthesis of numerous bioactive peptides, including antimicrobial peptides (AMPs) and peptide-based drugs.[7][8] The lysine side chain is often crucial for the biological activity of these peptides, and its precise placement within the sequence is critical. Furthermore, the development of covalent inhibitors targeting specific lysine residues in proteins is a burgeoning area of drug design.[9] The synthesis of these targeted agents often involves the use of lysine derivatives with carefully chosen protecting groups to enable the site-specific introduction of reactive moieties.[9]
Part 2: Experimental Methodologies
This section provides detailed protocols for the application of Z-lysine derivatives in peptide synthesis and enzyme kinetics. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol: Solution-Phase Synthesis of a Dipeptide using Z-Protected Lysine
This protocol outlines the synthesis of Z-Lys(Boc)-Gly-OMe, demonstrating a typical coupling reaction in solution-phase synthesis.
Materials:
-
Z-Lys(Boc)-OH
-
H-Gly-OMe.HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Amine Salt Neutralization: In a round-bottom flask, dissolve H-Gly-OMe.HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 20 minutes to liberate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve Z-Lys(Boc)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: To the cooled carboxylic acid solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM. Stir for 15 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Peptide Bond Formation: Add the free amine solution from step 1 to the activated acid mixture. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol provides a general workflow for SPPS, where a Z-protected lysine could be incorporated if an orthogonal protection strategy is desired. For simplicity, this example uses Fmoc-Lys(Boc)-OH.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (e.g., Fmoc-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Fmoc-Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol: Enzyme Kinetic Assay using a Z-Lysine Chromogenic Substrate
This protocol describes the use of Z-LYS-SBZL to determine the kinetic parameters of a trypsin-like protease.[6]
Materials:
-
Z-LYS-SBZL monohydrochloride
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Purified trypsin-like protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (100 mM): Dissolve Z-LYS-SBZL in DMSO.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer.
-
Working Substrate Solutions: Prepare a series of dilutions of the Substrate Stock Solution in Assay Buffer to achieve a range of final concentrations in the assay.
-
Working DTNB Solution (1 mM): Dilute the DTNB Stock Solution 1:10 in Assay Buffer.
-
Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a concentration that produces a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In each well of a 96-well plate, add in the following order:
-
Assay Buffer
-
20 µL of Working DTNB Solution (1 mM)
-
10 µL of Working Substrate Solution (varying concentrations)
-
-
Include a "no enzyme" control for each substrate concentration.
-
-
Reaction Initiation and Monitoring:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.
-
Part 3: Visualizing the Workflow and Concepts
To further elucidate the processes described, the following diagrams illustrate the key workflows and principles.
Diagram: Orthogonal Protection in Solution-Phase Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Diagram: Enzyme Kinetic Assay Workflow
Sources
- 1. H-Lys(Z)-NH2.HCl [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride basics
An In-Depth Technical Guide to N-epsilon-Carboxybenzyl-L-lysine Amide Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride, a critical building block in modern peptide synthesis and drug development. We will delve into its chemical principles, synthesis, and applications, offering field-proven insights into its strategic use.
Foundational Principles: The Strategic Importance of Lysine Protection
In the intricate process of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. The amino acid lysine presents a unique challenge due to its two reactive amino groups: the alpha-amino (Nα) group, involved in forming the peptide backbone, and the epsilon-amino (Nε) group on its side chain. This side chain reactivity can lead to undesired polymerization or branching if left unprotected.[1]
The strategic solution is the use of protecting groups, which act as temporary "masks" for reactive functionalities. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a seminal innovation that enabled controlled, stepwise peptide synthesis.[2] By converting the nucleophilic ε-amino group into a less reactive carbamate, the Cbz group ensures that only the Nα-amino group participates in peptide bond formation.[2][3]
The subject of this guide, N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride, is a specialized derivative of this foundational compound, tailored for specific applications in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Molecular Architecture and Properties
To fully appreciate the utility of this compound, let's dissect its structure:
-
L-lysine Core: The chiral scaffold upon which the functionality is built.
-
N-epsilon-Carboxybenzyl (Cbz/Z) Group: The protecting group attached to the side-chain amino group. Its key features include:
-
Robust Stability: The Cbz group is stable under a wide range of conditions, including the basic conditions used for Fmoc group removal and mildly acidic treatments.[2][4]
-
Orthogonal Deprotection: It can be selectively removed under specific conditions that do not affect other common protecting groups like Boc or Fmoc, a concept known as orthogonality.[3][5]
-
-
Amide (C-terminal): The C-terminal carboxylic acid is converted to a primary amide (-CONH₂). This modification is often employed to mimic the C-terminus of many biologically active peptides or to enhance stability and solubility.
-
Hydrochloride Salt: The Nα-amino group is protonated to form a hydrochloride salt (-NH₃⁺Cl⁻). This salt form generally improves the compound's crystallinity, stability, and solubility in polar solvents used in peptide synthesis.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ClN₃O₃ | Inferred from components |
| Molecular Weight | 315.80 g/mol | Inferred from components |
| Appearance | Typically a white to off-white solid | [6] |
| Solubility | Soluble in polar organic solvents and aqueous solutions | [1][6] |
Synthesis and Chemical Workflow
The synthesis of N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride involves a multi-step process that leverages the differential reactivity of the amino groups.
Diagram: Synthetic Pathway
Caption: Synthetic workflow for N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride.
Step-by-Step Synthesis Protocol
Part 1: Selective Nε-Protection of L-Lysine
This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for amino acids.
-
Dissolution: Dissolve L-lysine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate or sodium hydroxide (2.5 equivalents) with cooling in an ice bath to maintain a temperature of 0-5°C.[2]
-
Reagent Addition: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) and an additional aliquot of the base solution to maintain a pH around 8-9.[7] This pH control is crucial for selectively acylating the more nucleophilic Nε-amino group over the Nα-amino group, which is partially protonated.
-
Reaction: Continue stirring in the ice bath for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.
-
Isolation: Carefully acidify the aqueous layer with cold 1 M HCl to a pH of ~6. The product, Nε-Cbz-L-Lysine, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the Nε-protected amino acid.[7]
Part 2: C-Terminal Amidation
-
Activation: Dissolve the Nε-Cbz-L-Lysine (1.0 equivalent) in a suitable aprotic solvent like dimethylformamide (DMF). Cool the solution to 0°C. Add a coupling reagent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir for 20-30 minutes to form the activated ester.
-
Amination: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Purify the resulting Nε-Cbz-L-Lysine amide by standard chromatographic techniques.
Part 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified amide in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.
-
Acidification: Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or diethyl ether) dropwise while stirring.
-
Precipitation: The hydrochloride salt will typically precipitate from the solution.
-
Isolation: Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain the final product.
Mechanism of Action: The Cbz Protection/Deprotection Cycle
The utility of the Cbz group lies in its controlled application and removal. The deprotection step unmasks the lysine side chain at the desired stage of synthesis, allowing for further modifications like branching, cyclization, or conjugation.[8][9]
Diagram: Cbz Deprotection Mechanism
Caption: Catalytic hydrogenation mechanism for Cbz group removal.
Deprotection Protocols
The primary method for Cbz group removal is catalytic hydrogenation, which is valued for its mild conditions.
Protocol: Cbz Deprotection by Catalytic Hydrogenation [2][3]
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected peptide (1.0 equivalent) in a solvent like methanol, ethanol, or DMF.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitoring: Monitor the reaction's completion using TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
Alternatively, strong acidic conditions can also be used for deprotection, though this method is less common and can affect other acid-labile protecting groups.[10]
Applications in Research and Drug Development
N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride is a versatile tool for:
-
Custom Peptide Synthesis: It is a key building block for introducing a lysine residue with a protected side chain into a peptide sequence during SPPS or solution-phase synthesis.[1]
-
Synthesis of Branched Peptides: The orthogonal nature of the Cbz group allows for its selective removal while the peptide remains on the solid support, enabling the synthesis of branched peptides by building a new peptide chain off the lysine side chain.[8][9]
-
Bioconjugation: After deprotection, the newly freed ε-amino group serves as a reactive handle for conjugating molecules such as fluorescent dyes, biotin, lipids, or polyethylene glycol (PEG).
-
Drug Discovery: This compound is used in the synthesis of peptide-based therapeutics, where lysine modification can be crucial for modulating activity, stability, or pharmacokinetic properties.
Conclusion: A Precision Tool for Advanced Synthesis
N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride is more than just a protected amino acid; it is a facilitator of precision in complex molecular construction. Its robust Cbz protecting group, combined with the C-terminal amide and solubility-enhancing hydrochloride salt, provides chemists and drug developers with a reliable and versatile reagent. Understanding the principles behind its synthesis, protection, and deprotection is fundamental to leveraging its full potential in advancing therapeutic and materials science research.
References
- Precision in Practice: Utilizing Nε-Boc-L-lysine Amide Hydrochloride for Tailored Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Peptide Synthesis and Protecting Groups. Coconote.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
- Mastering Peptide Synthesis: The Role of CBZ Protecting Groups.
- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation.
- Amino Acid Derivatives for Peptide Synthesis.
- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
- Amino Acid Derivatives for Peptide Synthesis.
- Peptide synthesis: Protecting groups for amine and carboxyl functionality. NPTEL IIT Kharagpur.
- N6-Cbz-L-Lysine synthesis. ChemicalBook.
- EPSILON-CARBOBENZOXY-L-LYSINE. ChemBK.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. chembk.com [chembk.com]
- 7. N6-Cbz-L-Lysine synthesis - chemicalbook [chemicalbook.com]
- 8. kohan.com.tw [kohan.com.tw]
- 9. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 10. coconote.app [coconote.app]
Topic: Z-Lys-NH2·HCl: A Mechanistic and Application Guide for Advanced Peptide Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of Nε-Benzyloxycarbonyl-L-lysinamide hydrochloride (Z-Lys-NH2·HCl), a critical building block in modern peptide synthesis. We will dissect the molecule's constituent parts—the benzyloxycarbonyl (Z) protecting group, the lysine scaffold, and the C-terminal amide—to elucidate their specific mechanistic roles. This document moves beyond simple protocols to explore the chemical causality that dictates its application in both solid-phase and solution-phase peptide synthesis. Detailed methodologies, comparative data, and workflow diagrams are provided to equip researchers and drug development professionals with the field-proven insights necessary for leveraging this reagent to its full potential, ensuring the rational design and successful synthesis of complex amidated peptides.
Introduction: The Strategic Importance of Z-Lys-NH2·HCl
In the intricate field of peptide synthesis, the final architecture and function of a peptide are dictated by the precise selection of its constituent amino acid building blocks. Z-Lys-NH2·HCl is a specialized reagent designed to solve three distinct challenges simultaneously: it provides the versatile lysine residue, ensures selective reactivity through side-chain protection, and establishes a C-terminal amide, a modification crucial for the bioactivity of many therapeutic peptides.[1][2]
Lysine's side chain, with its primary ε-amino group, is a hub of reactivity, making it essential for post-synthesis modifications but also a source of unwanted side reactions if left unprotected during chain assembly.[3] Furthermore, a vast number of naturally occurring peptide hormones and therapeutics require a C-terminal amide (-CONH₂) instead of a carboxylic acid (-COOH) to enhance biological activity, improve metabolic stability, and increase receptor binding affinity.[4][5][6] Z-Lys-NH2·HCl is engineered to address these requirements from the outset of the synthesis.
This guide will deconstruct the molecule to provide a granular understanding of its mechanism of action, empowering scientists to make informed decisions in their synthetic strategies.
Deconstructing the Reagent: A Mechanistic Analysis
The efficacy of Z-Lys-NH2·HCl stems from the distinct and synergistic functions of its three core components. Understanding each part is fundamental to its successful application.
The ε-Amino Protector: The Benzyloxycarbonyl (Z or Cbz) Group
The benzyloxycarbonyl group is one of the classic, yet still highly relevant, amine protecting groups in organic chemistry, particularly in peptide synthesis.[7][8] Its primary role here is to "mask" the nucleophilic ε-amino group of the lysine side chain.
-
Mechanism of Protection: The Z-group forms a stable carbamate linkage with the ε-amino group.[9] This delocalizes the lone pair of the nitrogen atom, significantly reducing its nucleophilicity and preventing it from competing with the α-amino group in subsequent peptide coupling reactions. This prevention of side-chain branching is critical for synthesizing the correct linear peptide sequence.[10]
-
Orthogonality and Stability: The Z-group is notably stable under the mildly basic conditions used for Fmoc-group removal and the acidic conditions used for Boc-group removal.[10][11] This "orthogonality" allows for its selective retention while the peptide chain is elongated from the N-terminus. It is primarily cleaved under reductive conditions, most commonly catalytic hydrogenolysis.[7][12]
The Reactive Center: The α-Amino Group
With the side chain protected, the α-amino group of Z-Lys-NH2·HCl is the sole nucleophilic center available for peptide bond formation. In a typical synthesis cycle, this primary amine attacks the activated carboxyl group of the incoming N-protected amino acid.[13][14] This reaction is not spontaneous and requires the use of coupling reagents to form a highly reactive intermediate from the incoming amino acid's carboxyl group, making it susceptible to nucleophilic attack.
The Functional Terminus: The C-Terminal Amide (-NH2)
Incorporating a C-terminal amide is a prevalent strategy to enhance the therapeutic properties of a peptide.[15][] Using Z-Lys-NH2·HCl as the C-terminal residue directly installs this modification.
-
Increased Stability: The amide group is neutral, whereas a free carboxyl group is negatively charged at physiological pH. This charge removal makes the peptide less susceptible to degradation by carboxypeptidases, thereby increasing its in vivo half-life.[15]
-
Enhanced Bioactivity: By mimicking the structure of many native peptide hormones, the C-terminal amide can lead to stronger interactions with biological receptors, resulting in improved potency.[4][6]
-
Improved Solubility Profile: The overall charge of the peptide is altered, which can influence its solubility and ability to cross cellular membranes.[15]
The hydrochloride (HCl) salt form simply enhances the reagent's stability, crystallinity, and solubility in common synthesis solvents.[2]
Application in Synthetic Workflows
Z-Lys-NH2·HCl is adaptable to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, although its application differs slightly. The Z-group's classic use was in solution-phase synthesis, but its stability profile makes it a valuable tool in certain SPPS strategies, particularly those employing Boc chemistry.[10][17]
Workflow: Incorporating Z-Lys-NH2·HCl in Fmoc-Based SPPS
Below is a generalized workflow for using Z-Lys-NH2·HCl as the C-terminal residue in a standard Fmoc-based solid-phase synthesis.
Note: In this workflow, one would use Fmoc-Lys(Z)-OH to attach to the resin first to build the chain. Z-Lys-NH2·HCl is more suited for solution-phase synthesis or for fragment condensation where it acts as the C-terminal piece.
Key Experimental Protocols
Disclaimer: These protocols are illustrative. Researchers must optimize conditions for their specific sequences and scales and adhere to all laboratory safety protocols.
Protocol 1: Peptide Coupling to the α-Amino Group of Z-Lys-NH2·HCl (Solution Phase)
-
Dissolution: Dissolve Z-Lys-NH2·HCl (1.0 eq) and the N-terminally protected amino acid (e.g., Boc-Ala-OH, 1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Activation: In a separate vessel, dissolve the coupling reagent (e.g., HBTU, 1.1 eq) and an activation base (e.g., HOBt, 1.1 eq) in the same solvent.
-
Neutralization & Coupling: Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the Z-Lys-NH2·HCl solution to neutralize the hydrochloride salt and facilitate the reaction. Slowly add the activated amino acid solution to the lysine solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with a mild acid wash (e.g., dilute citric acid), followed by extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting dipeptide via flash chromatography.
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis
-
Preparation: Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or THF).
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Securely attach a hydrogen balloon or connect the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by LC-MS to track the disappearance of the starting material.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Data Summary: Lysine Side-Chain Protection Strategies
The choice of protecting group is a critical strategic decision in peptide synthesis. The Z-group is one of several options, each with distinct cleavage conditions.
| Protecting Group | Abbreviation | Cleavage Reagent(s) | Orthogonal To | Key Application Insight |
| Benzyloxycarbonyl | Z (or Cbz) | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | Fmoc, most Boc conditions | Excellent for solution-phase; stable and reliable, but hydrogenolysis is not suitable for sulfur-containing peptides.[7] |
| tert-Butoxycarbonyl | Boc | Strong acids (TFA, HF) | Fmoc, Z | The standard for Fmoc-based SPPS; offers excellent acid lability for final deprotection.[3] |
| (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, Boc, Z, Trt | Allows for selective on-resin deprotection of the lysine side chain for branching or labeling.[18] |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Fmoc, Boc, Z | Provides another orthogonal option for selective deprotection under mild, metal-catalyzed conditions.[11] |
Analytical Characterization and Purification
Post-synthesis, the crude peptide product is a heterogeneous mixture containing the desired peptide along with byproducts like deletion or truncated sequences.[19]
-
Purity Assessment & Identity Confirmation: The primary analytical tools are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assessing purity and Mass Spectrometry (MS) for confirming the molecular weight and thus the identity of the synthesized peptide.[20][21][22]
-
Purification: Preparative RP-HPLC is the gold standard for purifying the target peptide from the crude mixture.[23][24] The peptide is separated based on its hydrophobicity, allowing for the isolation of a highly pure final product.
Conclusion and Future Outlook
Z-Lys-NH2·HCl remains a highly valuable and strategic reagent in the peptide chemist's toolbox. Its genius lies in its multifunctional nature: it provides a stable, side-chain protected lysine that is orthogonal to the most common N-terminal protecting groups while simultaneously ensuring the final peptide possesses a C-terminal amide. This guide has detailed the mechanistic principles that govern its reactivity, from the stability of the Z-carbamate to the nucleophilicity of the α-amino group and the biochemical importance of the C-terminal amide. By understanding the causality behind each synthetic step, from coupling to deprotection, researchers can more effectively troubleshoot syntheses, design complex peptides, and accelerate the development of novel peptide-based therapeutics.
References
-
Mastering Peptide Synthesis: The Role of Protected Amino Acids like Z-Met-OH . (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
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Amino Acid Derivatives for Peptide Synthesis . (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]
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Liu, R., et al. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase . UC Davis. Retrieved January 16, 2026, from [Link]
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Farrer, B. T., et al. (n.d.). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure . NIH Public Access. Retrieved January 16, 2026, from [Link]
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Peptide synthesis . (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase . (2024, September 19). Open Access Pub. Retrieved January 16, 2026, from [Link]
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Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure . (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
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Synthesis of Peptides . (n.d.). Science of Synthesis. Retrieved January 16, 2026, from [Link]
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H-Lys(Z)-NH2.HCl . (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles . (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . (n.d.). Total Synthesis. Retrieved January 16, 2026, from [Link]
-
Comprehensive Guide to Peptide C-Terminal Modifications . (n.d.). JPT. Retrieved January 16, 2026, from [Link]
-
Peptide synthesis: Amidation and Acetylation . (n.d.). LifeTein. Retrieved January 16, 2026, from [Link]
-
Development of enzymatic methods for C-terminal amidation of peptides . (n.d.). University of Copenhagen. Retrieved January 16, 2026, from [Link]
-
Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride . (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Analytical techniques for peptide-based drug development . (2025, February 24). International Journal of Science and Research Archive. Retrieved January 16, 2026, from [Link]
-
C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity . (1994). PubMed. Retrieved January 16, 2026, from [Link]
-
H-Lys(Z)-NH2 HCl [58117-53-6] . (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]
-
Z-Lys-NH2 · HCl, CAS No. 112785-42-9 . (n.d.). iChemical. Retrieved January 16, 2026, from [Link]
-
Introduction to Peptide Synthesis . (2019, February 15). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
New and Evolving Techniques for the Characterization of Peptide Therapeutics . (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution . (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Overview of Custom Peptide Synthesis . (n.d.). GenScript. Retrieved January 16, 2026, from [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns . (2023, May 3). Agilent. Retrieved January 16, 2026, from [Link]
-
Reactivity of Lys(NH2)-containing peptides toward endopeptidases . (1999). PubMed. Retrieved January 16, 2026, from [Link]
-
Peptide Synthesis . (2023, May 18). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Strategies for the synthesis of labeled peptides . (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water . (2023, January 26). PubMed Central. Retrieved January 16, 2026, from [Link]
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- 5. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
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benzyloxycarbonyl-lysine amide hydrochloride function
An In-Depth Technical Guide to Benzyloxycarbonyl-Lysine Amide Hydrochloride: A Multifunctional Tool in Chemical Biology and Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of benzyloxycarbonyl-lysine amide hydrochloride, a specialized amino acid derivative with significant utility in peptide synthesis, enzyme modulation, and the development of novel therapeutics. We will dissect its molecular architecture to understand its functional roles, provide field-proven experimental protocols, and discuss its application in cutting-edge research, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Molecular Architecture and Intrinsic Functionality
Benzyloxycarbonyl-lysine amide hydrochloride is a derivative of the essential amino acid L-lysine, engineered with three key modifications that dictate its chemical behavior and applications:
-
The Benzyloxycarbonyl (Cbz or Z) Group: This is a carbamate-type protecting group attached to one of the two amino groups of lysine.[1] The Cbz group is critical in peptide chemistry as it temporarily "masks" the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions during peptide bond formation.[2][3] Its stability under mildly acidic or basic conditions, combined with its susceptibility to removal via harsher methods like catalytic hydrogenation or strong acid, makes it a strategic choice in multi-step syntheses.[1] Depending on which amino group is protected, two primary isomers exist:
-
Nα-Cbz-L-lysine amide hydrochloride: The Cbz group protects the α-amino group, leaving the ε-amino group on the side chain available for conjugation or other modifications.
-
Nε-Cbz-L-lysine amide hydrochloride: The Cbz group protects the side-chain ε-amino group, a common strategy for incorporating lysine into a peptide chain while preventing branching at the side chain.[4]
-
-
The C-Terminal Amide: The conversion of the native carboxylic acid group to a primary amide is a crucial modification. In nature, many peptide hormones and neurotransmitters possess a C-terminal amide, which enhances their biological stability by increasing resistance to degradation by carboxypeptidases. This modification also often improves receptor binding affinity and overall biological activity.
-
The Hydrochloride Salt: The presence of a free, unprotected amino group (either α or ε) allows for the formation of a hydrochloride salt. This salt form generally improves the compound's crystallinity, stability, and solubility in aqueous or polar organic solvents, simplifying its handling and integration into various reaction protocols.[5]
Physicochemical Properties
A summary of the key properties for the two potential isomers is presented below. Note that specific values can vary slightly between suppliers.
| Property | Nα-Cbz-L-lysine | Nε-Cbz-L-lysine |
| Molecular Formula | C14H20N2O4 | C14H20N2O4 |
| Molecular Weight | 280.32 g/mol [6][7] | 280.32 g/mol [8] |
| Appearance | White to off-white powder[6] | White powder[4][9] |
| Solubility | Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water.[6] | Varies with salt form. |
| Storage Conditions | -20°C[6][7] | Room temperature, inert atmosphere.[4] |
Note: The properties listed for the base molecules are extended to their amide hydrochloride derivatives, with expected increases in solubility for the salt form.
Core Function I: A Strategic Building Block in Peptide Synthesis
The primary function of benzyloxycarbonyl-lysine derivatives is as a controlled building block in the synthesis of peptides.[10] The Cbz group's role is to enforce regioselectivity during the formation of amide (peptide) bonds, which is the cornerstone of creating a specific amino acid sequence.[3]
Causality in Experimental Design: Why Choose Cbz-Lys-NH2?
The selection of Nε-Cbz-L-lysine amide as the C-terminal residue in a solid-phase peptide synthesis (SPPS) campaign is a deliberate choice driven by several factors:
-
Bioactivity: To mimic a native peptide hormone or to enhance the stability of a therapeutic peptide.
-
Protecting Group Orthogonality: In a synthesis strategy using an acid-labile protecting group for the N-terminus (like Boc), the Cbz group on the lysine side chain remains intact until a final, global deprotection step using catalytic hydrogenation.[1][2] This prevents side-chain acylation during the sequential addition of other amino acids.
-
Preventing Racemization: The Cbz group, when combined with appropriate coupling reagents, helps to minimize the risk of racemization at the chiral α-carbon during activation of the carboxyl group of the preceding amino acid.
Workflow: Solid-Phase Synthesis of a C-Terminal Lysine Amide Peptide
The following diagram and protocol outline the incorporation of an Nα-protected, Nε-Cbz-lysine amide into a growing peptide chain on a solid support. This workflow assumes a Boc-based SPPS strategy.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Cbz-protected lysine.
Experimental Protocol: Peptide Coupling
Objective: To couple Boc-Lys(Cbz)-OH to a Rink Amide resin as the first amino acid in a peptide sequence.
-
Resin Preparation: Swell 1g of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the initial Fmoc protecting group from the linker. Wash thoroughly with DMF.
-
Activation of Amino Acid: In a separate vial, dissolve 3 equivalents of Boc-Lys(Cbz)-OH and 3 equivalents of 1-Hydroxybenzotriazole (HOBt) in DMF. Add 3 equivalents of Diisopropylcarbodiimide (DIC) and allow the solution to pre-activate for 5-10 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines).
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.
-
Proceed to Next Cycle: The resin is now ready for the deprotection of the Boc group and the coupling of the next amino acid in the sequence.
Core Function II: Enzyme Substrate and Inhibitor
The structural features of benzyloxycarbonyl-lysine derivatives, particularly those with a modified C-terminus like an amide or thioester, make them excellent tools for studying proteases. Trypsin and trypsin-like serine proteases, for instance, preferentially cleave peptide bonds C-terminal to lysine or arginine residues.
-
As a Substrate: A molecule like Nα-Cbz-L-lysine thiobenzyl ester hydrochloride serves as a highly sensitive chromogenic substrate.[11][12] When the thiobenzyl ester bond is cleaved by a trypsin-like enzyme, a free thiol group is released.[13] This thiol can then react with a reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically, allowing for precise measurement of enzyme activity.[13]
-
As an Inhibitor: By modifying the C-terminal amide or attaching a reactive "warhead" group, benzyloxycarbonyl-lysine amides can act as competitive inhibitors. They bind to the enzyme's active site due to the specific recognition of the lysine side chain but are not cleaved, or they react irreversibly with active site residues. For example, peptide analogues incorporating lysine mimics have been synthesized to act as inhibitors of histone lysine methyltransferases.[14] Similarly, Cbz-protected dipeptide diazomethyl ketones have been shown to be potent and specific irreversible inhibitors of other serine proteases.[15]
Logical Framework: Enzyme Inhibition Assay
The following diagram illustrates the principle of competitive inhibition using a Cbz-lysine amide analogue.
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Navigating the Labyrinth of Protected Amino Acids: A Technical Guide to the Identification of Z-L-Lysinamide Hydrochloride
For researchers, scientists, and professionals in the dynamic field of drug development, the precise identification of starting materials is not merely a procedural formality; it is the bedrock of reproducible and reliable scientific outcomes. Among the vast arsenal of peptide building blocks, Z-L-Lysinamide hydrochloride (Z-Lys-NH2·HCl) presents a unique case due to potential ambiguity in its nomenclature. This guide provides an in-depth exploration of the identification and characterization of this crucial reagent, emphasizing the causality behind experimental choices to ensure self-validating protocols.
Decoding the "Z": Unraveling Structural Ambiguity and Assigning the Correct CAS Number
The designation "Z-Lys-NH2·HCl" can refer to two distinct isomers depending on the position of the benzyloxycarbonyl (Z) protecting group on the L-lysine backbone. This initial ambiguity is a critical point of potential error in synthesis and quality control.
-
Nα-Z-L-Lysinamide hydrochloride: The Z group is attached to the alpha-amino group.
-
Nε-Z-L-Lysinamide hydrochloride: The Z group is attached to the epsilon-amino group of the side chain. This is also denoted as H-Lys(Z)-NH2·HCl.
The Chemical Abstracts Service (CAS) registry number is a unique identifier that disambiguates these structures. Based on available chemical databases, the following assignments can be made:
| Compound Name | Structure | CAS Number |
| Nα-Z-L-Lysinamide hydrochloride | (Structure to be visualized below) | 112785-42-9 [1] |
| Nε-Z-L-Lysinamide hydrochloride | (Structure to be visualized below) | 58117-53-6 [2][3] |
It is imperative to verify the intended isomer with the supplier and confirm the identity using the analytical methods detailed in this guide.
Caption: Chemical structures of Nα-Z and Nε-Z-L-Lysinamide hydrochloride.
Physicochemical Characterization: The Foundational Data
A comprehensive understanding of the physicochemical properties is the first step in the identification process. These properties can provide initial clues and are essential for selecting appropriate analytical conditions.
| Property | Nα-Z-L-Lysinamide hydrochloride | Nε-Z-L-Lysinamide hydrochloride |
| Molecular Formula | C₁₄H₂₂ClN₃O₃ | C₁₄H₂₂ClN₃O₃[3] |
| Molecular Weight | 315.80 g/mol | 315.80 g/mol [3] |
| Appearance | White to off-white solid | White solid[2] |
| Solubility | Soluble in water | Soluble in water[2] |
| Storage | 2-8°C, store under inert gas[3] | 2-8°C, store under inert gas |
The Analytical Trinity: A Multi-pronged Approach to Unambiguous Identification
A single analytical technique is rarely sufficient for the definitive identification of a chemical entity. A combination of spectroscopic and chromatographic methods provides a self-validating system, where the results from each technique corroborate the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with labile protons (e.g., -NH, -OH), causing their signals to disappear, which can be a useful diagnostic tool.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Integrate the signals and determine their chemical shifts (δ) and coupling constants (J).
Expected Spectral Features and Causality:
The key to distinguishing the Nα-Z and Nε-Z isomers lies in the chemical shifts of the protons adjacent to the amino groups.
-
Nα-Z-L-Lysinamide hydrochloride: The proton on the alpha-carbon (α-H) will be significantly deshielded due to the electron-withdrawing effect of the adjacent Z-protected amino group. Its chemical shift will be further downfield compared to the Nε-Z isomer. The protons on the epsilon-carbon (ε-CH₂) will be adjacent to a free amino group (as the hydrochloride salt) and will appear at a characteristic upfield position.
-
Nε-Z-L-Lysinamide hydrochloride: The α-H will be adjacent to a free amino group and will therefore resonate at a more upfield position compared to the Nα-Z isomer. Conversely, the ε-CH₂ protons will be deshielded by the adjacent Z-protected amino group, resulting in a downfield shift.
¹³C NMR spectroscopy will provide complementary information, with the chemical shifts of the α- and ε-carbons being diagnostic for the position of the Z-group.
Caption: Workflow for NMR-based isomer differentiation of Z-L-Lysinamide hydrochloride.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent mixture, such as water:acetonitrile with 0.1% formic acid.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). While not strictly necessary for identification if the sample is pure, chromatography can separate the analyte from any impurities. A simple isocratic or gradient elution can be used.[4]
-
Mass Spectrometric Detection: Analyze the eluent using an ESI-MS detector in positive ion mode.
-
Data Analysis: Look for the molecular ion peak [M+H]⁺.
Expected Results and Causality:
Both isomers have the same molecular formula (C₁₄H₂₂ClN₃O₃) and therefore the same molecular weight (315.80 g/mol ). The mass spectrometer will detect the protonated molecule [M+H]⁺ at m/z 316.2. High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy. While MS alone cannot distinguish the isomers, it provides crucial confirmation of the molecular formula and serves as a purity check.[5][6]
Infrared (IR) Spectroscopy: The Vibrational Signature
IR spectroscopy provides information about the functional groups present in a molecule. The position of the Z-group will subtly influence the vibrational frequencies of the amide and amine bonds.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Spectral Features and Causality:
-
Both Isomers: Will show characteristic peaks for the amide C=O stretch (around 1650-1680 cm⁻¹), the Z-group aromatic C=C stretches (around 1600 and 1450 cm⁻¹), and N-H stretching vibrations (around 3200-3400 cm⁻¹).[7]
-
Isomer Differentiation: The key difference will be in the N-H bending vibrations.
-
Nα-Z-L-Lysinamide hydrochloride: The primary amine of the side chain (as a hydrochloride salt) will have a characteristic N-H bend.
-
Nε-Z-L-Lysinamide hydrochloride: The primary amide will have its own characteristic N-H bend, and the primary amine at the alpha position will also have a distinct N-H bend.
-
While these differences can be subtle, they provide a valuable piece of the puzzle when combined with NMR and MS data.
Conclusion: A Commitment to Scientific Rigor
The unambiguous identification of Z-L-Lysinamide hydrochloride is a testament to the importance of a meticulous and multi-faceted analytical approach. By understanding the potential for isomeric ambiguity and employing a combination of NMR, MS, and IR spectroscopy, researchers can proceed with confidence, knowing that their starting materials are well-characterized. This commitment to analytical rigor is not just good practice; it is the cornerstone of scientific integrity and the successful advancement of drug discovery and development.
References
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iChemical. Z-Lys-NH2 · HCl, CAS No. 112785-42-9. Available from: [Link]
-
MySkinRecipes. H-Lys(Z)-NH2.HCl. Available from: [Link]
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Synthesis and Characterization of New Optically Active Poly (ethyl L-lysinamide)s and Poly (ethyl L-lysinimide)s. National Center for Biotechnology Information. Available from: [Link]
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European Union Reference Laboratory for Feed Additives. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available from: [Link]
-
MP Biomedicals. L-Lysinamide Hydrochloride. Available from: [Link]
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Discovery of lysine post-translational modifications through mass spectrometric detection. National Center for Biotechnology Information. Available from: [Link]
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PubChem. L-Lysine monohydrochloride. Available from: [Link]
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PubChem. L-Lysine monohydrochloride Spectral Information. Available from: [Link]
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Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. National Center for Biotechnology Information. Available from: [Link]
-
NIST WebBook. L-lysine monohydrochloride. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000182). Available from: [Link]
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PubChem. L-Lysinamide. Available from: [Link]
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RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. OUCI. Available from: [Link]
-
Synthesis and Characterization of Compounds Related to Lisinopril. National Center for Biotechnology Information. Available from: [Link]
-
Theoretical and experimental study of the infrared and Raman spectra of L-lysine acetylation. PubMed. Available from: [Link]
-
The Automated Topology Builder (ATB) and Repository. L-Lysinamide. Available from: [Link]
-
A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Available from: [Link]
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- 3. H-Lys(Z)-NH2.HCl [myskinrecipes.com]
- 4. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical and experimental study of the infrared and Raman spectra of L-lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Z-Lys-NH2 HCl
This guide provides a comprehensive technical overview of the solubility and stability characteristics of Nε-benzyloxycarbonyl-L-lysinamide hydrochloride (Z-Lys-NH2 HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of peptide chemistry with actionable, field-proven methodologies for characterization.
Introduction to this compound: A Versatile Building Block
This compound is a derivative of the essential amino acid L-lysine, where the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is an amide. It is supplied as a hydrochloride salt.[1][2] This compound is a crucial building block in peptide synthesis, providing a stable lysine residue for incorporation into peptide chains while preventing unwanted reactions at the side-chain amine.[2] The hydrochloride salt form is intended to enhance both the stability and solubility of the compound under various reaction conditions.[2]
Key Molecular Information:
-
Chemical Name: Nε-benzyloxycarbonyl-L-lysinamide hydrochloride
-
Synonyms: H-Lys(Z)-NH2·HCl, (S)-Benzyl (5-amino-5-oxopentyl)carbamate hydrochloride
-
CAS Number: 58117-53-6[1]
-
Molecular Formula: C₁₄H₂₂ClN₃O₃[2]
-
Molecular Weight: 315.80 g/mol [2]
Understanding the solubility and stability of this intermediate is paramount for its effective use in synthesis, formulation, and as a reference standard in analytical applications. This guide will delve into the theoretical underpinnings of these properties and provide practical protocols for their empirical determination.
Part 1: Solubility Profile of this compound
The solubility of a peptide or amino acid derivative is a critical parameter that dictates its handling, reactivity, and bioavailability. It is governed by the interplay of its molecular structure and the physicochemical properties of the solvent.
Theoretical Framework for Solubility
The solubility of this compound is influenced by several key structural features:
-
Free Alpha-Amino Group: The presence of a primary amine at the alpha-carbon makes the molecule basic. As a hydrochloride salt, this group is protonated (-NH3+), significantly enhancing its polarity and favoring solubility in aqueous and polar protic solvents.
-
C-Terminal Amide: The neutral amide group at the C-terminus can act as both a hydrogen bond donor and acceptor, contributing to solubility in polar solvents.
-
Lysine Side Chain: The aliphatic portion of the lysine side chain introduces a degree of hydrophobicity.
-
Benzyloxycarbonyl (Z) Protecting Group: The aromatic Z-group is bulky and hydrophobic, which can limit solubility in aqueous solutions but may enhance it in certain organic solvents.
-
Overall Charge: As a hydrochloride salt of a basic amino acid derivative, this compound carries a net positive charge at neutral and acidic pH, which generally promotes aqueous solubility.
Predicted Solubility in Various Solvents
While extensive empirical data for this compound is not publicly available, we can predict its solubility based on established principles of peptide chemistry. The following table provides an illustrative summary of the expected solubility profile. It is imperative for researchers to empirically verify these predictions for their specific applications.
| Solvent System | Predicted Solubility | Rationale & Causality |
| Water | Soluble[1] | The hydrochloride salt of the α-amino group imparts high polarity, making it soluble in water. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Soluble | The molecule will carry a net positive charge, maintaining its solubility in physiological buffers. |
| Aqueous Acid (e.g., 0.1 M HCl) | High Solubility | At low pH, the α-amino group remains fully protonated, maximizing electrostatic interactions with water. |
| Aqueous Base (e.g., 0.1 M NaOH) | Low Solubility | As the pH approaches and surpasses the pKa of the α-amino group (~7-8), it will be deprotonated, reducing the net charge and polarity, likely causing precipitation. |
| Methanol / Ethanol | Slightly Soluble to Soluble | These polar protic solvents can solvate the charged amine and engage in hydrogen bonding with the amide, but the hydrophobic Z-group may limit high solubility.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar regions of the molecule. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving protected amino acids and peptides. |
| Acetonitrile (ACN) | Sparingly Soluble | ACN is less polar than DMF and DMSO and may be a poorer solvent for the charged hydrochloride portion of the molecule. |
| Dichloromethane (DCM) | Insoluble to Sparingly Soluble | As a nonpolar solvent, DCM is unlikely to effectively solvate the charged and polar functional groups of this compound. |
Experimental Protocol for Solubility Determination
This protocol provides a robust, self-validating method for quantitatively determining the solubility of this compound.
Objective: To determine the saturation solubility of this compound in a selected solvent system at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, Methanol)
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., 50:50 water:acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Generation of Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards. Inject these standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a linear calibration curve.
-
Equilibration of Test Samples: In separate vials, add an excess amount of this compound to a known volume of each test solvent (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains.
-
Saturation: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet. Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Quantification: Inject the diluted supernatant into the HPLC system and determine the peak area.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the saturation solubility. Express the result in mg/mL or mM.
Visualization of Solubility Testing Workflow
Caption: Workflow for the experimental determination of peptide solubility.
Part 2: Stability Profile of this compound
The chemical and physical stability of this compound is critical for ensuring its purity during storage and its integrity during synthetic processes. Stability studies, particularly forced degradation, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6]
Theoretical Framework for Stability & Degradation
Peptides and their derivatives are susceptible to various degradation pathways. For this compound, the following are of primary concern:
-
Hydrolysis: The C-terminal amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid, Z-Lys-OH. The benzyloxycarbonyl group can also be cleaved by strong acid (acidolysis) or catalytic hydrogenation, but is generally stable to mild acid and base.
-
Oxidation: While lysine itself is not readily oxidized, trace impurities or harsh oxidative conditions could potentially affect the benzyl group of the Z-protecting group.
-
Racemization: The chiral center at the α-carbon can undergo racemization, particularly under basic conditions, leading to the formation of the D-isomer.
-
Physical Instability: As a solid, the primary concern is hygroscopicity. In solution, aggregation is less likely for a small molecule like this compared to larger peptides.
The hydrochloride salt form generally enhances solid-state stability by protonating the reactive α-amino group, making it less nucleophilic and reducing its susceptibility to certain degradation reactions.
Predicted Stability under Stress Conditions
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[5][7] The table below outlines the expected stability of this compound under various stress conditions, which should be confirmed experimentally.
| Stress Condition | Expected Stability | Likely Degradation Products | Primary Degradation Pathway |
| Acidic (e.g., 0.1 M HCl, 60°C) | Moderate to Low | Z-Lys-OH | Hydrolysis of the C-terminal amide. |
| Basic (e.g., 0.1 M NaOH, RT) | Low | Z-Lys-OH, D-Z-Lys-NH2 | Hydrolysis of the C-terminal amide; Racemization at the α-carbon. |
| Oxidative (e.g., 3% H₂O₂, RT) | High | Minor, unspecified oxidation products | The molecule lacks highly susceptible groups like Met or Cys; the benzyl ring is relatively stable to mild oxidation. |
| Thermal (Solid, e.g., 80°C) | High | Minimal degradation | The compound is expected to be relatively stable as a crystalline solid. Recommended storage is 2-8°C.[2] |
| Photolytic (ICH Q1B) | Moderate to High | Unspecified photoproducts | The aromatic Z-group can absorb UV light, potentially leading to degradation upon prolonged exposure. |
Experimental Protocol for Forced Degradation Study
This protocol outlines a systematic approach to performing a forced degradation study on this compound to develop a stability-indicating HPLC method.
Objective: To identify the degradation products of this compound under various stress conditions and to develop and validate an HPLC method that can resolve the parent compound from all significant degradants.
Materials:
-
This compound
-
HCl, NaOH, H₂O₂ solutions
-
HPLC system with a photodiode array (PDA) or UV detector and ideally a mass spectrometer (MS)
-
Photostability chamber
-
Oven/climate chamber
Methodology:
-
Method Development (Initial): Develop a reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, symmetric peak for this compound. A gradient elution with a mobile phase of water/acetonitrile containing an acid modifier like TFA or formic acid is a common starting point.[8][9]
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature. Sample at time points (e.g., 1, 4, 8 hours). Neutralize before injection.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature. Sample at time points (e.g., 8, 24, 48 hours).
-
Thermal Degradation: Store the solid this compound in an oven at 80°C. Also, prepare a solution and reflux at 60°C. Sample at various time points.
-
Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Use a PDA detector to check for peak purity and to compare UV spectra of the parent and degradant peaks.
-
Method Optimization: If any degradation products co-elute with the parent peak, optimize the HPLC method (e.g., change gradient slope, mobile phase composition, or column chemistry) to achieve baseline separation (Resolution > 1.5). The goal is a stability-indicating method .[8]
-
Identification of Degradants (Optional but Recommended): If coupled with a mass spectrometer, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Validation: Once the method is finalized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
Visualization of Stability Testing Workflow
Caption: Workflow for a forced degradation study and development of a stability-indicating method.
Conclusion
While specific, published quantitative data for this compound is scarce, a thorough understanding of its chemical structure allows for robust predictions of its solubility and stability profiles. As a hydrochloride salt of a protected basic amino acid amide, it is expected to be soluble in water and polar organic solvents and relatively stable in solid form under recommended storage conditions (2-8°C, under inert gas).[2] However, it is susceptible to hydrolysis, particularly under basic conditions.
The true characterization of this molecule requires empirical investigation. The protocols detailed in this guide provide a systematic and scientifically rigorous framework for researchers to determine the precise solubility and stability of this compound, ensuring its effective and reliable use in research and development.
References
-
Guidechem. H-Lys(Z)-NH2.HCl 58117-53-6 wiki.
-
Morisetti, N. K., et al. (2015). A new validated stability indicating hplc method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4).
-
MySkinRecipes. H-Lys(Z)-NH2.HCl.
-
Nagendra Kumar, M., et al. (2015). A new validated stability indicating hplc method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. International Journal of Pharmacy, 5(4), 1118-1129.
-
ChemBK. N-epsilon-cbz-L-lysine benzyl esterhydrochloride. (2024).
-
ChemicalBook. H-LYS(Z)-NH2 HCL.
-
United States Biological. H-Lys(boc)-nh2 Hydrochloride - Data Sheet.
-
ChemBK. N-EPSILON-CBZ-L-LYS METHYL ESTER HCL. (2024).
-
MedchemExpress. N-ε-propargyloxycarbonyl-L-lysine hydrochloride.
-
Fisher Scientific. (2008). SAFETY DATA SHEET: L-Lysine Hydrochloride.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
-
Sigma-Aldrich. This compound.
-
Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
-
Carl ROTH. (2022). Safety Data Sheet: H-L-Lys-OH · HCl.
-
R Discovery. Stability-indicating HPLC Method Research Articles.
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequiv Availab, 2(6), 00042.
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
-
European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products.
-
Millipore. (2022). L-lysine Safety Data Sheet.
-
Fisher Scientific. (2025). SAFETY DATA SHEET.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 18-29.
-
Aapptec Peptides. H-Lys(Z)-NH2 HCl [58117-53-6].
-
iChemical. Z-Lys-NH2 · HCl, CAS No. 112785-42-9.
-
ChemicalBook. Z-LYS-NH2 . HCL CAS#: 112785-42-9.
-
Al-Mamun, A., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 6(3), 137-146.
-
Friedman, M., & Finley, J. W. (1974). Reactions of hydroxyamino acids during hydrochloric acid hydrolysis. Journal of agricultural and food chemistry, 22(4), 626-631.
-
Fisher Scientific. N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride, 95%.
-
Centro de Investigaciones Biológicas (CSIC). Hydrolysis method.
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
-
Fisher Scientific. N(^e)-Benzyloxycarbonyl-L-lysine, 98%.
-
ResearchGate. (2018). Forced degradation studies of LID HCL and PNZ.
-
Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 16-25.
-
Sigma-Aldrich. H-Lys(Z)-NH2.HCl.
Sources
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- 2. H-Lys(Z)-NH2.HCl [myskinrecipes.com]
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- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note & Protocol: Solid-Phase Synthesis of Peptides Terminating in Lysine Amide using an Orthogonal Z-Group Protection Strategy
Abstract
This document provides a comprehensive, in-depth guide for the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal lysine amide (Lys-NH₂). We will focus on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. A key aspect of this protocol is the utilization of an orthogonal benzyloxycarbonyl (Z) protecting group for the ε-amino function of the lysine side chain. This strategy offers distinct advantages in specific synthetic schemes where alternative deprotection methods are desired. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol but also the underlying chemical principles and field-proven insights to ensure a successful synthesis.
Introduction: The Strategic Synthesis of Lysine Amide Peptides
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] The Fmoc/tBu strategy is particularly prevalent due to its use of a mild base for Nα-amino deprotection, which minimizes side reactions.[2][3]
Many biologically active peptides possess a C-terminal amide instead of a carboxylic acid. This modification can significantly enhance their metabolic stability and biological activity. The Rink Amide resin is a popular solid support specifically designed for the synthesis of such peptide amides.[4][5] Its acid-labile linker allows for the release of the final peptide in its amidated form upon treatment with strong acid.[5]
Lysine, with its primary amine side chain, is a frequent component of peptides and often plays a crucial role in their function. Protecting this side chain is essential to prevent branching during synthesis.[6] While tert-butyloxycarbonyl (Boc) is a common protecting group for the lysine side chain, the benzyloxycarbonyl (Z or Cbz) group offers an orthogonal protection scheme.[7] The Z-group is stable to the mild basic conditions used for Fmoc removal and the strong acidic conditions of final cleavage with trifluoroacetic acid (TFA).[8] It is typically removed by catalytic hydrogenation, providing an additional layer of synthetic flexibility for complex peptides or those sensitive to strong acids.[8][9]
This protocol will detail the manual synthesis of a model peptide ending in Lys-NH₂, using Fmoc-Lys(Z)-OH as the C-terminal building block on Rink Amide resin.
Materials and Reagents
Ensure all reagents are of high purity (peptide synthesis grade) and solvents are anhydrous where specified.
| Category | Item | Purpose |
| Solid Support | Rink Amide AM Resin (100-200 mesh, ~0.6 mmol/g loading) | Solid-phase support for C-terminal amide synthesis.[4] |
| Amino Acids | Fmoc-L-Amino Acids (including Fmoc-Lys(Z)-OH) | Building blocks for peptide chain elongation.[8] |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Resin swelling, washing, and reaction medium.[1] |
| Deprotection | 20% (v/v) Piperidine in DMF | Removal of the Nα-Fmoc protecting group.[10] |
| Coupling Reagents | HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activates the carboxylic acid of the incoming amino acid. |
| Activation Base | N,N-Diisopropylethylamine (DIPEA) | Base for the coupling reaction. |
| Monitoring | Kaiser Test Kit (Ninhydrin, Phenol, KCN in Pyridine) | Qualitative test for free primary amines.[11] |
| Cleavage | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) | Cleavage from resin and removal of acid-labile side-chain groups.[12] |
| Precipitation | Cold Diethyl Ether | Precipitation of the crude peptide.[13] |
| Purification | Acetonitrile (ACN, HPLC grade), HPLC-grade Water | Mobile phases for reverse-phase HPLC.[14] |
| Characterization | Mass Spectrometer (e.g., ESI-MS) | Verification of the molecular weight of the peptide.[15] |
Safety Note: Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3][16] Reagents like TFA are highly corrosive, and coupling agents like HBTU can be sensitizers.[3][17] Consult the Material Safety Data Sheet (MSDS) for each chemical before use.[16][18]
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
Phase 1: Resin Preparation and First Amino Acid Coupling
The initial phase involves preparing the solid support and attaching the C-terminal amino acid, which in this case is Fmoc-Lys(Z)-OH.
Step 1: Resin Swelling
-
Action: Place 167 mg of Rink Amide resin (~0.6 mmol/g) in a fritted reaction vessel. Add ~5 mL of DMF.
-
Rationale: The resin beads must be swollen to allow reagents to penetrate the polymer matrix, ensuring efficient reactions.[1][19]
-
Procedure: Gently agitate the resin slurry for at least 30 minutes at room temperature. Drain the DMF.[10]
Step 2: Initial Fmoc Deprotection
-
Action: Add a solution of 20% piperidine in DMF (~5 mL) to the swollen resin.
-
Rationale: The Rink Amide linker is supplied with an Fmoc group that must be removed to expose the primary amine for coupling the first amino acid.[2][13]
-
Procedure: Agitate for 3 minutes, drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.[1][20]
Step 3: Coupling of Fmoc-Lys(Z)-OH
-
Action: In a separate vial, pre-activate the first amino acid. Dissolve Fmoc-Lys(Z)-OH (3 eq., 0.3 mmol, 150.8 mg), HBTU (2.9 eq., 0.29 mmol, 110 mg), in ~3 mL of DMF. Add DIPEA (6 eq., 0.6 mmol, 105 µL).
-
Rationale: HBTU, in the presence of a base like DIPEA, converts the carboxylic acid of the amino acid into a highly reactive ester, facilitating amide bond formation with the free amine on the resin.[21] Using a slight excess of reagents ensures the reaction goes to completion.
-
Procedure: Allow the activation mixture to stand for 1-2 minutes, then add it to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
Step 4: Monitoring the Coupling Reaction
-
Action: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[11]
-
Rationale: This colorimetric test is crucial for verifying the completion of the coupling step. A negative result (yellow/colorless beads) indicates that all primary amines have been acylated. A positive result (blue/purple beads) signifies an incomplete reaction, requiring a second coupling.[11][19]
-
Procedure:
-
Take a small sample of resin beads (~1-2 mg) and wash them thoroughly with DMF and DCM.
-
Add 2-3 drops of each Kaiser test reagent.
-
Heat at 100-120°C for 5 minutes.
-
Observe the color of the beads. If the test is positive, drain the reaction solution and repeat the coupling step (recouple).
-
Step 5: Capping (Optional but Recommended)
-
Action: After a successful coupling, you can cap any unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.
-
Rationale: Capping acetylates any remaining free amines, preventing the formation of deletion sequences (peptides missing an amino acid), which can be difficult to separate during purification.
-
Procedure: Wash the resin with DMF. Add a solution of 5% acetic anhydride and 5% DIPEA in DMF. Agitate for 20 minutes. Wash thoroughly with DMF and DCM.
Phase 2: Peptide Chain Elongation
This phase consists of repeating a cycle of deprotection and coupling for each subsequent amino acid in the desired sequence.
SPPS Elongation Cycle
The general cycle for adding each amino acid is as follows:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in Phase 1, Step 2.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling: Pre-activate and couple the next Fmoc-protected amino acid as described in Phase 1, Step 3.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.[11]
-
Repeat this cycle until the entire peptide sequence has been assembled.
Phase 3: Cleavage, Deprotection, and Isolation
This final phase liberates the peptide from the solid support and removes the side-chain protecting groups.
Step 1: Final Fmoc Deprotection
-
Action: After the last amino acid has been coupled, perform a final Fmoc deprotection cycle as usual.
-
Rationale: This leaves the N-terminus as a free amine.
Step 2: Resin Preparation for Cleavage
-
Action: Wash the peptide-resin thoroughly with DMF, then DCM, and finally dry it under a high vacuum for at least 1 hour.
-
Rationale: Removing residual solvents, especially DMF, is critical for efficient cleavage and to prevent side reactions.[10]
Step 3: Cleavage from Resin
-
Action: Prepare a fresh cleavage cocktail. For a standard peptide, "Reagent K" or a similar mixture is often used: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[12][22] A simpler cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O can also be effective for many sequences.[23]
-
Rationale: TFA is a strong acid that cleaves the acid-labile Rink Amide linker, releasing the peptide as a C-terminal amide.[5] The other components, known as scavengers, are crucial for trapping the highly reactive cationic species (like t-butyl cations) that are generated as the side-chain protecting groups are removed. This prevents re-attachment of these groups to sensitive residues like Tryptophan or Methionine.[12]
-
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin (~10 mL per 0.1 mmol of resin).
-
Agitate gently at room temperature for 2-3 hours.[23]
-
Filter the resin and collect the filtrate into a clean conical tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Step 4: Peptide Precipitation
-
Action: Add the TFA filtrate dropwise into a larger tube containing cold diethyl ether (~40-50 mL).
-
Rationale: The synthesized peptide is insoluble in diethyl ether and will precipitate out of the solution, while the cleaved protecting groups and scavengers remain dissolved.[13]
-
Procedure:
-
A white precipitate should form immediately.
-
Centrifuge the mixture at low speed (e.g., 3000-4000 rpm) for 5-10 minutes to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with more cold ether two more times to remove residual scavengers.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Note on the Z-Group: The Z-group on the lysine side chain is stable to TFA.[8] If its removal is desired, a subsequent step of catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) in a suitable solvent would be required. This is a key feature of the orthogonal protection strategy.[9]
Purification and Characterization
Purification by RP-HPLC
The crude peptide is rarely pure enough for biological applications and must be purified.
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[14][24]
-
Principle: The peptide mixture is separated based on hydrophobicity. A gradient of increasing organic solvent (typically acetonitrile with 0.1% TFA) is used to elute the peptides from a hydrophobic stationary phase (e.g., C18 column).[14]
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Inject the solution onto an RP-HPLC system equipped with a preparative C18 column.
-
Run a linear gradient (e.g., 5% to 65% acetonitrile over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm and collect the fractions corresponding to the main peak.[24]
-
Characterization and Quality Control
-
Mass Spectrometry: After purification, confirm the identity of the peptide by verifying its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[15][25] The observed mass should match the calculated theoretical mass.
-
Analytical HPLC: Assess the purity of the final product by injecting a small sample onto an analytical RP-HPLC column and integrating the peak area.[15][26] Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.
Troubleshooting Common SPPS Issues
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete coupling; premature chain termination. | Use a monitoring test (Kaiser test) after each coupling and recouple if necessary. Consider using a capping step.[11] |
| Difficult Sequences/Aggregation | Inter-chain hydrogen bonding of the growing peptide. | Use a different solvent like N-Methyl-2-pyrrolidone (NMP), increase reaction temperature, or incorporate pseudoproline dipeptides or other disruption strategies. |
| Side Product Formation | Inefficient scavenging during cleavage; aspartimide formation. | Ensure fresh, high-quality cleavage reagents are used. For Asp-containing peptides, consider using protecting groups that minimize aspartimide formation. |
| Poor Solubility of Crude Peptide | Highly hydrophobic peptide sequence. | Try dissolving the peptide in different solvents like trifluoroethanol (TFE) or acetic acid before HPLC purification.[27] |
Conclusion
The solid-phase synthesis of peptides terminating in a lysine amide is a robust and highly adaptable process. By employing Fmoc chemistry on Rink Amide resin and utilizing an orthogonal Z-group for lysine side-chain protection, researchers gain significant control over the synthetic process. This protocol, grounded in established chemical principles and best practices, provides a reliable framework for obtaining high-quality peptide amides for a wide range of applications in research and drug development. Adherence to careful technique, diligent monitoring of reaction completion, and appropriate post-synthesis purification are paramount to success.
References
- Vertex AI Search. (n.d.). Rink Amide AM Resin: A Comprehensive Guide for Solid-Phase Peptide Synthesis. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved January 16, 2026.
- Vertex AI Search. (2026, January 6). Understanding Solid Phase Peptide Synthesis: The Role of Rink Amide-AM Resin. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis - Benchchem. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin - Aapptec Peptides. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). How to Synthesize a Peptide | AAPPTec. Retrieved January 16, 2026.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. Retrieved January 16, 2026.
- ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved January 16, 2026.
- National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved January 16, 2026.
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research. Retrieved January 16, 2026.
- American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved January 16, 2026.
- ACS Omega. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved January 16, 2026.
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved January 16, 2026.
- Ingredients Online. (n.d.). BOC-L-Lys (z)-OH by Chengdu Baishixing Science and Technology. Retrieved January 16, 2026.
- Vertex AI Search. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved January 16, 2026.
- ChemPep. (n.d.). 159610-89-6 | Fmoc-Lys(N3)-OH. Retrieved January 16, 2026.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved January 16, 2026.
- ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved January 16, 2026.
- Aapptec Peptides. (n.d.). Z-Lys(Boc)-OH [2389-60-8]. Retrieved January 16, 2026.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 16, 2026.
- Alfa Chemistry. (n.d.). CAS 86060-82-4 Fmoc-Lys(Z)-OH. Retrieved January 16, 2026.
- ResearchGate. (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Retrieved January 16, 2026.
- Peptide Synthetics. (n.d.).
- ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved January 16, 2026.
- Sigma-Aldrich. (n.d.). Fmoc-Lys(Z)-OH Novabiochem 86060-82-4. Retrieved January 16, 2026.
- Chem-Impex. (n.d.). Fmoc-Lys-OHHCl. Retrieved January 16, 2026.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Peptide Synthesis – Safety Topics. Retrieved January 16, 2026.
- Bio-Synthesis. (2008, October 10).
- National Institutes of Health. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Retrieved January 16, 2026.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 16, 2026.
- CDN. (n.d.). Cleavage Cocktail Selection. Retrieved January 16, 2026.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved January 16, 2026.
- The Royal Society of Chemistry. (n.d.).
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. Retrieved January 16, 2026.
- Sigma-Aldrich. (n.d.). Z-Lys(Boc)-OH. Retrieved January 16, 2026.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026.
- Aapptec Peptides. (n.d.). Fmoc-Lys(2-Cl-Z)-OH [133970-31-7]. Retrieved January 16, 2026.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 16, 2026.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 16, 2026.
- Google Patents. (n.d.). WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER. Retrieved January 16, 2026.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved January 16, 2026.
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Application Notes and Protocols for the Deprotection of the Z-Group from Lysine Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Role of the Z-Group in Lysine Amide Chemistry
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone in the strategic protection of amine functionalities, particularly in the intricate field of peptide and medicinal chemistry.[1][2] Its stability under a range of reaction conditions, coupled with its susceptibility to selective cleavage, renders it an invaluable tool for the synthesis of complex molecules.[3] This is especially true for lysine derivatives, where the ε-amino group requires robust protection to prevent unwanted side reactions during peptide synthesis or other chemical modifications.[4][5] The presence of an amide bond in the lysine substrate, however, necessitates a careful selection of deprotection methodologies to ensure the integrity of this crucial linkage.
This comprehensive guide provides an in-depth analysis of the primary methods for the deprotection of the Z-group from lysine amides. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate this critical synthetic transformation with confidence and precision. We will delve into the mechanistic underpinnings of each technique, offering detailed, step-by-step experimental procedures, and critically evaluate their respective advantages and limitations.
Core Deprotection Strategies: A Comparative Overview
The selective removal of the Z-group from a lysine amide primarily relies on two orthogonal strategies: catalytic hydrogenation and acidolysis. The choice between these methods is dictated by the overall molecular architecture of the substrate, particularly the presence of other functional groups that may be sensitive to the reaction conditions.
| Deprotection Method | Primary Reagents | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂, Pd/C | Mild, neutral pH conditions; clean byproducts (toluene and CO₂).[6] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing residues); catalyst poisoning.[7] |
| Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with Pd/C | Avoids the use of flammable H₂ gas; generally mild conditions.[8][9] | May require higher catalyst loading or longer reaction times compared to direct hydrogenation. |
| Acidolysis | HBr in Acetic Acid (HBr/AcOH) | Effective for substrates incompatible with hydrogenation; relatively rapid.[8] | Harsh acidic conditions can lead to side reactions, including cleavage of acid-labile groups and potential amide bond hydrolysis.[10][11] |
| Trifluoroacetic Acid (TFA) | Generally milder than HBr/AcOH; volatile byproducts. | May require scavengers to prevent side reactions from cationic intermediates; potential for incomplete cleavage. |
Catalytic Hydrogenation: The Workhorse of Z-Deprotection
Catalytic hydrogenation stands as the most widely employed method for the removal of the Z-group due to its exceptionally mild and clean nature.[12] The reaction proceeds at neutral pH and typically at room temperature, preserving the integrity of most other functional groups, including the amide bond.
Mechanism of Catalytic Hydrogenolysis
The deprotection occurs via hydrogenolysis, where the benzylic C-O bond of the carbamate is cleaved by hydrogen on the surface of a palladium catalyst.[8] This process generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1]
Caption: Mechanism of Z-group deprotection by catalytic hydrogenolysis.
Experimental Protocol: Direct Hydrogenation
Materials:
-
Z-protected lysine amide
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Z-protected lysine amide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[8]
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight of the substrate) to the solution.[8]
-
Place the reaction mixture under an atmosphere of hydrogen gas, using either a balloon or a hydrogenation apparatus.[8]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected lysine amide.
Experimental Protocol: Transfer Hydrogenation
This method offers a safer alternative to using hydrogen gas, particularly for larger-scale reactions.[8]
Materials:
-
Z-protected lysine amide
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (HCOONH₄) (3-5 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the Z-protected lysine amide (1.0 equivalent) in methanol or ethanol.[8]
-
Add 10% Pd/C (5-10 mol%).[8]
-
Add ammonium formate (3-5 equivalents) to the mixture.[8]
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard techniques to remove excess ammonium formate and its byproducts.
Troubleshooting Catalytic Hydrogenation
-
Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. This is common with substrates containing sulfur.[7] Increasing the catalyst loading or using a specialized catalyst may be necessary. In some cases, the addition of a halogenated acetic acid can mitigate catalyst poisoning.[7]
-
Slow Reaction: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen source. Gentle heating can sometimes accelerate the reaction.
-
Safety: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care and ensure the catalyst is wetted with solvent before exposure to air.
Acidolysis: A Robust Alternative for Complex Substrates
Acidic cleavage of the Z-group is a valuable strategy when catalytic hydrogenation is not feasible, for instance, in the presence of reducible functional groups.[8] However, the harsh conditions require careful consideration of the stability of other functionalities, including the amide bond.
Mechanism of Acidolysis
Under acidic conditions, the carbamate oxygen is protonated, facilitating the cleavage of the benzylic C-O bond. This can proceed through an SN1 or SN2 mechanism, depending on the specific acid and substrate. The resulting carbamic acid is unstable and decomposes to the free amine and carbon dioxide.[1]
Caption: Generalized mechanism of Z-group deprotection via acidolysis.
Experimental Protocol: HBr in Acetic Acid
Materials:
-
Z-protected lysine amide
-
33% Hydrobromic acid in acetic acid (HBr/AcOH)
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
Dissolve the Z-protected compound in a minimal amount of glacial acetic acid.[8]
-
Cool the solution in an ice bath.
-
Add a solution of 33% HBr in acetic acid.[8]
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction by TLC or LC-MS.[8]
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The product is typically obtained as the hydrobromide salt.
Considerations for Acidolysis and Amide Bond Integrity
While amides are generally stable to acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis.[10][11][13] The mechanism involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.[11][13] Therefore, it is crucial to perform acidolytic deprotection at the lowest possible temperature and for the shortest duration necessary to achieve complete removal of the Z-group. The use of anhydrous conditions is also recommended to minimize the risk of amide cleavage.
Troubleshooting Acidolysis
-
Incomplete Deprotection: If the reaction is incomplete, the reaction time can be extended, or the temperature can be slightly increased. However, this should be done with caution to avoid side reactions.
-
Side Reactions: The formation of byproducts can occur due to the reaction of the liberated benzyl cation with other nucleophiles in the molecule. The use of scavengers, such as anisole or thioanisole, can help to trap these reactive intermediates.
-
Product Isolation: The product is obtained as an ammonium salt, which may require neutralization in a subsequent step depending on the requirements of the next synthetic transformation.
Conclusion: Strategic Selection for Synthetic Success
The deprotection of the Z-group from lysine amides is a critical step in many synthetic endeavors. A thorough understanding of the available methodologies and their underlying mechanisms is paramount for selecting the optimal conditions that ensure high yields and product purity. Catalytic hydrogenation offers a mild and clean approach, ideal for substrates lacking reducible functionalities. Conversely, acidolysis provides a robust alternative for more complex molecules, provided that the reaction conditions are carefully controlled to preserve the integrity of the amide bond and other acid-sensitive groups. By carefully considering the nature of the substrate and the principles outlined in this guide, researchers can confidently and effectively deprotect Z-protected lysine amides, paving the way for the successful synthesis of their target molecules.
References
- Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- LibreTexts. (2022). 21.7: Chemistry of Amides.
- YouTube. (2019). mechanism of amide hydrolysis. Retrieved from a video explaining the mechanism of amide hydrolysis.
- Kaur, H., & Singh, G. (2018). Amide Bond Activation of Biological Molecules. PMC - NIH.
- BenchChem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group. Retrieved from a technical note on Cbz deprotection.
- The Journal of Physical Chemistry B. (n.d.). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. Retrieved from a research article on amide hydrolysis.
- BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Retrieved from a guide comparing peptide protecting groups.
- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from a research article on Cbz deprotection.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from an online resource on the Cbz protecting group.
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Failures. Retrieved from a troubleshooting guide for Cbz deprotection.
- A reputable chemical manufacturer. (n.d.). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. Retrieved from a blog post on Cbz protecting groups.
- A life sciences company. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from a guide on protecting groups in peptide synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from a technical document on protecting groups.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from a technical note on side reactions in peptide synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH. Retrieved from a technical note on lysine-containing peptides.
- A peptide synthesis company. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- PubMed. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- Weizmann Research Portal. (2018). Heterogeneously catalyzed selective hydrogenation of amides to alcohols and amines.
- ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Organic & Biomolecular Chemistry. (2024). Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments.
- A university lecture slide deck. (2014). Catalytic Hydrogenation of Amides.
- PMC - PubMed Central. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains.
- Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
- Reddit. (2023). Peptide synthesis troubleshooting.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- A green chemistry journal. (2017). A tandem deprotection/coupling sequence is reported for solution-phase peptide synthesis in water under micellar catalysis conditions.
- A chemistry publisher. (n.d.). 2.3 Amide Group 2.3.1 C-Terminal a-Amide Protection.
Sources
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- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Coupling of Z-Lys-NH2·HCl in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Z-Lys-NH2·HCl in Peptide Synthesis
Z-Lys-NH2·HCl, or Nε-Benzyloxycarbonyl-L-lysinamide hydrochloride, is a critical building block in the field of peptide chemistry. It offers a strategic entry point for the incorporation of a lysine residue with a protected side chain and a C-terminal amide. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the ε-amino group of the lysine side chain, which is essential to prevent unwanted side reactions during peptide chain elongation.[1][2] This protection is orthogonal to many Nα-protecting groups, such as the tert-butoxycarbonyl (Boc) group, allowing for selective deprotection strategies.[1][2] The C-terminal amide is a common feature in many biologically active peptides, contributing to their stability and bioactivity.
This comprehensive guide provides an in-depth exploration of the coupling reaction conditions for Z-Lys-NH2·HCl, focusing on the underlying chemical principles, detailed experimental protocols, and data-driven insights to empower researchers in the synthesis of complex peptides.
Core Principles of Z-Lys-NH2·HCl Coupling
The formation of a peptide bond between Z-Lys-NH2·HCl and an Nα-protected amino acid is a condensation reaction that necessitates the activation of the carboxylic acid group of the incoming amino acid.[3] This activation is achieved through the use of coupling reagents, which convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the free α-amino group of Z-Lys-NH2.
A crucial first step in any coupling reaction involving Z-Lys-NH2·HCl is the in-situ neutralization of the hydrochloride salt. This is accomplished by the addition of a non-nucleophilic organic base, which deprotonates the α-amino group, rendering it nucleophilic and ready for coupling.
Diagram of the Core Coupling Principle
Caption: General workflow for the coupling of Z-Lys-NH2·HCl.
Choosing the Right Coupling Strategy: A Comparative Overview
The selection of a coupling reagent is a critical decision that can significantly impact reaction efficiency, yield, and the preservation of stereochemical integrity (i.e., minimizing racemization). Below is a comparison of commonly used coupling reagents for solution-phase synthesis with Z-Lys-NH2·HCl.
| Coupling Reagent System | Key Features & Rationale | Potential Drawbacks |
| EDC/HOBt | Cost-effective and widely used. EDC is a water-soluble carbodiimide, and its urea byproduct can be easily removed by aqueous workup.[4] HOBt acts as an additive to suppress racemization and improve reaction rates by forming a more reactive HOBt-ester intermediate.[4] | Can be less effective for sterically hindered couplings. The reaction may require longer times compared to uronium/aminium reagents. |
| HATU | High efficiency and rapid kinetics. HATU is a uronium/aminium-based reagent that forms a highly reactive OAt-active ester, leading to faster and more complete couplings, even with sterically hindered amino acids.[5] The presence of the HOAt moiety provides anchimeric assistance, further accelerating the reaction.[5] | More expensive than carbodiimides. Can lead to guanidinylation of the free amine if used in excess, which caps the peptide chain.[5] |
| DCC/HOBt | A classic and effective carbodiimide. DCC is highly efficient for forming amide bonds.[3] | The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can complicate purification, although it can often be removed by filtration.[6] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of Z-Lys-NH2·HCl with an Nα-protected amino acid using different coupling reagents.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and economical choice for many standard coupling reactions.
Materials and Reagents:
-
Z-Lys-NH2·HCl
-
Nα-Boc-protected amino acid (e.g., Boc-Ala-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve Z-Lys-NH2·HCl (1.0 eq.) in anhydrous DCM.
-
Add DIPEA (1.0 eq.) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Add the Nα-Boc-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) to the reaction mixture and stir until all solids are dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq.) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography if necessary.[7]
Protocol 2: HATU Mediated Coupling
This protocol is recommended for sterically hindered couplings or when faster reaction times are desired.
Materials and Reagents:
-
Z-Lys-NH2·HCl
-
Nα-Fmoc- or Boc-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Water or 0.5 N HCl for quenching
-
Brine
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the Nα-protected amino acid (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution.
-
Add HATU (1.0 eq.) to the reaction mixture and stir for 10-15 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve Z-Lys-NH2·HCl (1.1 eq.) in a minimal amount of anhydrous DMF and add DIPEA (1.1 eq.). Stir for 10 minutes.
-
Add the neutralized Z-Lys-NH2 solution to the pre-activated amino acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once complete, quench the reaction with water or a mild aqueous acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Data Presentation: Expected Outcomes and Stoichiometry
The following table summarizes the typical stoichiometry and expected outcomes for the coupling of Z-Lys-NH2·HCl with a standard Nα-Boc-protected amino acid.
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Z-Lys-NH2·HCl (eq.) | 1.0 | 1.1 |
| Nα-Boc-AA-OH (eq.) | 1.0 | 1.0 |
| Coupling Reagent (eq.) | 1.1 (EDC·HCl) | 1.0 (HATU) |
| Additive (eq.) | 1.1 (HOBt) | N/A |
| Base (eq.) | 1.0 (DIPEA for neutralization) | 3.1 (2.0 for activation, 1.1 for neutralization) |
| Solvent | DCM or DMF | DMF |
| Temperature | 0 °C to RT | RT |
| Typical Reaction Time | 4 - 12 hours | 1 - 4 hours |
| Expected Yield | 80-95% | >90% |
Note: Yields are dependent on the specific amino acids being coupled and the efficiency of purification.
Causality and Scientific Rationale
Why Neutralize First?
The α-amino group of Z-Lys-NH2·HCl is protonated and therefore non-nucleophilic. The addition of a non-nucleophilic base like DIPEA or N-Methylmorpholine (NMM) is crucial to deprotonate the ammonium salt, generating the free amine necessary for the nucleophilic attack on the activated carboxylic acid.[3] Using a stoichiometric amount of base is important to avoid excess basicity which can promote side reactions.
The Role of the Z-Group in Coupling Reactions
The benzyloxycarbonyl (Z) group is relatively bulky, which can introduce some steric hindrance, particularly if the Nα-protected amino acid being coupled is also sterically demanding (e.g., Valine, Isoleucine).[9][10] In such cases, employing a more powerful coupling reagent like HATU is advantageous as it leads to a more reactive intermediate, overcoming the steric barrier more effectively than carbodiimide-based methods.[5]
Solvent Choice: DMF vs. DCM
-
DMF (Dimethylformamide): A highly polar aprotic solvent that is excellent for dissolving peptides and coupling reagents.[11] It is the solvent of choice for HATU-mediated couplings and can help to solvate growing peptide chains, preventing aggregation.[11] However, removal of DMF can be challenging and often requires multiple aqueous washes.[12]
-
DCM (Dichloromethane): A less polar solvent that is suitable for many carbodiimide-based couplings. It is more volatile than DMF, making it easier to remove during workup. However, the solubility of larger, more polar protected peptides can be limited in DCM.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete neutralization of Z-Lys-NH2·HCl.- Inefficient activation of the carboxylic acid.- Hydrolysis of the activated intermediate due to moisture.- Steric hindrance. | - Ensure stoichiometric addition of base and allow sufficient time for neutralization.- Use a more powerful coupling reagent like HATU.- Use anhydrous solvents and reagents.- Increase reaction time or switch to a more potent coupling system. |
| Presence of Unreacted Starting Material | - Insufficient coupling reagent or reaction time.- Aggregation of the peptide in solution. | - Use a slight excess (1.1-1.2 eq.) of the activated amino acid.- Consider switching to a more solubilizing solvent like DMF or NMP. |
| Racemization | - Over-activation of the carboxylic acid.- Presence of excess base. | - Always use an additive like HOBt or OxymaPure with carbodiimides.- Use a weaker base like NMM or collidine if racemization is a concern.- Perform the reaction at lower temperatures (0 °C). |
Conclusion
The successful coupling of Z-Lys-NH2·HCl is a foundational step in the synthesis of a wide array of peptides. By understanding the principles of amine neutralization, carboxylic acid activation, and the specific characteristics of different coupling reagents, researchers can navigate the complexities of peptide synthesis with greater confidence. The choice between a cost-effective carbodiimide-based approach and a highly efficient uronium/aminium salt-mediated reaction should be guided by the specific demands of the target peptide, particularly concerning steric hindrance and desired reaction kinetics. The protocols and data presented herein provide a robust framework for the successful application of Z-Lys-NH2·HCl in the development of novel peptide-based therapeutics and research tools.
References
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Sorokhaibam, M., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Z-Lys(boc)-NH2. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Supporting Information for a publication. Retrieved from [Link]
-
Vankayala, S. L., et al. (2016). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. Retrieved from [Link]
-
Csapó, J., et al. (1991). Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides. Amino Acids, 1(3), 331–337. [Link]
-
Sorochem. (n.d.). Silica Gel | Purification of Peptides - Column Chromatography. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Using DMF as medium for amide formation coupling reaction, how can we ensure complete removal of DMF after washing? Retrieved from [Link]
-
Zhang, H., et al. (2018). Fragment synthesis of disulfide-containing peptides. MethodsX, 5, 1269–1275. [Link]
-
Journal of the Chemical Society, Faraday Transactions. (1997). Characterisation of Boc-Lys(Z)-Tyr-NHNH2 dipeptide. Part 1.—Physico-chemical studies on the micelle formation of a dipeptide in the absence and presence of ionic surfactants. Retrieved from [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
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- 8. One moment, please... [column-chromatography.com]
- 9. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cleavage Cocktails for Peptides with Z-Protected Lysine
Abstract
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone protecting group for the ε-amino function of lysine in peptide synthesis, particularly within the Boc/Bzl strategy. Its removal requires specific and robust cleavage conditions to ensure complete deprotection while minimizing side reactions. This guide provides an in-depth analysis of the chemical principles, validated protocols, and troubleshooting strategies for the successful cleavage of peptides containing Z-protected lysine. We will explore both strong acidolysis and catalytic hydrogenolysis methods, offering researchers the technical foundation to select and optimize the appropriate cleavage cocktail for their specific peptide sequence and synthetic strategy.
Introduction: The Role and Challenge of Z-Group Deprotection
The benzyloxycarbonyl (Z) protecting group offers significant stability for the lysine side chain during the repetitive acid treatments used for Nα-Boc removal in solid-phase peptide synthesis (SPPS).[1][2] Its more acid-resistant variant, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, is even more prevalent in Boc-SPPS due to its enhanced stability.[1][3] While stable during chain elongation, the final removal of the Z or 2-Cl-Z group necessitates highly acidic conditions or catalytic hydrogenation.[2]
The primary challenge during acid-mediated cleavage is the generation of highly reactive benzyl or 2-chlorobenzyl carbocations.[4][5] These electrophilic species can irreversibly modify nucleophilic amino acid residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to difficult-to-separate byproducts and reduced yield of the target peptide.[6][7] Therefore, the design of an effective cleavage cocktail is not merely about providing a strong enough acid but also about incorporating an optimized mixture of "scavengers" to trap these reactive intermediates.[4][5]
This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and practical, step-by-step protocols for the efficient and clean deprotection of Z-protected lysine residues.
Chemical Mechanisms of Z-Group Cleavage
Understanding the underlying chemical mechanisms is critical for troubleshooting and optimizing cleavage protocols. The Z-group can be removed by two primary, orthogonal methods.
Acidolytic Cleavage
In the presence of a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), the carbamate oxygen of the Z-group is protonated. This initiates the cleavage of the benzyl-oxygen bond, which proceeds via an SN1 mechanism. The reaction releases the free ε-amine of lysine, carbon dioxide, and a stable benzyl carbocation.[8]
Figure 2: Hydrogenolysis deprotection pathway.
Designing the Optimal Cleavage Cocktail: Reagents and Rationale
The success of a strong acid cleavage hinges on the judicious selection of scavengers. The primary acid (TFA) used in routine Fmoc-SPPS is not strong enough to cleave the Z or 2-Cl-Z group efficiently. [1]Therefore, much stronger acids are required.
Strong Acids
-
Hydrogen Fluoride (HF): The historical gold standard for Boc-SPPS, HF is highly effective at cleaving Z/2-Cl-Z groups and most other side-chain protecting groups. [9][10]Its use requires specialized, expensive Teflon apparatus due to its extreme corrosivity and toxicity. [9]* Trifluoromethanesulfonic acid (TFMSA): A strong acid alternative to HF that does not require a special apparatus. [2][11]It is often used in a "low-high" protocol, where a lower concentration of TFMSA is first used to remove more labile groups before the final cleavage. [12]* HBr in Acetic Acid/TFA: Another strong acid option, though less common now than HF or TFMSA for final cleavage. [3]
Scavengers: The Key to a Clean Cleavage
Scavengers are nucleophilic compounds added to the cleavage cocktail to quench the carbocations generated from protecting groups as they are cleaved. [4][5]
| Scavenger | Concentration (v/v) | Target & Rationale | Reference |
|---|---|---|---|
| Anisole / p-Cresol | 5-10% | Phenolic ethers that are excellent scavengers for benzyl and t-butyl cations. Highly effective at protecting Tyr and Trp residues from alkylation. | [1][9] |
| Thioanisole | 5-10% | A soft nucleophile, particularly effective at scavenging benzyl cations and protecting Trp. Also helps reduce any methionine sulfoxide that may have formed. | [1][13] |
| 1,2-Ethanedithiol (EDT) | 1-2.5% | A thiol scavenger that is very effective at quenching t-butyl cations and protecting Trp. Also helps keep Cys residues in their reduced state. | [1][14] |
| Dimethyl Sulfide (DMS) | 5-10% | Used in the "low" HF or TFMSA step. It promotes an SN2 mechanism for deprotection, suppressing carbocation formation and subsequent t-butylation side reactions. | [1][12] |
| Triisopropylsilane (TIPS) | 1-2% | A reducing scavenger that quenches carbocations via hydride transfer. It is a good, low-odor alternative to thiols for scavenging trityl cations. | [5][15] |
| Water | 2-5% | Acts as a scavenger for t-butyl cations. | [5]|
Experimental Protocols
Safety Precaution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Review all relevant Safety Data Sheets (SDS) before use.
Protocol 1: "Low-High" HF Cleavage
This is the recommended method for complex peptides, especially those containing multiple sensitive residues like Arg(Tos), Cys, and Trp, alongside Lys(2-Cl-Z). [9]The "low" HF step removes acid-labile groups under milder conditions before the "high" HF step cleaves the more resistant groups.
Workflow Diagram
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
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- 10. scribd.com [scribd.com]
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- 12. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencemadness.org [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to Orthogonal Protection Strategy with Z-Lysine and Boc/Fmoc in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of peptide synthesis, achieving the desired sequence with high fidelity necessitates a robust strategy to prevent unwanted side reactions. Orthogonal protection schemes are paramount to this success, allowing for the selective removal of specific protecting groups under distinct chemical conditions. This guide provides an in-depth exploration of a powerful orthogonal strategy employing the benzyloxycarbonyl (Z) group for lysine side-chain protection in conjunction with the widely used tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups for α-amino protection. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to empower researchers in the synthesis of complex peptides for therapeutic and research applications.
The Principle of Orthogonality in Peptide Synthesis
The precise, stepwise assembly of amino acids into a defined peptide sequence is the cornerstone of peptide chemistry.[1] To achieve this, chemists employ temporary masking of reactive functional groups. The concept of "orthogonality" is central to this endeavor, referring to the use of multiple classes of protecting groups within a single molecule, where each class can be selectively removed without affecting the others.[1][2]
A typical solid-phase peptide synthesis (SPPS) strategy involves three main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]
-
"Permanent" side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as branching, cyclization, or the attachment of moieties like biotin or fluorescent labels. They can be removed without affecting the temporary or permanent protecting groups.[1][3]
This multi-layered approach provides the precision required for the synthesis of complex peptide architectures.[1] The two dominant orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.[1][4] This guide focuses on a powerful combination within these frameworks, utilizing Z-protected lysine alongside Boc or Fmoc for Nα-protection.
A Deep Dive into the Protecting Groups
The Z-Group (Benzyloxycarbonyl) for Lysine Side-Chain Protection
The benzyloxycarbonyl (Z or Cbz) group has long been a staple in peptide synthesis, particularly for the protection of the ε-amino group of lysine.[3][5][6] Its stability under both acidic and basic conditions makes it an excellent choice for an orthogonal protecting group.
-
Introduction: The Z group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[7]
-
Stability: The Z group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[3][7]
-
Cleavage: The Z group is most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by strong acids such as hydrobromic acid in acetic acid (HBr/AcOH).[6][8] This distinct cleavage mechanism is the basis of its orthogonality.
The use of Nα-Boc-Nε-Z-lysine allows for the selective deprotection of the α-amino group with TFA, leaving the Z-protected side chain intact for later-stage modifications or final deprotection.[5]
The Boc-Group (tert-Butoxycarbonyl) for Nα-Amino Protection
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely used for the α-amino group of amino acids.[9] The Boc/Bzl protection scheme, while not strictly orthogonal as both are acid-labile, is practically effective due to differential acid lability.[7][10]
-
Introduction: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[9][11]
-
Deprotection Mechanism: The Boc group is removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[9][12] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[8][9]
The Fmoc-Group (9-Fluorenylmethyloxycarbonyl) for Nα-Amino Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group and the cornerstone of the most widely adopted method in modern peptide synthesis.[1][13]
-
Introduction: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[13]
-
Deprotection Mechanism: The Fmoc group is removed under mild basic conditions, typically with a 20% solution of piperidine in a solvent like dimethylformamide (DMF).[14][15] A base abstracts the acidic proton on the fluorenyl ring system, leading to β-elimination and the formation of dibenzofulvene, which is scavenged by the secondary amine.[10]
Orthogonal Strategy in Action: Z-Lysine with Boc and Fmoc
The combination of Z-protected lysine with either Boc or Fmoc for Nα-protection provides a powerful and versatile platform for synthesizing complex peptides.
Boc/Z Orthogonal Strategy
In this strategy, Boc is used for temporary Nα-protection and Z is used for the "permanent" protection of the lysine side chain.
-
Chain Elongation: The Nα-Boc group is removed at each cycle using TFA. The Z group on the lysine side chain remains stable under these conditions.[3]
-
Final Deprotection: After assembly of the peptide chain, the Z group and other benzyl-type side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like hydrofluoric acid (HF).[5]
This approach is particularly useful for synthesizing peptides where side-chain modifications are not required during the synthesis.
Fmoc/Z Orthogonal Strategy
This strategy offers greater flexibility for on-resin side-chain modifications.
-
Chain Elongation: The Nα-Fmoc group is removed at each cycle using piperidine. The Z group is stable to these basic conditions.
-
Selective Lysine Deprotection: The Z group can be selectively removed on-resin using catalytic hydrogenolysis, leaving other acid-labile side-chain protecting groups (like tBu) intact. This allows for specific modification of the lysine side chain.
-
Final Deprotection: The final cleavage from the resin and removal of other side-chain protecting groups is achieved with TFA.
Visualization of the Orthogonal Protection Scheme
Figure 1: Orthogonal protection strategies in peptide synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis using Fmoc/tBu Strategy with Z-Protected Lysine
This protocol outlines the general steps for incorporating a Z-protected lysine into a peptide sequence using the Fmoc strategy, allowing for potential on-resin modification.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Lys(Z)-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (or other coupling reagent)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), phenol)[16][17]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with 20% piperidine in DMF for 15 minutes.[14]
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (or Fmoc-Lys(Z)-OH) and HBTU in DMF.
-
Add DIEA and add the mixture to the resin.
-
Agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Selective Z-Group Deprotection (Optional, for on-resin modification):
-
Wash the peptide-resin with methanol.
-
Suspend the resin in a suitable solvent (e.g., DMF/MeOH).
-
Add Pd/C catalyst.
-
Purge with hydrogen gas and stir under a hydrogen atmosphere for 2-4 hours.
-
Filter to remove the catalyst and wash the resin.
-
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) for 2-3 hours.[18]
-
Filter and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide.
-
Protocol 2: Solid-Phase Peptide Synthesis using Boc/Bzl Strategy with Z-Protected Lysine
This protocol details the use of Z-protected lysine within the Boc synthesis framework.
Materials:
-
Boc-protected amino acids
-
Boc-Lys(Z)-OH
-
Merrifield resin (or other suitable resin)
-
DCM
-
TFA
-
DIEA
-
HBTU (or other coupling reagent)
-
Hydrofluoric acid (HF) or TFMSA
-
Scavengers (e.g., anisole)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.[12]
-
Wash the resin with DCM.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Boc-amino acid (or Boc-Lys(Z)-OH) and HBTU in DMF or DCM.
-
Add DIEA and add the mixture to the resin.
-
Agitate for 2 hours.
-
Wash the resin with DCM and DMF.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Treat the peptide-resin with HF and anisole as a scavenger at 0°C for 1 hour.[19]
-
Evaporate the HF.
-
Wash the peptide with cold diethyl ether.
-
Extract the peptide with a suitable solvent (e.g., aqueous acetic acid).
-
Data Presentation: Protecting Group Compatibility
| Protecting Group | Cleavage Condition | Stable To | Orthogonal To |
| Nα-Fmoc | 20% Piperidine in DMF[14] | Acid, Hydrogenolysis[7] | Boc, Z, tBu |
| Nα-Boc | 50% TFA in DCM[12] | Base, Hydrogenolysis[7] | Fmoc, Z |
| Side-Chain Z | H₂/Pd-C or HBr/AcOH[8] | Mild Acid (TFA), Base[3] | Fmoc, Boc |
| Side-Chain tBu | Strong Acid (TFA)[7] | Base, Hydrogenolysis | Fmoc |
Causality Behind Experimental Choices
-
Choice of Scavengers: During the final TFA cleavage in Fmoc-SPPS, reactive cationic species are generated from the side-chain protecting groups.[18] Scavengers like TIS and water are crucial to "trap" these cations and prevent side reactions with nucleophilic residues such as tryptophan, methionine, and tyrosine.[16][18]
-
In Situ Neutralization in Boc-SPPS: After Boc deprotection with TFA, the N-terminal amine is protonated. Neutralization with a base like DIEA is necessary before the next coupling step.[10] Some protocols utilize in situ neutralization where the coupling reagents and base are added together to streamline the process.[10]
-
Solvent Choice: DMF is a common solvent in peptide synthesis due to its excellent solvating properties for both the growing peptide chain and the reagents.[] DCM is often used for washing and in the Boc deprotection step.
Conclusion
The orthogonal protection strategy employing Z-lysine in combination with either Boc or Fmoc for Nα-protection offers a robust and versatile approach for the synthesis of complex peptides. The distinct chemical labilities of these protecting groups allow for precise control over the synthetic route, enabling the construction of peptides with specific modifications. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this strategy in their own work, paving the way for advancements in drug discovery and biomedical research.
References
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
The Journal of Organic Chemistry. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
National Institutes of Health. (1999). A cleavage cocktail for methionine-containing peptides. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. [Link]
-
ResearchGate. (2024). (PDF) Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
ResearchGate. (2017). Is it possible to protect the lysine group of whole peptide (peptide <350 aa)? [Link]
-
ResearchGate. (n.d.). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. [Link]
-
ScienceDirect. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. [Link]
-
Wikipedia. (n.d.). Tirzepatide. [Link]
-
ACS Central Science. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. [Link]
-
National Institutes of Health. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
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- 5. nbinno.com [nbinno.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. biosynth.com [biosynth.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
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- 12. chempep.com [chempep.com]
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- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. peptide.com [peptide.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Modified Peptides Using Z-Lys-NH2·HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-Terminal Lysine Amides
In the landscape of therapeutic peptide development, precise control over a peptide's structure is paramount to optimizing its biological activity, stability, and pharmacokinetic profile. C-terminal modification is a critical strategy in this endeavor, with amidation being one of the most prevalent and impactful alterations.[1][2] The conversion of the C-terminal carboxylic acid to a primary amide neutralizes the negative charge, which can significantly enhance receptor binding, increase resistance to carboxypeptidases, and improve membrane permeability.[3][4] Many naturally occurring peptide hormones and neurotransmitters feature a C-terminal amide, a testament to its evolutionary importance for biological function.[5][6]
Lysine, with its versatile side-chain amino group, offers a unique scaffold for creating complex and modified peptide structures, including branched peptides, peptide conjugates, and cyclized peptides.[7][8][9] The starting material, Nα-benzyloxycarbonyl-L-lysinamide hydrochloride (Z-Lys-NH2·HCl), provides a strategically advantageous building block for incorporating a C-terminal lysine amide into a peptide sequence. The benzyloxycarbonyl (Z or Cbz) group offers robust protection for the α-amino group, which can be selectively removed under specific conditions, allowing for controlled peptide chain elongation.[10]
This comprehensive guide provides detailed application notes and protocols for the synthesis of modified peptides utilizing Z-Lys-NH2·HCl. We will delve into the chemical principles underpinning the use of the Z-protecting group, explore both liquid-phase and solid-phase synthesis strategies, and provide step-by-step protocols for key synthetic transformations.
The Benzyloxycarbonyl (Z) Protecting Group: A Cornerstone of Peptide Synthesis
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a seminal development in the field of peptide synthesis.[10] It is a carbamate-based protecting group renowned for its stability under a wide range of reaction conditions, yet it can be cleaved under specific and relatively mild conditions, most notably catalytic hydrogenation.[10][11]
Key Characteristics of the Z-Group:
-
Stability: The Z-group is stable to weakly acidic and basic conditions, making it compatible with many standard peptide synthesis reagents.
-
Cleavage: It is typically removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which is a mild and highly selective method that does not affect most other protecting groups.[10] It can also be removed by strong acids like HBr in acetic acid, though this method is less common in modern peptide synthesis.
-
Orthogonality: The Z-group is orthogonal to the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, which are cleaved by acid and base, respectively. This orthogonality is crucial for the synthesis of complex peptides with multiple protected functional groups.
Caption: Chemical structure of Nα-benzyloxycarbonyl-L-lysinamide.
Synthesis Strategies: Liquid-Phase vs. Solid-Phase
The choice between liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS) depends on the target peptide's length, complexity, and the desired scale of production.
Liquid-Phase Peptide Synthesis (LPPS):
LPPS involves the stepwise elongation of the peptide chain in a homogenous solution.[4][12] Intermediates are purified after each coupling and deprotection step. While more labor-intensive than SPPS, LPPS offers several advantages, particularly when starting with a non-resin-bound material like Z-Lys-NH2·HCl.
-
Advantages:
-
Direct use of Z-Lys-NH2·HCl without the need for resin attachment.
-
Scalability for the production of larger quantities of peptides.
-
Purification of intermediates at each step can lead to a higher purity final product.
-
-
Disadvantages:
-
More time-consuming and technically demanding.
-
Potential for product loss during purification steps.
-
Solid-Phase Peptide Synthesis (SPPS):
SPPS, pioneered by R. Bruce Merrifield, involves building the peptide chain on an insoluble polymer resin.[13][14] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. While typically starting with a resin-bound amino acid, Z-Lys-NH2·HCl can be incorporated into an SPPS workflow, for example, by coupling it to a pre-loaded resin.
-
Advantages:
-
Amenable to automation.
-
Rapid synthesis cycles.
-
Simplified purification of the final product.
-
-
Disadvantages:
-
Requires specialized resins and equipment.
-
Difficult to monitor reaction completion at each step directly.
-
Potential for aggregation of the growing peptide chain on the resin.[15]
-
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of a Dipeptide (Fmoc-Ala-Lys-NH2) from Z-Lys-NH2·HCl
This protocol outlines the synthesis of a simple dipeptide to illustrate the fundamental steps of coupling and deprotection in a liquid-phase approach.
Step 1: Deprotection of Z-Lys-NH2·HCl (Removal of the Z-group)
Caption: Z-group deprotection via catalytic hydrogenation.
-
Dissolution: Dissolve Z-Lys-NH2·HCl (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure to obtain the crude H-Lys-NH2. This product is often used directly in the next step without further purification.
Step 2: Coupling of Fmoc-Ala-OH to H-Lys-NH2
Caption: Peptide coupling reaction workflow.
-
Dissolution: Dissolve Fmoc-Ala-OH (1.1 equivalents) and a coupling agent such as HBTU (1.1 equivalents) or HATU (1.1 equivalents) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Activation: Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution and stir for 5-10 minutes to activate the carboxylic acid of Fmoc-Ala-OH.
-
Coupling: Add a solution of the crude H-Lys-NH2 (1 equivalent) in DMF to the activated Fmoc-Ala-OH solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel or by preparative HPLC to obtain the pure Fmoc-Ala-Lys-NH2.[16]
Table 1: Representative Reagents and Conditions for Liquid-Phase Peptide Synthesis
| Parameter | Reagent/Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solvating properties for amino acids and peptides. |
| Coupling Agent | HBTU, HATU, TBTU | Efficiently activate carboxylic acids for amide bond formation with minimal racemization. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base used to activate the coupling agent and neutralize amine salts. |
| Deprotection | H₂/Pd-C | Mild and selective removal of the Z-group. |
| Reaction Time | 2-4 hours | Typical duration for coupling and deprotection reactions. |
| Temperature | Room Temperature | Most coupling and deprotection reactions proceed efficiently at ambient temperature. |
Protocol 2: General Strategy for Incorporating Z-Lys-NH2 into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general approach for synthesizing a peptide on a solid support where the C-terminal residue is a lysine amide derived from Z-Lys-NH2. This example utilizes a Rink Amide resin, which upon cleavage yields a C-terminal amide.[17]
Step 1: Preparation of Fmoc-Lys(Z)-OH
To incorporate the Z-protected lysine onto the resin, it is first necessary to have the Nα-Fmoc protected and Nε-Z protected lysine. This can be synthesized or purchased commercially.
Step 2: Loading of Fmoc-Lys(Z)-OH onto Rink Amide Resin
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, and then again with a fresh solution for 15 minutes to remove the Fmoc group from the linker.
-
Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Z)-OH (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and an activator base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Step 3: Peptide Chain Elongation (Fmoc-SPPS)
Caption: Standard Fmoc-SPPS cycle.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Nα-Fmoc group.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling agent and base.
-
Washing: Wash the resin.
-
Repeat this cycle of deprotection, washing, and coupling for each amino acid in the peptide sequence.
Step 4: Cleavage and Final Deprotection
-
Final Fmoc Removal: After the last coupling step, remove the N-terminal Fmoc group.
-
Washing: Wash the resin with DMF and DCM, and then dry the resin.
-
Cleavage Cocktail: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z-group from the lysine side chain.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by preparative HPLC.
Table 2: Typical Cleavage Cocktails for SPPS
| Cocktail Composition | Target Protecting Groups | Notes |
| TFA/H₂O/TIS (95:2.5:2.5) | Boc, tBu, Trt | Standard cocktail for most peptides. |
| TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Arg(Pbf), Trp(Boc) | Scavengers to prevent side reactions with sensitive residues. |
| HF/Anisole | Z, Bzl, Tos | A strong acid cleavage method, requires specialized equipment. |
Case Study: Synthesis of a Branched Peptide
Z-Lys-NH2·HCl can serve as a starting point for the synthesis of branched peptides. After coupling the first amino acid to the α-amino group of deprotected Lys-NH2, the Z-group on a lysine residue incorporated within the growing chain can be selectively removed to expose the ε-amino group. A second peptide chain can then be synthesized on this side chain, creating a branched structure. This approach is valuable for creating multiple antigenic peptides (MAPs) or for developing novel drug delivery systems.[7]
Conclusion
Z-Lys-NH2·HCl is a valuable and versatile building block for the synthesis of modified peptides, particularly those featuring a C-terminal lysine amide. Its use, especially in liquid-phase synthesis, allows for the direct incorporation of this important structural motif. The robust nature of the Z-protecting group, combined with its selective cleavability, provides the necessary control for constructing complex peptide architectures. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage the unique advantages of Z-Lys-NH2·HCl in their peptide synthesis endeavors, ultimately contributing to the development of novel and more effective peptide-based therapeutics.
References
- Merkler, D. J. (1994). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. Enzyme and Microbial Technology, 16(6), 450-456.
- Arbour, C. A., et al. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Israel Journal of Chemistry, 57(10-11), 939-953.
- Li, P., & Roller, P. P. (2002). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Journal of Peptide Research, 59(5), 239-246.
- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
- Sarmiento, E., et al. (2019). Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. Biomacromolecules, 20(11), 4216-4226.
- Muttenthaler, M., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. International Journal of Molecular Sciences, 22(16), 8827.
- Royal Society of Chemistry. (2013).
- Tran, T. D. (2008). Synthesis of Polyalanine Peptides Containing a Lysine Residue via Solid-Phase Peptide.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec. (n.d.).
- Sutherland, J. D., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2454-2463.
- Kiso, Y. (Ed.). (2002). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- Vasantha, B., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters, 28(6), 699-707.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- D'Andrea, L. D., et al. (2004). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Journal of the Chinese Chemical Society, 51(5A), 961-966.
- Royal Society of Chemistry. (n.d.).
- Martinez-Ceron, M. C., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(18), 5621.
- CEM Corporation. (n.d.). High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics.
- Zhang, Y. (2016). Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?
- Gatos, D., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100813.
- Neuland Labs. (2022). What Is Liquid Phase Peptide Synthesis? Methods & Uses.
- Liskamp, R. M. J., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(9), 543-554.
- Stanford Chemicals. (2023).
- Moroder, L., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- de la Torre, B. G., & Albericio, F. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Pharmaceuticals, 15(9), 1146.
- Livingston, A. G., et al. (2020). Liquid Phase Peptide Synthesis via One-Pot Nanostar Sieving (PEPSTAR).
- CPC Scientific. (n.d.). Overview of Custom Peptide Synthesis.
- WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
- Aimoto, S., et al. (2001). Development of an efficient liquid-phase peptide synthesis protocol using a novel fluorene-derived anchor support compound with Fmoc chemistry; AJIPHASE (R). Journal of Peptide Science, 7(1), 47-57.
- Ashenhurst, J. (2018).
- Agilent Technologies. (n.d.).
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Amino Acid-Protecting Groups.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH.
- Ohkawa, K., et al. (2001). Synthesis of enzymatically crosslinkable peptide-poly(L-lysine) conjugate and creation of bio-inspired hybrid fibers. Biomacromolecules, 2(3), 825-832.
- Biotage. (2014). Automated Synthesis of a Complex Multi-branched Peptide Using Branches™.
- Li, J., et al. (2019). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2029, 135-143.
- Hudecz, F., et al. (1993). Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains. Biopolymers, 33(5), 707-717.
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Introduction: The Architectural Importance of Modified Amino Acids in Peptide Therapeutics
An Application Guide to the Strategic Use of Z-Lys-NH2 HCl in the Development of Peptide-Based Drugs
The landscape of modern medicine is increasingly shaped by peptide-based drugs, which offer high specificity and potency with lower toxicity compared to small molecules. The success of synthesizing these complex biomolecules hinges on the precise control of chemical reactions, a feat accomplished through the strategic use of protecting groups and specialized amino acid derivatives. Among these essential building blocks, N-ε-Z-L-lysinamide hydrochloride (this compound or H-Lys(Z)-NH2·HCl) stands out for its unique combination of features that address critical challenges in peptide drug development.
This molecule is more than a simple amino acid; it is an engineered tool comprising three key components:
-
L-Lysine Backbone: Provides the fundamental amino acid structure and a reactive side-chain (ε-amino group) that is crucial for biological interactions or for subsequent chemical modifications.
-
Benzyloxycarbonyl (Z or Cbz) Group: A robust protecting group attached to the ε-amino side-chain. Its primary role is to prevent this nucleophilic group from engaging in unwanted side reactions during peptide chain elongation.[1][2] The Z-group is stable under a wide range of conditions but can be selectively removed, most commonly through catalytic hydrogenation.[3][4]
-
C-Terminal Amide (-NH2): This modification neutralizes the negative charge of the C-terminal carboxyl group. This is critically important as many endogenous peptide hormones and signaling molecules are C-terminally amidated.[5] This amidation enhances metabolic stability by conferring resistance to degradation by carboxypeptidases, often prolonging the peptide's in vivo half-life and improving its biological activity and receptor binding affinity.[6][7][8][9]
This application note provides a comprehensive guide for researchers and drug developers on the rationale, protocols, and quality control measures for effectively incorporating this compound into peptide-based drug candidates.
Section 1: Strategic Rationale for Employing this compound
The choice of this compound is a strategic decision rooted in fundamental principles of peptide chemistry. Its structure is purpose-built to confer specific advantages during and after synthesis.
Preventing Uncontrolled Polypeptide Branching
During peptide synthesis, every free amino group is a potential site for chain elongation. The lysine side-chain contains a primary amine (ε-NH2) that is as reactive as the α-amino group of the peptide backbone. Without protection, coupling reagents would induce the formation of branched peptides, leading to a complex and inseparable mixture of products. The Z-group on the ε-amino group of this compound effectively "masks" this reactive site, ensuring that peptide bond formation occurs exclusively at the N-terminus in a linear, controlled fashion.[1]
Enhancing Pharmacokinetic and Pharmacodynamic Profiles
The C-terminal amide is a key biomimetic feature. By replacing the C-terminal carboxylic acid with an uncharged amide group, the resulting peptide more closely mimics the structure of many native proteins.[7] This modification is known to:
-
Increase Stability: It renders the peptide resistant to cleavage by exopeptidases, a major pathway for peptide degradation in the body.[7]
-
Improve Receptor Binding: For many peptide hormones, the C-terminal amide is essential for proper conformation and hydrogen bonding with their target receptors, leading to enhanced potency.[5]
-
Modify Solubility and Permeability: By removing a negative charge, amidation increases the overall hydrophobicity of the peptide, which can influence its solubility, aggregation properties, and ability to cross biological membranes.[5]
Caption: Functional components of the H-Lys(Z)-NH2 building block.
Section 2: Experimental Protocols and Methodologies
The incorporation of this compound is most relevant in solution-phase synthesis or for the initial anchoring step in certain solid-phase peptide synthesis (SPPS) strategies. Below is a detailed protocol for its use in a convergent, solution-phase fragment condensation approach.
Protocol 2.1: Solution-Phase Condensation of a Peptide Fragment with H-Lys(Z)-NH2
This protocol describes the coupling of a protected peptide fragment (Fragment A, with an activated C-terminus) to the free α-amino group of H-Lys(Z)-NH2·HCl (Fragment B).
Objective: To synthesize a new, larger peptide ending with a Z-protected lysinamide C-terminus.
Materials & Reagents:
-
H-Lys(Z)-NH2·HCl (CAS: 58117-53-6)
-
Protected Peptide Fragment (e.g., Boc-Ala-Val-OH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Quenching/Workup: Saturated aq. NaHCO3, 1 M HCl, Brine, Anhydrous Na2SO4
-
Purification: Silica gel for column chromatography or Preparative HPLC system
Step-by-Step Methodology:
-
Neutralization of H-Lys(Z)-NH2·HCl:
-
Dissolve H-Lys(Z)-NH2·HCl (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 15 minutes at room temperature. This neutralizes the hydrochloride salt to liberate the free α-amino group.
-
Causality: The α-amino group must be in its free base form to act as a nucleophile. DIPEA is a non-nucleophilic base that will not compete in the coupling reaction.
-
-
Activation of the Peptide Fragment Carboxyl Group:
-
In a separate flask, dissolve the N-terminally protected peptide fragment (e.g., Boc-Ala-Val-OH, 1.0 equivalent) in anhydrous DMF.
-
Add HBTU (1.05 equivalents) and DIPEA (2.0 equivalents) to this solution.
-
Stir at 0°C for 20-30 minutes. The solution may change color, indicating the formation of the active ester.
-
Causality: HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. DIPEA is required to activate the carboxyl group and maintain a basic pH for the reaction.
-
-
Coupling Reaction:
-
Slowly add the activated peptide fragment solution from Step 2 to the neutralized H-Lys(Z)-NH2 solution from Step 1 at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting peptide fragment is consumed.
-
-
Workup and Extraction:
-
Once complete, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aq. NaHCO3 (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude peptide using flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the pure, protected peptide (e.g., Boc-Ala-Val-Lys(Z)-NH2).
-
Caption: Workflow for solution-phase peptide fragment condensation.
Section 3: Quality Control and Analytical Characterization
Every protocol must be a self-validating system. Rigorous quality control (QC) is non-negotiable in drug development to ensure the identity, purity, and quality of the synthesized peptide.
Caption: A self-validating workflow for peptide synthesis and quality control.
Analytical Techniques and Acceptance Criteria
The following table summarizes the essential QC analyses for a peptide containing a Z-Lys-NH2 moiety.
| Technique | Purpose | Key Parameters & Typical Acceptance Criteria |
| RP-HPLC | Purity Assessment & Quantification | Mobile Phase: A: 0.1% TFA in H2O, B: 0.1% TFA in Acetonitrile. Gradient: 5-95% B over 30 min. Detection: 214 nm & 280 nm. Acceptance: Purity ≥ 95% for research, ≥ 98% for pre-clinical.[10][11] |
| LC-MS | Identity Confirmation | Method: Couple HPLC to an ESI-MS detector. Acceptance: Observed molecular weight must match the calculated theoretical mass (± 0.5 Da).[10][12] |
| NMR | Structural Elucidation | Use Case: For final structural confirmation of novel peptides. Provides detailed information on proton and carbon environments.[13] |
Protocol 3.1: Standard RP-HPLC Method for Purity Analysis
-
System: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Sample Preparation: Dissolve a small amount of the purified peptide in Mobile Phase A to a concentration of ~1 mg/mL.
-
Mobile Phases:
-
A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.[12]
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Section 4: Advanced Applications in Drug Development
The unique properties of the Z-Lys-NH2 moiety enable its use in several advanced drug development strategies:
-
Site-Specific Conjugation: After the main peptide chain is synthesized, the Z-group can be selectively removed via hydrogenolysis without affecting most other protecting groups. This exposes a single, reactive ε-amino group on the lysine side-chain. This "handle" is invaluable for site-specific conjugation of:
-
PEG (Polyethylene glycol) to improve solubility and prolong circulation half-life.
-
Targeting Ligands (e.g., antibodies, small molecules) to create peptide-drug conjugates for targeted delivery.
-
Fluorescent Dyes or Radiotracers for diagnostic applications.
-
-
Synthesis of Branched or Cyclic Peptides: The exposed ε-amino group can serve as an anchor point to grow a second peptide chain, creating well-defined branched peptides. Alternatively, it can be used to form a lactam bridge with a C-terminal carboxyl group to generate structurally constrained cyclic peptides, which often have enhanced stability and receptor affinity.[14]
-
Development of Protease Inhibitors: The lysine side chain is often critical for recognition by proteases like trypsin. Incorporating modified lysine analogues is a common strategy in the design of potent and specific protease inhibitors.
Conclusion
This compound is a highly strategic building block for the synthesis of advanced peptide therapeutics. Its dual-functionality—providing a protected lysine side-chain for controlled synthesis and a C-terminal amide for enhanced stability and bioactivity—allows researchers to address multiple developmental challenges simultaneously. By understanding the chemical principles behind its design and implementing robust synthesis and quality control protocols, drug development professionals can leverage this versatile reagent to construct novel peptide candidates with improved pharmacological properties, paving the way for the next generation of targeted and effective medicines.
References
-
Title: Comprehensive Guide to Peptide C-Terminal Modifications Source: JPT Peptide Technologies URL: [Link]
-
Title: Peptide synthesis: Amidation and Acetylation Source: LifeTein URL: [Link]
-
Title: Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase Source: ACS Catalysis URL: [Link]
-
Title: Recent Advances in the Synthesis of C-Terminally Modified Peptides Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Mastering Peptide Synthesis: The Role of CBZ Protecting Groups Source: Hopax URL: [Link]
-
Title: Planning a Peptide Synthesis Source: AAPPTec URL: [Link]
-
Title: HPLC Analysis Methods for Peptide Characterization Source: Biovera URL: [Link]
-
Title: Cyclic peptide drugs approved in the last two decades (2001–2021) Source: National Institutes of Health (PMC) URL: [Link]
-
Title: The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns Source: Agilent URL: [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. biovera.com.au [biovera.com.au]
- 12. agilent.com [agilent.com]
- 13. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions with Z-protected lysine
Welcome to the Technical Support Center for Z-protected lysine, also known as Cbz-protected lysine (Nε-benzyloxycarbonyl-L-lysine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this foundational protecting group in peptide synthesis and other organic chemistry applications. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot experiments and optimize your synthetic strategies.
Introduction: The Role and Challenges of the Z-Group
The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the ε-amino function of lysine.[1][2] Its popularity stems from its general stability across a range of reaction conditions, including mildly acidic and basic media, and its compatibility with other common protecting groups like Boc and Fmoc, enabling orthogonal synthesis strategies.[3][4] However, its removal, typically via catalytic hydrogenolysis or strong acidic conditions, is not without complications.[5] Understanding the potential side reactions is critical for ensuring high yield and purity of the final product.
This guide provides a structured approach to identifying, understanding, and resolving these common issues.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental problems. Each entry details the symptoms, probable causes, and recommended protocols for resolution.
Problem 1: Incomplete or Stalled Deprotection by Hydrogenolysis
-
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining even after prolonged reaction times.
-
The reaction appears to stop before reaching completion.
-
A black precipitate (catalyst) is observed, but no reaction progress is evident.
-
-
Probable Causes:
-
Catalyst Poisoning: This is the most common cause. Sulfur-containing residues (methionine, cysteine) or reagents (e.g., thioanisole used as a scavenger) can irreversibly bind to the palladium catalyst surface, rendering it inactive.[6][7]
-
Insufficient Hydrogen Source: In transfer hydrogenolysis, the hydrogen donor (e.g., ammonium formate, cyclohexene) may be depleted. In direct hydrogenation, inadequate H₂ pressure or poor gas dispersion can limit the reaction.[5]
-
Poor Catalyst Activity: The Pd/C catalyst may be old, of low quality, or improperly handled (e.g., exposure to air for extended periods).
-
-
Recommended Solutions & Protocols:
-
For Catalyst Poisoning:
-
Increase Catalyst Loading: For substrates known to contain catalyst poisons, using an excess of the metal catalyst may be necessary to achieve deprotection.[6]
-
Use Additives: In cases of sulfur poisoning, adding additives like BaSO₄ or BF₃·Et₂O may help mitigate the poisoning effect.[7]
-
Alternative Deprotection: If poisoning is severe, switch to a chemical deprotection method that is insensitive to sulfur, such as HBr in acetic acid or trifluoroacetic acid (TFA).[5][8] Be mindful that these strong acidic conditions can affect other acid-labile groups.[2]
-
-
Protocol: Monitoring and Re-Activating a Stalled Hydrogenolysis
-
Monitor the reaction by TLC or LC-MS every 1-2 hours.
-
If the reaction stalls, carefully filter the mixture through a pad of celite under an inert atmosphere (N₂ or Ar) to remove the poisoned catalyst.
-
Add a fresh portion of activated Pd/C catalyst to the filtrate.
-
If using transfer hydrogenolysis, add an additional equivalent of the hydrogen donor.
-
Continue monitoring the reaction. This process can be repeated if necessary.[7]
-
-
Problem 2: Formation of N-Benzyl Side Product
-
Symptoms:
-
Mass spectrometry reveals a side product with a mass corresponding to the desired product + 76 Da (C₆H₄). This is often misinterpreted. The actual side product is the N-benzyl derivative, which results from the loss of CO₂ (-44 Da) and the addition of a benzyl group (+91 Da), a net change of +47 Da from the Z-protected starting material, or the free amine + 90 Da. A more insidious side reaction is the formation of an N-benzyl tertiary amine if insufficient hydrogen is present.[5]
-
-
Probable Cause:
-
This side reaction can occur during catalytic hydrogenolysis when there is an insufficient hydrogen source.[5] The reaction intermediate, after cleavage of the C-O bond, can be benzylated before the complete reduction occurs.
-
-
Recommended Solutions:
-
Ensure Adequate Hydrogen:
-
For transfer hydrogenolysis, use a sufficient excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).
-
For direct hydrogenation, ensure the system is properly purged with H₂ gas and maintained under positive pressure (a balloon of H₂ is often sufficient for small-scale reactions). Vigorous stirring is essential to ensure good gas-liquid mixing.
-
-
Optimize Solvent: Using methanol as a solvent can sometimes help avoid catalyst poisoning and promote efficient hydrogenolysis.[9]
-
Problem 3: Guanidinylation of the Lysine Side Chain
-
Symptoms:
-
During a peptide coupling step (not deprotection), a side product is observed with a mass increase of +42 Da on the lysine residue.
-
The N-terminus of the peptide chain may also show this modification, leading to chain termination.[10]
-
-
Probable Cause:
-
This side reaction is caused by uronium/aminium-based coupling reagents like HBTU or HATU reacting directly with the free ε-amino group of lysine (if it were unprotected or deprotected prematurely) or the N-terminal amine.[10][11] The guanidinium moiety of the coupling reagent is transferred to the amine.
-
-
Recommended Solutions:
-
Pre-activation of the Amino Acid: Always pre-activate the incoming protected amino acid with the coupling reagent and a base (like DIPEA) for a few minutes before adding it to the resin-bound peptide. This ensures the activated species reacts with the intended target amine rather than the coupling reagent itself.[10]
-
Orthogonal Protection: In complex syntheses, ensure the Z-group on lysine is stable to the conditions used for Nα-deprotection (e.g., stable to piperidine in Fmoc-SPPS or mild TFA in Boc-SPPS).[12] The 2-Cl-Z derivative is often used in Boc-SPPS for its enhanced stability to TFA.[12]
-
Visual Troubleshooting Guide
The following flowchart provides a logical path for diagnosing and solving common issues with Z-deprotection.
Sources
- 1. proprep.com [proprep.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. peptide.com [peptide.com]
Technical Support Center: Strategies for Preventing Peptide Aggregation
Introduction
Welcome to the technical support guide for managing peptide aggregation. This common yet critical issue can compromise experimental results, reduce product yield, and impact therapeutic efficacy. This document provides a comprehensive overview of the mechanisms driving peptide aggregation, offers troubleshooting workflows for common issues, and evaluates the potential use of specific chemical agents, such as N-α-benzyloxycarbonyl-L-lysine amide hydrochloride (Z-Lys-NH2 HCl), in preventing this phenomenon. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols needed to ensure the stability and solubility of their peptides.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Peptide Aggregation
This section addresses the core principles of peptide aggregation and the established strategies for its prevention.
Q1: What is peptide aggregation, and why is it a critical issue?
Peptide aggregation is a process where individual peptide monomers self-associate to form larger, often insoluble, structures.[1] These aggregates can range from small, soluble oligomers to large, visible precipitates or highly organized amyloid fibrils.[1] This phenomenon is a major challenge in both research and pharmaceutical development for several reasons:
-
Loss of Active Material: Aggregation effectively removes functional peptide from the solution, leading to inaccurate concentration measurements and a reduction in biological activity.
-
Experimental Artifacts: Aggregates can interfere with analytical techniques and produce misleading results in bioassays.
-
Reduced Bioavailability: In therapeutic applications, aggregated peptides can exhibit altered pharmacokinetics and reduced efficacy.[2]
-
Immunogenicity: The presence of aggregates in a therapeutic formulation can trigger an unwanted immune response in patients.[2]
Aggregation is driven by a complex interplay of forces, including hydrophobic interactions, electrostatic attractions, and the formation of intermolecular hydrogen bonds that lead to structures like β-sheets.[1]
Q2: What are the primary molecular forces and environmental factors that drive peptide aggregation?
Aggregation is not a random process; it is governed by the peptide's intrinsic properties and its environment. Understanding these drivers is the first step toward effective prevention.
-
Intrinsic Factors (Sequence-Dependent):
-
Hydrophobicity: Peptides with a high content of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp) are more prone to aggregate to minimize their contact with water.[1]
-
Net Charge: Electrostatic repulsion between similarly charged peptide molecules helps maintain solubility. At a pH close to the peptide's isoelectric point (pI), the net charge is near zero, minimizing this repulsion and dramatically increasing the propensity to aggregate.[3][4]
-
β-Sheet Propensity: Certain sequences have a high intrinsic tendency to form β-sheet structures, which can stack together to form highly stable, ordered aggregates.[1]
-
-
Extrinsic Factors (Environmental):
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular encounters, accelerating aggregation kinetics.[1][5]
-
pH: As mentioned, pH determines the protonation state of acidic and basic residues, controlling the peptide's net charge and solubility.[3][4]
-
Temperature: Elevated temperatures can increase reaction rates and sometimes expose hydrophobic cores by disrupting tertiary structures, promoting aggregation. However, for some peptides, solubility increases with temperature.[5]
-
Ionic Strength: The concentration of salt in the buffer can either shield charges (promoting aggregation) or stabilize charged states (preventing aggregation), making its effect highly peptide-dependent.[5]
-
Mechanical Stress: Agitation, vortexing, or repeated freeze-thaw cycles can introduce energy that disrupts peptide structure and induces aggregation.[5][6]
-
Caption: Competing forces governing peptide aggregation vs. solubility.
Part 2: Evaluating Potential Aggregation Inhibitors - A Case Study on this compound
This section analyzes the user-specified compound, this compound, from a mechanistic perspective, as its use as a general aggregation inhibitor is not established in scientific literature.
Q3: A researcher has proposed using this compound to prevent aggregation. What is this compound and its relevant chemical features?
This compound (N-α-benzyloxycarbonyl-L-lysine amide hydrochloride) is a derivative of the amino acid lysine. To evaluate its potential, we must analyze its three key components:
-
L-Lysine Amide: Lysine is a basic amino acid with a primary amine (-NH2) on its side chain (the ε-amine). In this compound, the C-terminal carboxylic acid has been converted to an amide (-NH2). The ε-amine remains available and will be protonated (-NH3+) at physiological pH, conferring a positive charge. Lysine residues themselves are known to play a crucial role in the aggregation of many peptides, participating in both electrostatic and hydrophobic interactions.[1]
-
"Z" Group (Benzyloxycarbonyl, Cbz): This is a bulky, aromatic group attached to the main-chain α-amino group.[7] It is commonly used as a protecting group in peptide synthesis because it is stable under many conditions but can be removed when needed.[7][8] Its key features are its significant size and hydrophobicity.
-
Hydrochloride (HCl): This indicates the compound is supplied as a salt, ensuring the primary amines are protonated and improving the solid-state stability and initial solubility of the compound itself.
Q4: What is the hypothesized mechanism by which this compound could influence peptide aggregation?
Based on its structure, this compound presents two opposing characteristics, making its effect on peptide aggregation highly unpredictable and sequence-dependent.
-
Potential Anti-Aggregation Action (Charge-Based): The protonated ε-amine of the lysine side chain provides a positive charge. It is plausible that this compound could function similarly to other simple charged molecules, like arginine. The proposed mechanism would be that it increases the overall polarity of the solution or interacts non-specifically with peptide monomers, increasing electrostatic repulsion and preventing close association.
-
Potential Pro-Aggregation Action (Hydrophobicity-Based): The benzyloxycarbonyl (Z) group is large and hydrophobic. Bulky aromatic groups are well-known to promote self-assembly through π-stacking and hydrophobic interactions.[9] Therefore, the Z-group could interact with hydrophobic patches on peptide chains, potentially acting as a "hydrophobic bridge" that seeds or even accelerates aggregation.
Q5: What are the risks of using a non-standard additive like this compound?
Using unvalidated excipients is strongly discouraged without systematic validation. The potential risks include:
-
Increased Aggregation: As described above, the hydrophobic Z-group could enhance aggregation.
-
Assay Interference: The aromatic Z-group can interfere with absorbance-based concentration measurements (e.g., at 280 nm). The compound may also directly inhibit or activate enzymes or receptors in biological assays, leading to false results.
-
Poor Characterization: The precise interactions between the additive and the target peptide would be unknown, complicating data interpretation.
-
Cytotoxicity: The compound's effect on cell-based assays would need to be thoroughly evaluated.
Recommendation: Researchers should prioritize well-documented, scientifically validated methods for preventing aggregation before attempting to use exploratory additives.
Part 3: Recommended Protocols & Troubleshooting for Peptide Aggregation
This section provides a practical, step-by-step guide to addressing aggregation using standard, reliable methods.
Q6: My peptide solution is cloudy or has formed a precipitate. What is my first course of action?
Visible precipitation is a clear sign of aggregation or poor solubility. Follow this systematic troubleshooting workflow to identify and solve the problem.
Caption: A systematic workflow for troubleshooting peptide aggregation.
Q7: How do I correctly use pH to improve peptide solubility?
The single most effective strategy is to ensure the solution pH is far from the peptide's isoelectric point (pI).[3][4]
Experimental Protocol 1: pH Screening for Peptide Solubilization
-
Calculate the pI: Use an online peptide parameter tool to calculate the theoretical pI of your peptide sequence.
-
Prepare Buffers: Prepare a set of buffers (e.g., 20 mM phosphate or acetate) with pH values at least 2 units above and 2 units below the calculated pI. For example, if the pI is 6.5, prepare buffers at pH 4.5, 8.5, and a control at pH 6.5.
-
Test Solubility: Take a small, fresh aliquot of your lyophilized peptide. Attempt to dissolve it at your target concentration in each buffer.
-
Observation: Visually inspect for clarity. A successful condition will result in a clear, particle-free solution.
-
Rationale:
-
If your peptide is basic (pI > 7): It will have a net positive charge at acidic pH. Dissolving it in a buffer with a pH < (pI - 2) is recommended.
-
If your peptide is acidic (pI < 7): It will have a net negative charge at basic pH. Dissolving it in a buffer with a pH > (pI + 2) is recommended.
-
Q8: What are the most common and reliable excipients for preventing aggregation?
If pH adjustment is insufficient, several well-documented additives can be screened. These excipients work by different mechanisms to disrupt the forces driving self-assembly.
Table 1: Common Anti-Aggregation Excipients
| Excipient Class | Example(s) | Proposed Mechanism of Action | Typical Starting Concentration |
| Amino Acids | L-Arginine, L-Glutamic Acid | Increases solution polarity and interferes with intermolecular hydrogen bonding and hydrophobic interactions.[5] | 50 - 500 mM |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | Stabilize the native peptide structure through preferential exclusion, making the unfolded (aggregation-prone) state less favorable.[5][10] | 5-10% (w/v) or 250-500 mM |
| Surfactants | Polysorbate 20/80 (Tween), Pluronic F-68 | Non-ionic detergents that shield hydrophobic regions of the peptide, preventing hydrophobic collapse and aggregation.[5] | 0.01 - 0.1% (v/v) |
| Salts | NaCl, KCl | Modulates electrostatic interactions. Effect is highly peptide-dependent and must be determined empirically.[10] | 50 - 250 mM |
Q9: How do I perform a screening experiment with L-Arginine?
L-Arginine is a widely used and effective "chaotropic" agent that can significantly enhance peptide solubility.
Experimental Protocol 2: Optimizing L-Arginine Concentration
-
Buffer Preparation: Prepare your optimal buffer from Protocol 1 (e.g., 20 mM Phosphate, pH 8.5).
-
Stock Solution: Prepare a 1 M sterile-filtered stock solution of L-Arginine in this buffer.
-
Test Matrix: Set up a series of microcentrifuge tubes. In each tube, add the L-Arginine stock and buffer to achieve a range of final arginine concentrations (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM).
-
Peptide Dissolution: Add your lyophilized peptide to each tube to achieve the desired final peptide concentration.
-
Incubation & Observation: Gently mix and incubate at the desired temperature. Observe solubility over time (e.g., immediately, 1 hour, 24 hours). Check for clarity, precipitation, or changes in absorbance/light scattering.
-
Selection: Choose the lowest concentration of L-Arginine that maintains peptide solubility and is compatible with your downstream experiments. Always run a control to ensure arginine itself does not interfere with your assay.
References
- BenchChem. (n.d.). Troubleshooting aggregation in peptides containing pyroglutamic acid.
- BenchChem. (n.d.). Technical Support Center: Preventing Aggregation in Peptides with Hydrophobic Modifications.
- Fink, A. L. (1998). Protein aggregation: folding aggregates, inclusion bodies and amyloid. Folding and Design, 3(1), R9-R23.
- The Zimbabwe Independent. (2025, April 9). Optimizing Peptide Stability: Storage and Handling Considerations.
- Sinha, S., et al. (2012). A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity. ACS Chemical Neuroscience, 3(6), 423–432.
- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Gazit, E. (2002). A possible role for π-stacking in the self-assembly of amyloid fibrils. The FASEB Journal, 16(1), 77-83.
- G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
- SciSpace. (2010, August 24). Use of excipients to control aggregation in peptide and protein formulations.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.
- BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- Kwon, H., et al. (2025). Charge Modification of Lysine Mitigates Amyloid-β Aggregation. Chembiochem, 26(5).
- ACS Publications. (2023, February 3). Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups.
Sources
- 1. A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Charge Modification of Lysine Mitigates Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Deprotection of the Z-Group
Welcome to the technical support center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I understand that the benzyloxycarbonyl (Z or Cbz) group, while a cornerstone of amine protection strategy, can present significant deprotection challenges.[1][2] This guide is structured to help you diagnose the root cause of incomplete Z-group removal and provide robust, field-proven solutions to get your synthesis back on track.
Part 1: Diagnosis - Is My Deprotection Truly Incomplete?
Before attempting extensive optimization, it's crucial to confirm that the starting material is indeed present and not a new, unexpected byproduct. Thin-Layer Chromatography (TLC) is the most direct method for monitoring reaction progress.
Q: How can I reliably monitor the progress of my Z-group deprotection?
Answer: Proper TLC analysis is your most powerful diagnostic tool. It allows you to visualize the consumption of your starting material and the appearance of your product in near real-time. An improperly run TLC can be misleading.
A key technique is the "co-spot," where you spot the reaction mixture directly on top of the starting material spot in one lane.[3] This helps to resolve compounds with very similar Rf values and confirms the identity of the remaining starting material in the reaction lane.
Workflow: Initial Reaction Diagnosis
Here is a simple decision-making workflow for the initial assessment of your reaction.
Caption: Initial workflow for diagnosing reaction completion.
Part 2: Troubleshooting Catalytic Hydrogenolysis (H₂/Pd/C)
Catalytic hydrogenolysis is the most common and mildest method for Z-group removal, but it is also the most susceptible to failure.[1][4] If your TLC shows significant starting material remaining, this section will guide you through the most common culprits.
Q: My catalytic hydrogenolysis reaction is sluggish or has stalled. What are the common causes and solutions?
Answer: This is a frequent issue with several potential root causes. The problem almost always lies with the catalyst, the hydrogen source, or the substrate itself. Let's break it down systematically.
Cause 1: Catalyst Poisoning
This is the most common reason for reaction failure. The palladium catalyst's active sites are highly sensitive and can be irreversibly blocked by certain functional groups or impurities.[4][5][6]
-
The Culprit: Sulfur is the primary offender. Amino acids like cysteine and methionine, thioethers, thiols, or even trace sulfur-containing impurities from upstream reagents can completely shut down the catalyst.[4][5][7] Other functionalities like phosphines can also act as poisons.[6]
-
The Mechanism: Sulfur compounds bind strongly and irreversibly to the palladium surface, preventing the adsorption of hydrogen and your substrate, thereby halting the catalytic cycle.[8]
-
Solutions:
-
Increase Catalyst Loading: For substrates with known catalyst inhibitors (like methionine), sometimes simply increasing the catalyst loading (e.g., to 50-100 mol% by weight) can provide enough active sites to overcome the poison.[5]
-
Use a Scavenger: In some cases, adding an agent like BaSO₄ or BF₃·Et₂O may help sequester the sulfur-containing moiety, particularly with methionine.[9]
-
Switch Methods: If the substrate itself contains the poison (e.g., a cysteine residue), hydrogenation is often not a viable option. You must switch to an orthogonal deprotection chemistry, such as acidolysis (see Part 4).[4]
-
Cause 2: Poor Catalyst Quality or Handling
The physical state and handling of the catalyst are critical for its activity.[5]
-
The Culprit: The catalyst may be old, have been improperly stored (exposed to air/moisture), or be of a low grade. Dry Palladium on carbon (Pd/C) can be pyrophoric and may ignite when exposed to air, especially after being saturated with hydrogen.[10] This hazard is often mitigated by purchasing catalyst that is sold "wet" (typically ~50% water by weight).
-
The Mechanism: Over time, the fine palladium nanoparticles on the carbon support can agglomerate, reducing the available surface area for catalysis.[8] Improper handling can lead to oxidation or contamination.
-
Solutions:
-
Use Fresh Catalyst: Always use a fresh batch of high-quality catalyst from a reputable supplier for difficult deprotections.
-
Activation: If you suspect your catalyst is merely sluggish, you can sometimes activate it. Heating the catalyst under a high vacuum can help drive off adsorbed water or other volatile contaminants.[6]
-
Proper Handling: Handle the catalyst under an inert atmosphere (like Nitrogen or Argon) if possible, especially when adding it to the reaction solvent.
-
Cause 3: Insufficient Hydrogen or Mass Transfer Limitations
The reaction is trimolecular, involving the substrate, hydrogen, and the solid catalyst surface. Inefficient mixing can dramatically slow the reaction rate.
-
The Culprit: A leak in your hydrogen balloon or gas line is a simple but common problem. Alternatively, inadequate stirring fails to bring the dissolved substrate and hydrogen into contact with the solid catalyst particles.[5]
-
The Mechanism: The reaction rate is dependent on the concentration of dissolved hydrogen and the frequency of substrate interaction with the catalyst surface. Poor stirring creates a "starvation" scenario where the catalyst surface is not adequately supplied with reactants.
-
Solutions:
-
Check for Leaks: Ensure your hydrogen balloon is secure and not deflating over time. For reactions under positive pressure, check all seals.
-
Stir Vigorously: Use a stir bar that is appropriately sized for the flask and stir at a rate high enough to create a vortex and ensure the black catalyst powder is fully and evenly suspended throughout the solution.
-
Purge System: Before introducing hydrogen, it is critical to make the reaction atmosphere inert by evacuating the flask and backfilling with an inert gas (like Argon or Nitrogen) at least three times.[5] This removes oxygen, which can be a safety hazard with hydrogen and can also impact the catalyst. Repeat this purge cycle with hydrogen gas before beginning the reaction.[5]
-
Cause 4: Poor Substrate Solubility
If the substrate is not fully dissolved, it cannot effectively interact with the catalyst.
-
The Culprit: The chosen solvent may not be appropriate for the starting material.
-
The Mechanism: This is a simple availability issue. Solid substrate suspended in the solvent has minimal surface area exposed for reaction.
-
Solutions:
-
Change Solvent: Common solvents include Methanol, Ethanol, Ethyl Acetate, and THF.[1] If solubility is poor, consider adding a co-solvent. For some substrates, adding a small amount of acetic acid can aid solubility and may also prevent the newly formed amine product from poisoning the catalyst.[9][11]
-
Gentle Heating: In some cases, gentle heating can improve both solubility and reaction rate. However, be cautious when heating flammable solvents under a hydrogen atmosphere.
-
Workflow: Troubleshooting Catalytic Hydrogenolysis
This flowchart provides a systematic approach to diagnosing failed hydrogenolysis reactions.
Caption: A systematic troubleshooting guide for Z-group hydrogenolysis.
Part 3: When Hydrogenation Fails - Alternative Deprotection Chemistries
If your substrate is fundamentally incompatible with catalytic hydrogenation (e.g., it contains sulfur or other reducible groups like alkynes), you must use an orthogonal deprotection strategy.[1][2]
Q: My substrate is sensitive to reduction. What are the best alternatives to hydrogenation for removing a Z-group?
Answer: The most robust and common alternative is strong acidolysis. This method is highly effective for sulfur-containing peptides where hydrogenation is not an option.
Method: Acidolysis with HBr in Acetic Acid
This classic method cleaves the benzyl C-O bond through an Sₙ2-type mechanism.[2]
-
Mechanism: The carbamate oxygen is protonated by the strong acid, making the benzylic carbon susceptible to nucleophilic attack by the bromide ion. The resulting unstable carbamic acid rapidly decarboxylates to yield the protonated amine.
-
Advantages: It is fast, highly effective, and completely insensitive to sulfur or other catalyst poisons.[1]
-
Limitations: The conditions are harsh. It will cleave other acid-labile protecting groups, such as Boc (tert-butyloxycarbonyl), and can be problematic for sensitive or complex molecules.[2]
Data Presentation: Comparison of Z-Group Deprotection Methods
This table summarizes the key features of the most common deprotection strategies to help you select the best method for your specific substrate.
| Method | Reagents/Conditions | Key Advantages | Potential Limitations & Side Reactions |
| Catalytic Hydrogenolysis | H₂ gas (1 atm or higher), 10% Pd/C, in MeOH, EtOH, or EtOAc.[1] | Very mild, neutral pH, clean byproducts (toluene, CO₂), high yields.[1] | Highly sensitive to catalyst poisons (especially sulfur).[4] Can reduce other functional groups (alkenes, alkynes, nitro groups).[5] Requires specialized H₂ equipment. |
| Catalytic Transfer Hydrogenation | Ammonium formate, cyclohexene, or formic acid as H₂ donor, 10% Pd/C, in MeOH/EtOH.[5][12][13] | Avoids the use of flammable H₂ gas, making it safer and more convenient for lab scale.[1] | Still sensitive to catalyst poisons. The hydrogen donor or its byproducts may require additional purification steps to remove. |
| Acidolysis | 33% HBr in acetic acid (AcOH), room temperature.[1][5] | Fast and robust. The method of choice for sulfur-containing substrates. Insensitive to reducible functional groups. | Harsh acidic conditions. Can cleave other acid-labile groups (e.g., Boc, trityl). May cause racemization in sensitive substrates. |
Part 4: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the key techniques discussed in this guide. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Monitoring Reaction Progress by TLC
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). On a silica TLC plate, draw a light pencil line ~1 cm from the bottom and mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).[3]
-
Spotting:
-
Using a capillary tube, spot a dilute solution of your starting material on the "SM" and "Co" marks.
-
Using a different capillary, take an aliquot from your reaction mixture and spot it on the "Rxn" and "Co" marks (spotting directly over the SM spot).[3]
-
-
Development: Place the plate in the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.[3]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or ninhydrin for the product amine).
-
Analysis: A complete reaction will show the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new, more polar (lower Rf) product spot. The "Co" spot will show two distinct spots if the reaction is incomplete.
Protocol 2: Standard Catalytic Hydrogenolysis (H₂/Pd/C)
-
Dissolution: Dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent (e.g., Methanol, Ethanol) in a round-bottom flask equipped with a stir bar.[5]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution.[1]
-
Inerting: Seal the flask with a septum. Purge the flask by applying a vacuum and backfilling with an inert gas (e.g., Argon) three times.
-
Hydrogenation: Repeat the purge cycle three times with hydrogen gas, finally leaving a hydrogen-filled balloon connected to the flask via a needle.[5]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.[5]
-
Work-up: Once complete, carefully purge the flask with Argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 3: Transfer Hydrogenation using Ammonium Formate
-
Setup: In a round-bottom flask, dissolve the Z-protected compound (1.0 equivalent) in Methanol.[5]
-
Reagent Addition: Add ammonium formate (4-5 equivalents).[5]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol% by weight).[5]
-
Reaction: Stir the mixture vigorously. Gentle heating or reflux may be required. Monitor by TLC.[5]
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.[5]
-
Isolation: Concentrate the filtrate. If needed, perform an aqueous work-up to remove excess ammonium salts before concentrating to yield the final product.[5]
Protocol 4: Acidolysis using HBr in Acetic Acid
-
Setup: In a round-bottom flask, place the Z-protected compound.
-
Reagent Addition: Under a fume hood, add a solution of 33% hydrogen bromide (HBr) in glacial acetic acid.[5]
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often complete within 30-60 minutes. Monitor by TLC or LC-MS.[5]
-
Isolation: Upon completion, add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the product as its hydrobromide salt. Collect the solid by filtration and wash with cold ether.[5]
References
-
Sciencemadness Wiki. (2020). Palladium on carbon. Retrieved from [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Method for reactivating palladium carbon catalyst.
-
ResearchGate. (2013). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. Carbon. Retrieved from [Link]
-
SCI. (n.d.). ALTERNATIVES TO HYDROGENATION. Retrieved from [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]
-
YouTube. (2019). Preparing 5% Palladium on Carbon Catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Retrieved from [Link]
-
National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalyst-Free Photoinduced End-Group Removal of Thiocarbonylthio Functionality. ACS Macro Letters. Retrieved from [Link]
- Google Patents. (n.d.). Deprotection method.
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). End group removal and modification of RAFT polymers. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
ACS Publications. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from [Link]
-
GREENTECH. (2017). Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
RSC Publishing. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). THE USE OF HYDROGEN BROMIDE IN ACETIC ACID FOR THE REMOVAL OF CARBOBENZOXY GROUPS AND BENZYL ESTERS OF PEPTIDE DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ETH Zurich Research Collection. (n.d.). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium on carbon - Sciencemadness Wiki [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Z-Lys-NH₂·HCl Solubility in DMF and NMP
Welcome to the technical support guide for Z-Lys-NH₂·HCl. As a protected amino acid amide, Nε-benzyloxycarbonyl-L-lysinamide hydrochloride, or Z-Lys-NH₂·HCl, is a key building block in peptide synthesis and other areas of chemical research.[1][2] However, researchers frequently encounter challenges in dissolving this reagent in common polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
This guide provides in-depth, experience-based answers to common solubility issues, explains the underlying chemical principles, and offers validated protocols to help you overcome these experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Z-Lys-NH₂·HCl not dissolving in DMF or NMP at room temperature?
Answer:
Several factors related to the molecule's structure and its interaction with the solvent are likely at play.
-
The Hydrochloride Salt Form: The primary reason for poor solubility in these organic solvents is the presence of the hydrochloride (HCl) salt.[3] Z-Lys-NH₂·HCl is an ammonium salt. The ionic nature of the protonated α-amino group (-NH₃⁺Cl⁻) makes it highly polar, favoring interactions with protic solvents (like water) over aprotic solvents like DMF and NMP.[3][4] While DMF and NMP are polar, they are poor solvators of the chloride anion and the protonated amine compared to water.
-
Molecular Structure: The Z-Lys-NH₂·HCl molecule has conflicting solubility characteristics. The benzyloxycarbonyl (Z or Cbz) group is large and hydrophobic, favoring dissolution in organic solvents.[2] Conversely, the lysinamide hydrochloride portion is hydrophilic and ionic. This dual nature can lead to difficult solubilization in a single solvent system.
-
Initial Troubleshooting Steps:
-
Sonication: Briefly sonicate the mixture in a water bath.[5] This uses ultrasonic waves to break apart solute aggregates and accelerate the dissolution process. Use short bursts to avoid excessive heating.[6][7]
-
Gentle Warming: Cautiously warm the solution (e.g., to 30-40°C). Increased kinetic energy can help overcome the energy barrier for dissolution. However, avoid excessive heat, as it can promote the degradation of both the solute and the solvent.[7]
-
Q2: I've tried warming and sonicating, but solubility is still poor. What is the next logical step?
Answer:
If physical methods are insufficient, the next step is to chemically modify the system to favor dissolution. The most effective strategy is to neutralize the HCl salt.
-
Causality—Neutralizing the Salt: The protonated amine (-NH₃⁺) is the primary cause of poor solubility in aprotic solvents. By adding a mild, non-nucleophilic base, you can deprotonate the amine to its neutral, free base form (-NH₂). This removes the ionic character, making the molecule significantly more soluble in organic solvents like DMF and NMP.
-
Recommended Protocol:
-
Add a slight molar excess (e.g., 1.05 to 1.1 equivalents) of a hindered tertiary amine base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base).
-
Stir the mixture at room temperature. The dissolution should occur relatively quickly.
-
The byproduct of this neutralization is DIPEA·HCl, which is generally soluble in DMF and NMP and typically does not interfere with subsequent coupling reactions in peptide synthesis.
-
Caution: Avoid using bases like triethylamine (TEA) if your solvent quality is questionable, as it can promote side reactions. Do not use primary or secondary amines, as they can react with your starting material.
Q3: Could the quality of my DMF or NMP be the problem?
Answer:
Absolutely. The purity of your solvent is critical and is often an overlooked source of experimental failure.
-
Solvent Degradation: DMF and NMP are susceptible to degradation over time, especially when exposed to moisture, light, or heat.
-
DMF Degradation: DMF can hydrolyze to form formic acid and dimethylamine.[8][9][10] The presence of dimethylamine (a secondary amine) can cause premature removal of Fmoc protecting groups in peptide synthesis, while formic acid can protonate reagents, altering their reactivity and solubility.
-
NMP Degradation: NMP can also degrade, though it is generally more stable than DMF.[11]
-
-
Impact on Solubility: The presence of these acidic or basic impurities can alter the pH of the microenvironment, potentially protonating or deprotonating your Z-Lys-NH₂·HCl in an uncontrolled manner, leading to inconsistent solubility.
-
How to Validate Solvent Quality:
-
Use Anhydrous, High-Purity Solvent: Always use a fresh bottle of high-purity, anhydrous (or peptide synthesis grade) solvent.
-
Check for Amines: A simple test for amine contamination in DMF is to add a small amount of bromophenol blue indicator. A yellow color indicates the solvent is acidic (good), while a blue or purple color indicates the presence of basic amine impurities.
-
Degassing: To remove dissolved gases and volatile impurities like dimethylamine, you can sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes before use.[9]
-
Q4: I'm observing a gel-like formation or precipitation upon adding other reagents. What is happening?
Answer:
Gelation or precipitation is often a sign of peptide aggregation or secondary structure formation. While Z-Lys-NH₂·HCl is a single amino acid derivative, this phenomenon is common when it is part of a larger, growing peptide chain, especially one containing hydrophobic residues.[12]
-
Mechanism of Aggregation: Hydrophobic regions of molecules (like the Z-group) can self-associate in polar solvents to minimize their exposure to the solvent, leading to the formation of insoluble aggregates.[13] Peptides can also form stable secondary structures like β-sheets, which are notoriously insoluble.[12]
-
Preventative Measures:
-
Work at Lower Concentrations: High concentrations favor aggregation. Try reducing the concentration of your Z-Lys-NH₂·HCl solution.
-
Use NMP over DMF for Hydrophobic Sequences: NMP is slightly less polar than DMF and can be more effective at solvating hydrophobic peptide chains, thereby reducing aggregation.[13]
-
Incorporate Chaotropic Agents: In very difficult cases, adding a small amount of a chaotropic agent like guanidinium hydrochloride (Gu-HCl) can disrupt the hydrogen bonding networks that lead to aggregation. However, this is a last resort as it can interfere with many biological assays.[6]
-
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving solubility issues with Z-Lys-NH₂·HCl.
Caption: A step-by-step workflow for troubleshooting Z-Lys-NH₂·HCl solubility.
Quantitative Data Summary
The solubility of amino acid derivatives is a complex function of their structure, salt form, solvent, and temperature. The table below provides a qualitative summary for Z-Lys-NH₂·HCl based on established chemical principles.
| Condition | Solvent | Expected Solubility | Rationale |
| As HCl Salt | DMF / NMP | Poor to Very Low | The ionic hydrochloride salt form has low compatibility with polar aprotic solvents.[3] |
| As HCl Salt + Heat/Sonication | DMF / NMP | Low to Moderate | Physical energy input helps overcome the dissolution energy barrier but does not change the underlying chemistry.[7] |
| As Free Base (after DIPEA) | DMF / NMP | Good to High | Neutralization of the HCl salt removes the ionic character, making the molecule much more compatible with organic solvents. |
| As HCl Salt | Water | High | The ionic salt form is highly soluble in polar protic solvents like water.[1] |
| As HCl Salt | DMSO | Moderate | DMSO has a higher polarity and dielectric constant than DMF/NMP, making it slightly better at dissolving some salts. |
Detailed Experimental Protocol
Protocol 1: Preparation of a 0.5 M Stock Solution of Z-Lys-NH₂ (Free Base) in DMF
This protocol describes the conversion of Z-Lys-NH₂·HCl to its more soluble free base form for use in applications like peptide synthesis.
Materials:
-
Z-Lys-NH₂·HCl (MW: 315.8 g/mol )[2]
-
Anhydrous, peptide-synthesis grade DMF
-
N,N-Diisopropylethylamine (DIPEA), redistilled
-
Sterile, dry glassware (e.g., volumetric flask or vial)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas line
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add 1.58 g (5.0 mmol) of Z-Lys-NH₂·HCl to a 10 mL volumetric flask.
-
Solvent Addition: Add approximately 7 mL of anhydrous DMF to the flask.
-
Stirring: Add a small magnetic stir bar and begin stirring. A cloudy suspension will form.
-
Base Addition: Using a microliter syringe, slowly add 940 µL (5.5 mmol, 1.1 equivalents) of DIPEA to the stirring suspension.
-
Dissolution: Continue stirring at room temperature. The solid should completely dissolve within 5-10 minutes, resulting in a clear, colorless, or pale yellow solution.
-
Final Volume: Once fully dissolved, carefully add DMF to the 10 mL mark. Mix thoroughly.
-
Storage: Cap the flask tightly and store under an inert atmosphere at 2-8°C. Use the solution promptly, preferably within one week, to minimize solvent degradation.
References
-
MySkinRecipes. H-Lys(Z)-NH2.HCl. Available from: [Link]
-
Reddit. Amino Acid Freebase vs. HCl Salt : r/chemistry. 2017. Available from: [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Available from: [Link]
-
ChemBK. benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride. Available from: [Link]
-
ResearchGate. Peptide solubility in DMF (n,n-dimethylforamamide)?. 2020. Available from: [Link]
-
ResearchGate. Schematic pathway for degradation of N,N-dimethylformamide, showing the... Available from: [Link]
-
Biblioteca Digital do IPB. Electrolyte Effects on the Amino Acid Solubility in Water. 2022. Available from: [Link]
-
Royal Society of Chemistry. The surface composition of amino acid – halide salt solutions is pH-dependent. 2022. Available from: [Link]
-
ResearchGate. Amino acid Solubility under the Influence of NaCl at 298.15 K. Available from: [Link]
-
iChemical. Z-Lys-NH2 · HCl, CAS No. 112785-42-9. Available from: [Link]
-
ACS Publications. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations | Journal of Chemical & Engineering Data. 2022. Available from: [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. 1970. Available from: [Link]
-
Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP. Available from: [Link]
-
Aapptec Peptides. H-Lys(Z)-NH2 HCl [58117-53-6]. Available from: [Link]
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. 2023. Available from: [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
-
Wikipedia. Dimethylformamide. Available from: [Link]
-
Spiral. Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. Available from: [Link]
-
NIH. Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PMC. 2019. Available from: [Link]
-
PubChem. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride. Available from: [Link]
-
ResearchGate. Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Request PDF. Available from: [Link]
-
ACS Publications. Minimizing Solvent Toxicity in Preparation of Polymeric Membranes for Gas Separation. 2020. Available from: [Link]
-
ResearchGate. N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. 2024. Available from: [Link]
-
Pergamon Press. SOLUBILITY DATA SERIES. Available from: [Link]
Sources
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Technical Support Center: Managing Steric Hindrance with Z-Lys-NH2 HCl
Welcome to the Technical Support Center for Z-Lys-NH2 HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sometimes challenging molecule. Here, we will delve into the nuances of steric hindrance, a common hurdle in reactions involving this compound, and provide practical, field-proven solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound, or N-epsilon-Carbobenzyloxy-L-lysine amide hydrochloride, is a protected form of the amino acid lysine.[1] The key features of its structure are the benzyloxycarbonyl (Z or Cbz) group protecting the epsilon-amino group of the lysine side chain and the amide group at the C-terminus.[2][3] This compound is primarily utilized as a building block in peptide synthesis, both in solid-phase (SPPS) and solution-phase methods.[2] The Z-group prevents unwanted reactions at the lysine side chain during peptide bond formation.[2] It also finds use in the preparation of modified peptides, peptide-based drugs, and in the study of enzyme-substrate interactions.[2]
Q2: What is steric hindrance, and how does it relate to this compound?
A2: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule. In the context of this compound, the bulky benzyloxycarbonyl (Z) group attached to the lysine side chain is a primary source of steric hindrance.[4] This large protecting group can physically block the approach of reactants to the desired reaction site, such as the alpha-amino group during peptide coupling, or impede the interaction of the lysine side chain in bioconjugation reactions.
Q3: How does the benzyloxycarbonyl (Z) group specifically cause steric hindrance?
A3: The Z-group consists of a benzyl group (a benzene ring attached to a CH2 group) linked to a carbonyl group.[3] This entire moiety is relatively large and conformationally restricted. During a chemical reaction, this bulky group can occupy a significant volume of space around the lysine side chain, creating a "molecular shield." This shield can prevent other molecules from accessing nearby reactive sites, thereby slowing down or even preventing the desired reaction from occurring.
Troubleshooting Guide: Overcoming Steric Hindrance in Your Experiments
This section provides solutions to common problems encountered when using this compound, with a focus on mitigating the effects of steric hindrance.
Issue 1: Incomplete or Slow Peptide Coupling Reactions
Symptoms:
-
Low yield of the desired peptide.
-
Presence of unreacted starting materials or truncated peptide sequences in the final product mixture.
-
The reaction stalls before completion, as monitored by techniques like HPLC.
Root Cause Analysis:
The bulky Z-group on the lysine side chain can sterically hinder the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain (or vice versa). This is particularly problematic when coupling other sterically hindered amino acids.[5]
Solutions & Protocols:
-
Strategy 1: Employ a Stronger Coupling Reagent.
-
Explanation: Standard coupling reagents like DCC/HOBt may not be potent enough to overcome the activation energy barrier imposed by steric hindrance. More powerful uronium or phosphonium-based reagents can accelerate the reaction.
-
Recommendation: Switch to reagents such as HATU, HBTU, or PyBOP. These reagents form highly reactive intermediates that can overcome the steric barrier more effectively.
-
-
Strategy 2: The "Double Coupling" Protocol.
-
Explanation: Repeating the coupling step is a common and effective method to drive a sterically hindered reaction to completion.[5]
-
Detailed Protocol:
-
After the initial coupling reaction (e.g., for 1-2 hours), wash the resin thoroughly with a suitable solvent like DMF.
-
Prepare a fresh solution of the activated amino acid and coupling reagents.
-
Add this fresh solution to the resin and allow the second coupling reaction to proceed for another 1-2 hours, or even overnight in difficult cases.[5]
-
-
-
Strategy 3: Optimize Reaction Conditions.
-
Explanation: Modifying the reaction environment can significantly impact the outcome of sterically hindered couplings.
-
Recommendations:
-
Increase Temperature: For non-microwave-assisted synthesis, a modest increase in temperature (e.g., to 40-50°C) can help overcome the activation barrier. However, monitor the reaction closely to minimize the risk of racemization.[5]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): This technique uses microwave energy to rapidly and uniformly heat the reaction, significantly accelerating coupling reactions, especially for hindered amino acids.[5]
-
Change the Solvent: Solvents with better solvating properties can improve reaction efficiency.[5] Consider switching from DMF to NMP or using a solvent mixture (e.g., DCM/DMF/NMP).[5]
-
-
Issue 2: Low Yield in Bioconjugation Reactions at the Lysine Side Chain
Symptoms:
-
Inefficient labeling of a peptide or protein with a molecule intended to react with the lysine side chain.
-
A large proportion of the starting material remains unmodified.
Root Cause Analysis:
Even after the Z-group is removed to expose the epsilon-amino group, the surrounding peptide structure can still create a sterically hindered environment. The accessibility of the lysine side chain is crucial for a successful bioconjugation reaction.[6][7]
Solutions & Protocols:
-
Strategy 1: Introduce a Longer, More Flexible Linker.
-
Explanation: If you are conjugating a molecule to the lysine side chain, incorporating a longer, more flexible linker arm on the molecule to be conjugated can help it reach the sterically shielded amino group.
-
Recommendation: Utilize linkers with polyethylene glycol (PEG) spacers of varying lengths to extend the reach of your conjugating molecule.
-
-
Strategy 2: Optimize the pH of the Reaction.
-
Explanation: The reactivity of the epsilon-amino group of lysine is pH-dependent. While the pKa of the lysine side chain is around 10.5, a slightly basic pH is often optimal for bioconjugation.[6]
-
Recommendation: Perform the conjugation reaction in a buffer with a pH between 8.5 and 9.5.[6] This ensures that a sufficient proportion of the amino groups are deprotonated and nucleophilic, without significantly denaturing the protein (if applicable).
-
-
Strategy 3: Increase Reaction Time and/or Reagent Concentration.
-
Explanation: For sterically hindered reactions, simply allowing more time for the reaction to occur or increasing the concentration of the conjugating molecule can lead to a higher yield.
-
Recommendation: Increase the reaction time, monitoring the progress to determine the optimal duration. Additionally, using a higher molar excess of the labeling reagent can help drive the reaction forward.
-
Visualizing Experimental Workflows
To better illustrate the decision-making process when encountering steric hindrance, the following diagrams outline the troubleshooting workflow.
Caption: Troubleshooting workflow for low peptide coupling yield.
Caption: Troubleshooting workflow for low bioconjugation yield.
Quantitative Data Summary
The following table provides a summary of recommended adjustments for overcoming steric hindrance.
| Parameter | Standard Condition | Recommended Adjustment for Steric Hindrance | Rationale |
| Coupling Reagent | DCC/HOBt | HATU, HBTU, PyBOP | More potent reagents form highly reactive intermediates. |
| Coupling Time | 1-2 hours | 2-4 hours, or overnight | Allows more time for the sterically hindered reaction to proceed.[5] |
| Coupling Temperature | Room Temperature | 40-50°C (conventional) or Microwave | Increased energy helps overcome the activation barrier.[5] |
| Bioconjugation pH | 7.4 | 8.5 - 9.5 | Optimizes the nucleophilicity of the lysine side-chain amine.[6] |
| Labeling Reagent | 1-5 equivalents | 5-20 equivalents | A higher concentration drives the reaction equilibrium towards the product. |
References
-
H-Lys(Z)-NH2.HCl - MySkinRecipes. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. Available at: [Link]
-
Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. Available at: [Link]
-
H-Lys(Z)-NH2 HCl [58117-53-6] - Aapptec Peptides. Available at: [Link]
-
Protein stabilization by tuning the steric restraint at the reverse turn - PMC - PubMed Central. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at: [Link]
-
Title: Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. Available at: [Link]
-
Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives - American Chemical Society. Available at: [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC - NIH. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
2-O-Benzyloxycarbonyl protected glycosyl donors: A revival of carbonate-mediated anchimeric assistance for diastereoselective glycosylation - ResearchGate. Available at: [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed. Available at: [Link]
-
Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing). Available at: [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. Available at: [Link]
-
(PDF) Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - ResearchGate. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. Available at: [Link]
-
BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia - Raines Lab. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. H-Lys(Z)-NH2.HCl [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Benzyloxycarbonyl (Cbz) Protection for Lysine in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals.
The strategic protection of reactive functional groups is a cornerstone of successful organic synthesis, particularly in the intricate assembly of peptides and complex drug molecules. Among the amino acids, lysine presents a unique challenge due to its two primary amine groups: the α-amino group involved in peptide bond formation and the ε-amino group on its side chain. Unwanted reactions at the ε-amino group can lead to branched impurities and low yields of the target molecule. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a highly effective and versatile protecting group for the lysine side chain, offering distinct advantages in specific synthetic contexts.[1][2]
This guide provides an in-depth analysis of the advantages of using the Cbz group for lysine protection, offers a comparative assessment against other common protecting groups, and presents detailed experimental protocols for its application.
The Benzyloxycarbonyl (Cbz) Group: A Deep Dive into Lysine Protection
The Cbz group is a carbamate-based protecting group valued for its robustness and specific deprotection methods.[3][4] Its utility in protecting the ε-amino group of lysine stems from a combination of chemical stability and selective cleavage, which are critical for multi-step synthetic strategies.
Core Advantages of Cbz for Lysine Protection
-
Broad Stability: Cbz-protected amines exhibit remarkable stability across a wide range of reaction conditions. They are resistant to mildly acidic and basic conditions, which allows for the selective removal of other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, without affecting the Cbz-protected lysine side chain.[2][3]
-
Orthogonality: The Cbz group is orthogonal to both the Boc and Fmoc protecting groups.[3] This orthogonality is fundamental in complex syntheses, enabling chemists to deprotect different functional groups at various stages of the synthesis without interference.[5][6] For instance, in a peptide containing both a Boc-protected N-terminus and a Cbz-protected lysine, the Boc group can be removed with trifluoroacetic acid (TFA) to allow for chain elongation, leaving the Cbz group intact.[4]
-
Mild and Selective Deprotection: The primary method for Cbz group removal is catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or catalytic transfer hydrogenation (using a hydrogen donor like ammonium formate or cyclohexene).[3][7][8] These methods are exceptionally mild and highly selective, preserving other sensitive functional groups within the molecule.[7][9] The byproducts of this deprotection are toluene and carbon dioxide, which are volatile and easily removed.[2][3]
-
Reduced Racemization: The introduction of the Cbz group to an amino acid has been shown to reduce the degree of racemization during peptide coupling reactions, helping to maintain the stereochemical integrity of the product.[10]
-
Crystallinity of Derivatives: Cbz-protected amino acids are often stable, crystalline solids that are easy to handle, purify, and store, which is a significant practical advantage in a laboratory setting.[10][11]
Mechanism of Cbz Protection
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the benzyl chloroformate. The base, often an aqueous carbonate or an organic base, serves to neutralize the hydrochloric acid that is liberated during the reaction.[3][12]
Comparative Analysis: Cbz vs. Alternative Lysine Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy. While Cbz is highly effective, other groups like Boc, Fmoc, and Alloc each have their own set of advantages and disadvantages.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Stability | Orthogonal To | Key Advantages | Key Disadvantages |
| Cbz (Z) | Benzyl Carbamate | Benzyl Chloroformate | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH, Na/NH₃[10] | Stable to TFA and piperidine[13] | Boc, Fmoc, Alloc | High stability, mild deprotection, crystalline derivatives[10][11] | Not suitable for molecules with other reducible groups (e.g., alkynes) |
| Boc | tert-Butyl Carbamate | Di-tert-butyl dicarbonate | Strong acids (e.g., TFA)[1] | Stable to catalytic hydrogenation and basic conditions[10] | Cbz, Fmoc, Alloc | Widely used in SPPS, easy to remove | Deprotection requires strong acid, which can cleave other acid-labile groups |
| Fmoc | Fluorenyl Carbamate | Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[1] | Stable to acidic conditions and catalytic hydrogenation[13] | Cbz, Boc, Alloc | Milder final cleavage conditions in SPPS, automation-friendly[1] | Can be sensitive to some nucleophiles, potential for dibenzofluvene adducts |
| Alloc | Allyl Carbamate | Allyl Chloroformate | Pd(0) catalyst and a scavenger (e.g., PhSiH₃)[14] | Stable to acidic and basic conditions[13] | Cbz, Boc, Fmoc | Highly orthogonal, mild deprotection | Requires a specific palladium catalyst for removal |
Decision-Making for Lysine Protection Strategy
The following diagram illustrates a simplified decision-making process for selecting a lysine side-chain protecting group based on the synthetic strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. thalesnano.com [thalesnano.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. m.youtube.com [m.youtube.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
A Comparative Guide to Lysine Protection: Navigating the Landscape from Z-Lys-NH2 to Advanced Orthogonal Derivatives
Introduction: The Critical Role of Lysine Protection in Peptide Synthesis
In the intricate world of peptide synthesis and drug development, lysine stands out as an amino acid of profound importance. Its side chain, terminating in a primary amine (the ε-amino group), is a nexus of reactivity, capable of forming isopeptide bonds, serving as an attachment point for conjugates, and influencing the overall structure and function of a peptide. However, this reactivity is a double-edged sword. During the stepwise assembly of a peptide chain, the ε-amino group's high nucleophilicity must be masked by a protecting group to prevent unwanted side reactions, such as chain branching, which would otherwise derail the synthesis.[1]
The selection of a suitable protecting group for lysine is a cornerstone of synthetic strategy, dictating the reaction conditions, purification methods, and ultimately, the feasibility of constructing complex peptide architectures. This decision hinges on the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2] The two dominant strategies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) strategy, which relies on acid-labile Nα-protection, and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, which uses a base-labile Nα-protecting group.[3]
This guide provides an in-depth comparison of the classical benzyloxycarbonyl (Z)-protected lysine derivative, Z-Lys-NH2 HCl , against the modern, orthogonally protected derivatives that dominate the field. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers, scientists, and drug development professionals to make informed strategic decisions.
The Classical Approach: Understanding Z-Protected Lysine
The benzyloxycarbonyl (Z or Cbz) group is one of the foundational protecting groups in peptide chemistry.[4] It is typically introduced to the ε-amino group of lysine, resulting in derivatives like H-Lys(Z)-NH2·HCl. This specific compound features the Z group on the side chain, a free α-amino group (as the hydrochloride salt for stability and solubility), and a C-terminal amide.[5][6]
The Z group's stability to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal made it an early candidate for side-chain protection. However, its own removal requires harsh conditions, primarily strong acids like anhydrous hydrogen fluoride (HF) or catalytic hydrogenolysis (H₂/Pd).[7][8] While effective, these methods present significant limitations: HF is highly toxic and requires specialized equipment, while hydrogenolysis is incompatible with sulfur-containing residues (methionine, cysteine) and certain other functional groups.[9]
Due to these drawbacks, the simple Z group has limited application in modern SPPS.[8] A more robust variant, the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group, is often preferred in Boc-SPPS. It offers greater stability to the repetitive trifluoroacetic acid (TFA) treatments used to deprotect the Nα-Boc group, thus preventing premature side-chain deprotection.[8][9]
The Modern Arsenal: A Comparative Analysis of Orthogonal Lysine Derivatives
The evolution of peptide synthesis has been driven by the development of sophisticated, orthogonally protected lysine derivatives that offer superior flexibility and milder deprotection schemes.
Fmoc-Lys(Boc)-OH: The Workhorse of Fmoc-SPPS
This is arguably the most widely used lysine derivative in modern peptide synthesis.[10] Its utility lies in the perfect orthogonality between the Nα-Fmoc group and the Nε-Boc group within the context of the Fmoc/tBu strategy.[3]
-
Nα-Fmoc Group: Removed at each cycle of peptide elongation using a mild base, typically 20% piperidine in DMF.[10]
-
Nε-Boc Group: Stable to the basic conditions of Fmoc deprotection. It remains intact throughout the chain assembly and is removed simultaneously with other tert-butyl-based side-chain protecting groups and cleavage from the resin during the final step with strong acid (e.g., 95% TFA).[10][]
This strategy's widespread adoption is due to its use of milder overall conditions and avoidance of hazardous reagents like HF, making it highly amenable to automation and the synthesis of a vast array of peptides.[]
Fmoc-Lys(Alloc)-OH: Enabling On-Resin Modification
The allyloxycarbonyl (Alloc) group introduces another layer of orthogonality. It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[13]
-
Deprotection: The Alloc group is selectively cleaved using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[14][15]
This unique removal chemistry allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support with its N-terminus still protected. This "on-resin" strategy is invaluable for synthesizing complex structures like:
-
Branched and Cyclic Peptides: The deprotected ε-amino group can be used to initiate a second peptide chain or to form a lactam bridge with a side-chain carboxyl group.[13][16]
-
Site-Specific Labeling: Fluorescent dyes, biotin, or other moieties can be precisely attached to the lysine side chain.[13]
Fmoc-Lys(Mtt)-OH: The Key to Hyper-Labile Orthogonality
For the utmost control in constructing complex architectures, chemists turn to trityl-based protecting groups like 4-methyltrityl (Mtt). The Mtt group is exceptionally acid-sensitive.[17][18]
-
Deprotection: The Mtt group can be removed under very mild acidic conditions, such as 1-2% TFA in dichloromethane (DCM).[19][20]
These conditions are so mild that they leave other acid-labile groups, including Boc and the acid-sensitive linkers connecting the peptide to the resin, completely intact.[19] This makes Fmoc-Lys(Mtt)-OH the premier choice for complex, multi-step on-resin modifications where other protecting groups must remain in place.[17][21]
Quantitative Performance Comparison
The choice of a lysine derivative is a strategic decision based on the final peptide's complexity and the overall synthetic plan. The table below summarizes the key performance characteristics of the discussed derivatives.
| Derivative | Core Protecting Group | Primary Strategy | Deprotection Conditions | Stability & Orthogonality | Primary Application |
| H-Lys(Z)-NH2·HCl | Z (Benzyloxycarbonyl) | Boc / Solution Phase | Strong Acid (HF) or Catalytic Hydrogenolysis | Stable to TFA and piperidine. Not orthogonal to final cleavage in Boc-SPPS. | Primarily historical/solution-phase synthesis; limited SPPS use.[5][8] |
| Boc-Lys(2-Cl-Z)-OH | 2-Cl-Z | Boc-SPPS | Strong Acid (HF) | More stable to repetitive TFA than Z group.[8][9] | Standard lysine derivative for Boc-based SPPS.[8] |
| Fmoc-Lys(Boc)-OH | Boc (tert-Butoxycarbonyl) | Fmoc-SPPS | Strong Acid (TFA) | Stable to piperidine. Orthogonal to Fmoc group.[10] | Routine incorporation of lysine in Fmoc-SPPS.[3] |
| Fmoc-Lys(Alloc)-OH | Alloc (Allyloxycarbonyl) | Fmoc-SPPS | Pd(0) Catalyst | Stable to TFA and piperidine. Orthogonal to both Fmoc and Boc.[13][22] | On-resin cyclization and site-specific side-chain modification.[16] |
| Fmoc-Lys(Mtt)-OH | Mtt (4-Methyltrityl) | Fmoc-SPPS | Very Mild Acid (1-2% TFA) | Extremely acid-labile. Orthogonal to Fmoc, Boc, and resin linkers.[18][19] | Synthesis of branched peptides and complex bioconjugates.[17][21] |
Visualization of Key Chemical Structures and Workflows
To better illustrate the tools at the peptide chemist's disposal, the following diagrams show the chemical structures of the key side-chain protecting groups and a generalized workflow for orthogonal deprotection.
Caption: Chemical structures of common lysine ε-amino protecting groups.
Caption: Generalized workflow for orthogonal deprotection in Fmoc-SPPS.
Experimental Protocol: Comparative On-Resin Modification
This protocol outlines a comparative workflow to demonstrate the practical utility of an orthogonal protecting group (Alloc) versus the standard Boc protection for a lysine side chain. We will synthesize a model pentapeptide, Ac-Tyr-Ala-Gly-Phe-Lys-NH₂, and then attempt a site-specific modification on the lysine residue.
Objective: To demonstrate the selective on-resin biotinylation of a lysine side chain using Fmoc-Lys(Alloc)-OH and to show why this is not feasible with the standard Fmoc-Lys(Boc)-OH under the same conditions.
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Lys(Alloc)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure
-
Nα-Deprotection solution: 20% (v/v) piperidine in DMF
-
Alloc Deprotection reagents: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Biotinylation reagents: Biotin, HATU, N,N-Diisopropylethylamine (DIPEA)
-
Capping reagent: Acetic anhydride
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Analysis: HPLC, Mass Spectrometry
Part A: Peptide Synthesis (Parallel Syntheses)
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in two separate reaction vessels (Vessel 1 for Boc-protected Lys, Vessel 2 for Alloc-protected Lys).
-
First Amino Acid Coupling:
-
Vessel 1: Couple Fmoc-Lys(Boc)-OH to the resin using DIC/Oxyma in DMF for 2 hours.
-
Vessel 2: Couple Fmoc-Lys(Alloc)-OH to the resin using DIC/Oxyma in DMF for 2 hours.
-
Causality: The choice of the first lysine derivative dictates the subsequent possibilities for side-chain modification.
-
-
Chain Elongation (Identical for both vessels):
-
Deprotection: Remove the Fmoc group with 20% piperidine/DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Couple the next Fmoc-amino acid (Fmoc-Phe-OH) using DIC/Oxyma.
-
Repeat: Continue this cycle for Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH.
-
-
N-terminal Acetylation: After the final Fmoc deprotection (from Tyr), cap the N-terminus by treating the resin with acetic anhydride and DIPEA in DMF. This ensures the final product is acetylated.
Part B: On-Resin Side-Chain Modification
-
Vessel 1 - The Boc-Protected Peptide:
-
Attempted Modification: No deprotection step is performed as there are no conditions that will selectively remove the side-chain Boc group without cleaving the peptide from the resin. Proceed directly to final cleavage (Part C).
-
-
Vessel 2 - The Alloc-Protected Peptide:
-
Alloc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of Pd(PPh₃)₄ (0.2 eq) and PhSiH₃ (20 eq) in DCM to the resin.[15]
-
Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen) for 2 hours at room temperature.[15]
-
Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by more DMF and DCM washes.
-
Causality: The palladium catalyst selectively removes the Alloc group, exposing the ε-amino group of lysine while all other protecting groups (tBu on Tyr, the N-terminal acetyl group, and the resin linkage) remain intact.[13]
-
-
Biotinylation:
-
Add a pre-activated solution of Biotin, HATU, and DIPEA in DMF to the resin.
-
Allow the reaction to proceed for 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Part C: Final Cleavage and Analysis
-
Cleavage: Treat the resin from both vessels with the cleavage cocktail (95% TFA/TIS/H₂O) for 3 hours.
-
Precipitation: Precipitate the crude peptides in cold diethyl ether.
-
Analysis: Dissolve the crude peptides and analyze by HPLC and Mass Spectrometry.
Expected Results:
-
From Vessel 1: The major product will be Ac-Tyr-Ala-Gly-Phe-Lys-NH₂. The mass spectrum will confirm the unmodified lysine.
-
From Vessel 2: The major product will be Ac-Tyr-Ala-Gly-Phe-Lys(Biotin)-NH₂. The mass spectrum will show a mass shift corresponding to the addition of the biotin moiety to the lysine side chain.
This experiment provides a self-validating demonstration of the power of orthogonal protection. The success in Vessel 2 and the predictable lack of modification in Vessel 1 offer concrete proof of the Alloc group's utility for site-specific functionalization.
Conclusion and Future Outlook
While this compound and its derivatives played a crucial role in the history of peptide chemistry, the modern landscape is dominated by highly versatile and orthogonal protecting group strategies. The Fmoc-Lys(Boc)-OH derivative remains the undisputed standard for routine synthesis due to its simplicity and robustness. For more ambitious projects requiring complex molecular engineering—such as peptide stapling, ADC development, or the creation of branched peptide vaccines—derivatives like Fmoc-Lys(Alloc)-OH and Fmoc-Lys(Mtt)-OH are indispensable tools. Understanding the specific deprotection conditions, stability, and orthogonality of each derivative is paramount for any researcher aiming to push the boundaries of peptide science. The continued development of new, even more selective protecting groups will undoubtedly further expand the horizons of what is synthetically possible in drug discovery and materials science.[1]
References
- Benchchem. A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
- Benchchem. A Comparative Analysis of Adpoc and Other Lysine Protecting Groups in Peptide Synthesis.
- Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Deriv
- Benchchem. Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- Unlocking Peptide Complexity: The Role of Fmoc-Lys(Mtt)-OH in Modern Synthesis.
- Fmoc-D-Lys(Mtt)
- Benchchem. The Strategic Advantage of Boc-Lys(Mtt)
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- MySkinRecipes. H-Lys(Z)-NH2.HCl.
- BOC Sciences.
- Guidechem. H-Lys(Z)-NH2.HCl 58117-53-6 wiki.
- Amino Acid Derivatives for Peptide Synthesis. (Source Link Unavailable)
-
Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]
- Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection.
- The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.
- Semantic Scholar. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs.
- Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
- Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. (2019). Diva-Portal.org.
- CDN. Alloc Protecting Group Removal Protocol.
- Understanding Fmoc-Lys(Alloc)
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BOC Sciences.
- ChemPep. Fmoc-Lys(Boc)-OH.
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- 19. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. | Semantic Scholar [semanticscholar.org]
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- 22. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Comparative Guide to the Stability of Z-Protected vs. Boc-Protected Peptides for Researchers and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity products.[] These temporary shields for reactive functional groups prevent undesirable side reactions and dictate the overall synthetic strategy.[2][3] Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Z or Cbz) and the tert-butoxycarbonyl (Boc) groups are foundational, each exhibiting distinct stability profiles that make them suitable for different applications.[] This guide provides an in-depth, objective comparison of the stability of Z- and Boc-protected peptides, grounded in chemical principles and supported by experimental protocols, to empower researchers in making informed strategic decisions.
Chemical Fundamentals: Understanding the Z and Boc Groups
The choice between Z and Boc protection hinges on their unique deprotection conditions, a concept known as orthogonality.[4] Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting another.[4][5]
-
The Z (Benzyloxycarbonyl, Cbz) Group: Introduced by Bergmann and Zervas, the Z group is a carbamate formed by reacting an amine with benzyl chloroformate.[6][7] Its defining feature is its stability to a wide range of conditions, including mild acids and bases, but its specific lability to catalytic hydrogenolysis.[7][8]
-
The Boc (tert-Butoxycarbonyl) Group: The Boc group, introduced by Carpino, is also a carbamate, typically installed using di-tert-butyl dicarbonate (Boc anhydride).[9][10] It is renowned for its stability to basic and nucleophilic conditions, as well as catalytic hydrogenation, but is readily cleaved by moderate to strong acids.[8][][12]
The differential stability of these two groups forms the basis of a powerful orthogonal or semi-orthogonal protection strategy in both solution-phase and solid-phase peptide synthesis (SPPS).[5][13]
Head-to-Head Stability Comparison: A Data-Driven Analysis
The stability of a protecting group is not an absolute; it is defined by its resistance to specific chemical environments. The core difference between Z and Boc lies in their response to acidolysis and hydrogenolysis.
| Protecting Group | Deprotection Condition | Stability Profile | Mechanism of Cleavage |
| Boc | Moderate to Strong Acid (e.g., 50% TFA in DCM, HCl) | Labile | Acidolysis (E1 Elimination): Protonation of the carbonyl oxygen facilitates the formation of a stable tert-butyl carbocation and the carbamic acid, which decarboxylates.[10][14] |
| Boc | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | N/A - The Boc group is resistant to these reductive conditions.[15][16] |
| Z (Cbz) | Moderate Acid (e.g., TFA) | Generally Stable | While much more resistant to acid than Boc, prolonged exposure to strong acids like HBr in acetic acid can cause cleavage.[6][17][18] It is considered stable to the conditions used for routine Boc removal.[19] |
| Z (Cbz) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | Hydrogenolysis: The benzyl C-O bond is cleaved by hydrogen on a catalyst surface, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and CO₂.[6][17] |
Stability Under Acidic Conditions
The Boc group's lability in acid is its most defining characteristic. It is readily cleaved by acids such as trifluoroacetic acid (TFA), a standard procedure in SPPS.[9][20] The mechanism proceeds through the formation of a stabilized tertiary carbocation, making the deprotection rapid and efficient.[10][21]
In stark contrast, the Z group is significantly more robust under acidic conditions.[19] It remains largely intact during the repetitive TFA treatments required to remove Nα-Boc groups in a typical Boc-based SPPS campaign.[13][18] This differential lability is the cornerstone of the Boc/Bzl (benzyl-based side-chain protection) strategy, which is considered "quasi-orthogonal."[5][13] While both groups are acid-labile, the vast difference in the required acid strength allows for selective Boc removal.[13]
Stability Under Reductive Cleavage (Hydrogenolysis)
Here, the roles are reversed. The Z group is exquisitely sensitive to catalytic hydrogenation.[6][22] The process is typically clean and mild, proceeding at room temperature and atmospheric pressure, yielding the deprotected amine with toluene and carbon dioxide as the only byproducts.[7]
Conversely, the Boc group is completely stable under these same catalytic hydrogenation conditions.[12][15][16] This orthogonality is crucial. A researcher can selectively deprotect a Z-protected lysine side chain in the presence of a Boc-protected N-terminus, or vice-versa, enabling complex synthetic routes such as peptide cyclization or branching.[16]
Deprotection Mechanisms Visualized
Understanding the flow of electrons in these reactions clarifies why the stability profiles are so distinct.
Caption: Mechanism of Boc group acidolysis.
Caption: Mechanism of Z (Cbz) group hydrogenolysis.
Potential Side Reactions and Mitigation
No deprotection method is perfect. Awareness of potential side reactions is critical for troubleshooting and optimizing peptide synthesis.
-
Boc Deprotection: The primary concern is the reactive tert-butyl carbocation generated during cleavage.[10][23] This electrophile can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[24]
-
Z Deprotection: Catalytic hydrogenation is generally a very clean reaction. However, certain functional groups are incompatible.
-
Incompatibility: Sulfur-containing residues like Met and Cys can poison the palladium catalyst, slowing or halting the reaction.[26] Double bonds and other reducible groups within the peptide will also be reduced.
-
Mitigation: For substrates incompatible with hydrogenation, alternative cleavage methods like strong acidolysis (e.g., HBr in acetic acid) can be employed, though this sacrifices orthogonality with acid-labile groups.[8][17]
-
Experimental Protocols for Stability Assessment
To empirically validate the stability of these protecting groups, the following workflows can be employed.
Protocol 1: Comparative Acid Stability Test
-
Preparation: Synthesize or procure two identical short peptides (e.g., a tetrapeptide like Ala-Phe-Leu-Gly), one with an N-terminal Boc group (Boc-AFLG) and the other with an N-terminal Z group (Z-AFLG).
-
Treatment: Dissolve an equal, known quantity of each peptide in separate vials. To each, add a standard Boc deprotection solution (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Reaction: Stir both solutions at room temperature for 2 hours.
-
Work-up: Remove the TFA under a stream of nitrogen and precipitate the peptide with cold diethyl ether.
-
Analysis: Dissolve the crude product in a suitable solvent (e.g., Acetonitrile/Water) and analyze by HPLC and LC-MS.
-
Expected Outcome: The chromatogram for the Boc-peptide should show a complete shift to the deprotected product peak (AFLG). The Z-peptide chromatogram should show the starting material peak (Z-AFLG) remaining largely unchanged, confirming its stability to TFA.[18]
-
Protocol 2: Comparative Hydrogenolysis Stability Test
-
Preparation: Use the same Boc-AFLG and Z-AFLG peptides from Protocol 1.
-
Treatment: Dissolve an equal, known quantity of each peptide in separate flasks containing a suitable solvent like methanol.
-
Reaction: To each flask, add a catalytic amount of 10% Palladium on carbon (Pd/C).[7] Place both flasks under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously for 4 hours at room temperature.
-
Work-up: Carefully filter the reaction mixtures through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure.
-
Analysis: Analyze the resulting material by HPLC and LC-MS.
-
Expected Outcome: The Z-peptide sample should show complete conversion to the deprotected peptide (AFLG). The Boc-peptide sample should show only the starting material peak (Boc-AFLG), confirming its stability to catalytic hydrogenation.[15]
-
Caption: Experimental workflow for comparing Z and Boc group stability.
Conclusion and Strategic Recommendations
The comparative stability of Z- and Boc-protected peptides is not a matter of one being superior to the other, but rather a testament to the power of orthogonal chemical strategies.
-
Choose Boc protection for Nα-amino groups in solid-phase synthesis when a mild, repetitive deprotection cycle is required and acid-labile side-chain protecting groups (like tBu) will be used for a final, global deprotection with strong acid.[][28]
-
Choose Z protection for side chains (e.g., Lys(Z)) in a Boc-SPPS strategy to provide an orthogonal handle for modification, or for N-terminal protection in solution-phase synthesis where its stability and crystallinity are advantageous.[8][29] Its use is particularly powerful when subsequent synthetic steps are incompatible with strong acid but tolerant of reductive conditions.
A thorough understanding of these stability profiles enables the rational design of complex peptide synthesis campaigns, from simple linear sequences to branched, cyclic, and modified peptides for advanced drug discovery and biochemical applications.
References
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ChemPep. Boc Solid Phase Peptide Synthesis.
-
GO-Bio. Protecting Groups in Peptide Synthesis: A Detailed Guide.
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
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Chemistry LibreTexts. 26.7: Peptide Synthesis.
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed.
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BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
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Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
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Ningbo Inno Pharmchem Co., Ltd. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
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Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
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Organic Chemistry. Boc Deprotection Mechanism. YouTube.
-
Biosynth. Protecting Groups in Peptide Synthesis.
-
Sigma-Aldrich. Boc Resin Cleavage Protocol.
-
BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
-
Oreate. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
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BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
-
Fields, C. G., et al. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC.
-
BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
-
BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
-
ResearchGate. Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
-
Yagami, T., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
BOC Sciences. BOC-amino acids.
-
Google Patents. Crystallization method of Boc-amino acid.
-
Medicilon. Introduction and removal of alkyl protecting groups of several common amino groups.
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
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Prhavc, M., & Sanghvi, Y. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed.
-
BenchChem. A Comparative Guide to Protected Proline Derivatives: Z-Pro-OH vs. Alternatives.
-
Bibliomed. Side reactions in peptide synthesis: An overview.
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Scribd. Side Reactions in Peptide Synthesis.
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.
-
ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.
-
ResearchGate. (PDF) Side reactions in peptide synthesis: An overview.
-
ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
-
Slideshare. Spps and side reactions in peptide synthesis.
-
RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
-
PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
-
BenchChem. Stability Showdown: A Comparative Guide to Boc-S-(γ)-Phe and Other Protected Amino Acids for Peptide Synthesis.
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A Comparative Guide to Z-Lys-NH2 HCl in Peptide Synthesis: Navigating Orthogonality and Performance
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of appropriate protecting groups is a cornerstone of a successful strategy. Among the myriad of choices for protecting the reactive ε-amino group of lysine, Z-Lys-NH2 HCl (Nε-Benzyloxycarbonyl-L-lysinamide hydrochloride) presents a classic yet relevant option. This guide provides an in-depth technical comparison of this compound with its modern counterparts, supported by experimental insights and protocols, to empower informed decisions in the synthesis of complex peptides.
The Critical Role of Lysine Side-Chain Protection
Lysine's primary amine on its side chain (ε-amino group) is highly nucleophilic and must be reversibly blocked during peptide synthesis to prevent unwanted side reactions, such as chain branching.[1][2] The ideal protecting group should be stable throughout the iterative steps of peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[3][4] This principle of "orthogonality" is fundamental to modern peptide chemistry, allowing for the precise construction of complex peptide architectures.[5][6]
This compound: A Detailed Profile
This compound is a derivative of lysine where the ε-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is an amide. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[5] The Z group is a well-established protecting group, traditionally removed by catalytic hydrogenation (e.g., H₂/Pd) or under strong acidic conditions (e.g., HBr in acetic acid).[7][8]
Structural and Chemical Properties
| Property | This compound |
| Molecular Formula | C₁₄H₂₂ClN₃O₃ |
| Molecular Weight | 315.80 g/mol |
| ε-Amino Protecting Group | Benzyloxycarbonyl (Z or Cbz) |
| C-Terminus | Amide |
| Typical Form | Hydrochloride salt |
| Storage Conditions | 2-8°C, under inert gas |
Data sourced from publicly available chemical specifications.
Comparative Analysis with Common Alternatives
The choice of a lysine protecting group is intrinsically linked to the overall synthetic strategy, primarily the Nα-protecting group used for the amino acids being coupled. The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies.
This compound in the Context of Fmoc-SPPS
In Fmoc-SPPS, the temporary Nα-Fmoc group is removed with a mild base, typically piperidine.[9] The side-chain protecting groups must be stable to these basic conditions. The Z-group on the lysine side chain is stable to piperidine, making it compatible with the Fmoc strategy. However, its removal requires conditions that are orthogonal to the standard trifluoroacetic acid (TFA) cleavage from the resin. This orthogonality can be an advantage for specific applications.
This compound vs. Fmoc-Lys(Boc)-OH: The Modern Standard
Fmoc-Lys(Boc)-OH is the most widely used lysine derivative in Fmoc-SPPS.[10][11] The Boc group on the side chain is stable to the basic conditions used for Fmoc removal but is cleaved by the final TFA cocktail used to release the peptide from the resin.[10]
Performance Comparison: Z-Lysine vs. Boc-Protected Lysine in Fmoc-SPPS
| Feature | This compound | Fmoc-Lys(Boc)-OH |
| Nα-Protection | Free amine (for coupling) | Fmoc |
| Side-Chain Protection | Z (Benzyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Compatibility with Fmoc-SPPS | Yes | Yes (Standard) |
| Side-Chain Deprotection | Catalytic hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)[7] | Trifluoroacetic acid (TFA) cocktail[10] |
| Orthogonality | Fully orthogonal to TFA cleavage | Cleaved simultaneously with resin cleavage |
| Advantages | - Allows for on-resin, selective deprotection of the lysine side chain for branching or labeling.[3] - Useful for synthesizing protected peptide fragments. | - High efficiency and compatibility with standard automated SPPS protocols.[12] - Deprotection occurs during the final cleavage step, simplifying the workflow. |
| Disadvantages | - Requires an additional, separate deprotection step. - Catalytic hydrogenation can be incompatible with peptides containing sulfur (e.g., methionine, cysteine) or other reducible groups. - Strong acid cleavage is harsh. | - Not suitable for on-resin modification of the lysine side chain as the Boc group is removed during final cleavage. |
This compound in the Context of Boc-SPPS
In Boc-SPPS, the temporary Nα-Boc group is removed with a moderately strong acid, such as TFA.[13] The side-chain protecting groups must be stable to these acidic conditions but removable during the final, harsh acid cleavage (e.g., HF or TFMSA).[7]
This compound vs. Boc-Lys(2-Cl-Z)-OH: The Boc-Strategy Workhorse
Boc-Lys(2-Cl-Z)-OH is a commonly used lysine derivative in Boc-SPPS. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is more stable to the repetitive TFA treatments than the standard Z group, but it is still readily cleaved by strong acids like HF.[8][13]
Performance Comparison: Z-Lysine vs. 2-Cl-Z-Protected Lysine in Boc-SPPS
| Feature | This compound | Boc-Lys(2-Cl-Z)-OH |
| Nα-Protection | Free amine (for coupling) | Boc |
| Side-Chain Protection | Z (Benzyloxycarbonyl) | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) |
| Compatibility with Boc-SPPS | Compatible, but Z-group may have some lability to repeated TFA treatment. | Yes (Standard)[13] |
| Side-Chain Deprotection | Strong acid (e.g., HF, HBr/AcOH) or catalytic hydrogenation.[7] | Strong acid (e.g., HF, TFMSA).[8][14] |
| Advantages | - Can be deprotected via hydrogenation, offering an alternative to harsh acids. | - Enhanced stability to repetitive TFA deprotection cycles compared to the unsubstituted Z group.[8] |
| Disadvantages | - Potential for partial deprotection during repeated TFA steps in long syntheses. | - Requires very strong and hazardous acids for final cleavage. |
Experimental Protocols and Workflows
Workflow for Incorporating this compound in Fmoc-SPPS
The following diagram illustrates the general workflow for incorporating a lysine residue using a Z-protected lysine derivative in an Fmoc-based solid-phase peptide synthesis strategy, highlighting the orthogonal deprotection step.
Caption: Workflow for Z-Lysine incorporation in Fmoc-SPPS.
Protocol for Catalytic Transfer Hydrogenation of Z-group on Resin
This protocol describes the deprotection of the Z-group from the lysine side chain while the peptide is still attached to the resin, a key advantage of the Z-group's orthogonality.
-
Resin Swelling: Swell the peptide-resin (containing the Z-protected lysine) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: Prepare a solution of ammonium formate (HCOONH₄) in DMF or a methanol/DMF mixture. The concentration and equivalents of ammonium formate will depend on the scale of the synthesis and the number of Z-groups to be removed. A typical starting point is 4 equivalents of ammonium formate per Z-group.
-
Catalyst Addition: To the swollen resin, add 10% Palladium on carbon (Pd/C) catalyst. The amount of catalyst is typically 10-20% by weight of the peptide-resin.
-
Deprotection Reaction: Add the ammonium formate solution to the resin-catalyst mixture. Stir the suspension at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry. Reaction times can range from 1 to several hours.
-
Catalyst Removal: After the reaction is complete, filter the resin to remove the reaction solution. Wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove the palladium catalyst and byproducts.
-
Further Steps: The deprotected lysine side chain is now available for on-resin modification, or the peptide can proceed to the final cleavage from the resin.
Causality Behind Experimental Choices: When to Choose this compound?
The selection of this compound or its Nα-protected derivatives is often driven by the need for a specific orthogonal protection scheme that is not readily achieved with the more common Boc or other acid-labile side-chain protecting groups.
-
Synthesis of Branched or Cyclic Peptides: The ability to deprotect the lysine side chain on-resin is crucial for the synthesis of branched peptides, where a second peptide chain is grown from the lysine side chain, or for side-chain-to-side-chain cyclization.[3][15]
-
Preparation of Protected Peptide Fragments: For the synthesis of very long peptides or proteins, a convergent strategy involving the coupling of protected peptide fragments is often employed. The Z-group can serve as a "permanent" protecting group during the synthesis of these fragments, which is then removed in the final steps after fragment condensation.[8]
-
Post-Translational Modifications: When specific modifications, such as biotinylation or the attachment of fluorescent labels, are desired on a specific lysine residue, the orthogonal nature of the Z-group allows for the selective unmasking of that residue for chemical modification while the rest of the peptide remains protected.
Potential Side Reactions and Mitigation Strategies
While the Z-group is robust, its use is not without potential challenges.
-
Catalyst Poisoning: In catalytic hydrogenation, sulfur-containing amino acids like methionine and cysteine can poison the palladium catalyst, leading to incomplete deprotection. In such cases, alternative deprotection methods or the use of sulfur-tolerant catalysts may be necessary.
-
Incomplete Cleavage with Strong Acids: The cleavage of the Z-group with HBr in acetic acid or other strong acids is a harsh method that can lead to side reactions, especially with sensitive residues like tryptophan and tyrosine. The use of scavengers in the cleavage cocktail is essential to trap reactive species generated during deprotection.[16]
-
Premature Deprotection in Boc-SPPS: In lengthy syntheses using the Boc strategy, the Z-group may exhibit slight lability to the repeated TFA treatments, potentially leading to low levels of side-chain acylation. The more acid-stable 2-Cl-Z group is often preferred in these cases to minimize this side reaction.[8]
Conclusion and Recommendations
This compound and its Nα-protected derivatives represent a valuable tool in the peptide chemist's arsenal, particularly when synthetic strategies demand orthogonal protection of the lysine side chain. While Fmoc-Lys(Boc)-OH has become the workhorse for routine Fmoc-SPPS due to its simplicity and high efficiency, the Z-group offers a distinct advantage for more complex applications such as the synthesis of branched peptides, cyclic peptides, and protected fragments.
The choice between Z-protected lysine and other alternatives should be made based on a careful consideration of the target peptide's structure, the overall synthetic strategy, and the potential for side reactions. For syntheses requiring on-resin modification of the lysine side chain, the orthogonality of the Z-group is a compelling reason for its selection. However, for straightforward linear peptide synthesis using the Fmoc strategy, the streamlined workflow offered by Fmoc-Lys(Boc)-OH generally makes it the more efficient choice. In Boc-SPPS, the more acid-stable Boc-Lys(2-Cl-Z)-OH is typically favored over Z-protected lysine for its superior stability during repeated Nα-deprotection cycles.
Ultimately, a thorough understanding of the chemistry and properties of each protecting group, as presented in this guide, is paramount for the successful and efficient synthesis of complex and challenging peptides.
References
-
Gowda, D. C., et al. (Year). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry, Volume(Issue), pages.
-
Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives. (n.d.). BenchChem.[2]
-
Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Open Access Pub.[17]
-
Common side reactions with Boc-D-Lys-OH in peptide synthesis. (n.d.). BenchChem.[13]
-
Supporting information - The Royal Society of Chemistry. (n.d.).[13]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.[8]
-
Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. (2025). International Journal of Peptide and Protein Research.[3]
-
A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. (n.d.). BenchChem.[1]
-
A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. (n.d.). The EMBO Journal.[18]
-
Side Chain Cyclization. (n.d.). Biosyntan GmbH.[15]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.[8]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(3), 292-298.[19]
-
Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. (n.d.). DSpace.[20]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (1985). Synthesis.[21]
-
Synthesis of cyclic peptides through hydroxyl side-chain anchoring. (2025). Journal of Peptide Science.[22]
-
Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose. (n.d.). BenchChem.[23]
-
Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. (2018). Scientific Reports.[24]
-
Heterogeneous Catalytic Transfer Hydrogenation in Peptide Synthesis. (2025). Request PDF.[25]
-
Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.[9]
-
Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA. (n.d.). BenchChem.[26]
-
71989-26-9 | Fmoc-Lys(Boc)-OH. (n.d.). ChemPep.[10]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies.[27]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.[6]
-
Mastering Peptide Synthesis with High-Purity Fmoc-Lys(Boc)-OH. (n.d.). BOC Sciences.[12]
-
Boc-Lys(2-Cl-Z)-OH [54613-99-9]. (n.d.). AAPPTec.[14]
-
Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. (n.d.). The Journal of Organic Chemistry.[28]
-
Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
-
A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. (n.d.). The EMBO Journal.[18]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).[29]
-
Side reactions in peptide synthesis: An overview. (2018). ResearchGate.
-
Spps and side reactions in peptide synthesis. (n.d.). Slideshare.[30]
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Fmoc-Lys(Boc)-OH – Standard Fmoc-Lys derivative used in peptide synthesis. (n.d.). Advanced ChemTech.[11]
-
Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. (1992). International Journal of Peptide and Protein Research, 40(3-4), 344-349.[16]
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Peptide solubility. (2021). Bachem.[31]
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Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.[32]
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Methods and protocols of modern solid phase peptide synthesis. (2014). Methods in Molecular Biology.[33]
-
Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem 54613-99-9. (n.d.). Sigma-Aldrich.[34]
-
Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. (2025). Request PDF.[35]
-
Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.[4]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.[36]
-
Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem 54613-99-9. (n.d.). Sigma-Aldrich.[34]
-
Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis. (n.d.). BenchChem.[37]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.[38]
-
Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.[39]
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.[40]
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A Cost-Benefit Analysis of Z-Lys-NH2 HCl in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of amino acid building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. In peptide synthesis, the protection of lysine's ε-amino group is a classic challenge requiring a careful balance of stability and selective deprotection. This guide provides an in-depth cost-benefit analysis of using Nε-Z-L-Lysinamide hydrochloride (Z-Lys-NH2 HCl), comparing its performance and economic viability against the current industry-standard alternative, Fmoc-Lys(Boc)-OH.
Understanding the Candidate: The Profile of this compound
This compound is a derivative of the amino acid lysine where the side-chain (ε) amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] The molecule is supplied as a C-terminal amide (–NH2) hydrochloride (HCl) salt. Each of these features carries specific implications for its use in synthesis.
-
The Z (Benzyloxycarbonyl) Protecting Group : Introduced by Max Bergmann in the 1930s, the Z group is a stalwart of peptide chemistry. It is exceptionally stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[2] Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., using a palladium catalyst and a hydrogen source), making it truly orthogonal to the most common protection schemes in modern synthesis.[1][2]
-
The C-Terminal Amide (–NH2) : Many biologically active peptides, including hormones and neuropeptides, naturally possess a C-terminal amide instead of a carboxylic acid.[3][4] This modification neutralizes the negative charge of the C-terminus, which can enhance receptor binding, increase metabolic stability by conferring resistance to carboxypeptidases, and improve cell permeability.[5][6] Using this compound directly incorporates this feature from the start of a solution-phase synthesis.
-
The Hydrochloride (HCl) Salt : The HCl salt form enhances the compound's stability and improves its solubility in the polar solvents often used in peptide coupling reactions.
The Head-to-Head Comparison: this compound vs. Fmoc-Lys(Boc)-OH
The dominant strategy in modern peptide synthesis is Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[7][8] Therefore, the most relevant alternative to this compound is Fmoc-Lys(Boc)-OH, the standard building block for incorporating lysine in Fmoc-SPPS.
Cost Analysis
A direct cost comparison involves not only the price of the amino acid derivative but also the ancillary reagents and infrastructure required for each synthetic strategy.
| Cost Factor | This compound (in Solution-Phase Synthesis) | Fmoc-Lys(Boc)-OH (in Solid-Phase Synthesis) | Analysis |
| Amino Acid Derivative | Generally lower to moderate cost per gram. | Moderate to high cost per gram.[9] | Fmoc-protected amino acids are often more expensive due to a more complex manufacturing process. |
| Core Reagents | Coupling reagents (e.g., TBTU, HCTU), bases (e.g., DIPEA), solvents (e.g., DCM, DMF). Deprotection: Pd/C catalyst, hydrogen source (e.g., H₂, formic acid).[10] | Coupling reagents, bases, solvents. Deprotection: 20% Piperidine in DMF.[11][12] | The cost of palladium catalysts can be significant, though it is used in catalytic amounts.[13][14][15] Piperidine is relatively inexpensive but is a controlled substance in some jurisdictions, adding administrative overhead.[16] |
| Infrastructure | Standard laboratory glassware.[17] For hydrogenolysis, a balloon hydrogenation setup or a dedicated hydrogenator may be needed. | Requires specialized SPPS equipment (manual shakers or automated synthesizers), which represents a significant capital investment. | Solution-phase synthesis offers a lower barrier to entry in terms of equipment cost, making it attractive for smaller labs or process development.[18] |
| Reagent Consumption | Stoichiometric amounts or slight excess (1.1-1.5 eq.) of coupling reagents are common.[18] | Requires a large excess of reagents (typically 3-10 eq.) to drive reactions to completion on the solid support.[12] | The need for excess reagents in SPPS leads to higher overall costs and greater chemical waste, a significant drawback for large-scale production. |
Benefit & Performance Analysis
The choice of strategy extends beyond cost to critical performance metrics like yield, purity, and synthetic flexibility.
| Performance Metric | This compound Strategy | Fmoc-Lys(Boc)-OH Strategy | Analysis |
| Orthogonality | Excellent . The Z group is stable to the acidic (TFA) and basic (piperidine) conditions used for Boc and Fmoc removal, respectively.[2] Deprotection via hydrogenolysis offers a distinct, non-interfering chemical pathway.[19] | Excellent . The Fmoc/Boc combination is the cornerstone of modern orthogonal SPPS. The base-labile Fmoc group and acid-labile Boc group are selectively removed without interference.[20] | Both strategies offer robust orthogonality. The Z group's unique removal mechanism provides an additional orthogonal pair, which is highly valuable for complex syntheses involving multiple protected functionalities, such as in the synthesis of branched or cyclized peptides.[21] |
| Deprotection Conditions | Mild but with caveats . Catalytic transfer hydrogenation is performed under neutral pH and often at room temperature.[10] However, it requires a metal catalyst (e.g., Pd/C) which can be poisoned by sulfur-containing amino acids like methionine or cysteine.[22] Catalyst filtration is also required. | Mild but repetitive . Fmoc removal with piperidine is fast and efficient.[12] Boc removal and final cleavage with TFA are effective but can be harsh on sensitive peptide sequences.[20] | The main benefit of the Z-group is avoiding repetitive acid or base treatments. The primary drawback is the potential for catalyst poisoning, which can complicate the synthesis of certain peptide sequences.[23] |
| Synthesis Strategy | Primarily used in solution-phase synthesis or for creating protected peptide fragments for subsequent condensation.[1] This allows for purification of intermediates after each step. | The standard for Solid-Phase Peptide Synthesis (SPPS) , where the peptide is built on a resin support. Purification is typically done only once after the final cleavage.[12] | Solution-phase synthesis can be more labor-intensive but allows for greater control and purification of intermediates, which can be crucial for difficult sequences. SPPS is highly amenable to automation and high-throughput synthesis. |
| Side Reactions | Racemization during coupling is a general concern in solution-phase synthesis, managed by using appropriate coupling reagents and conditions. | Aggregation of the growing peptide chain on the resin is a major challenge in SPPS, leading to incomplete reactions and lower purity. Repetitive TFA treatment in Boc-SPPS can degrade sensitive residues.[20] | The Z group itself is known to suppress racemization during coupling.[7] The ability to purify intermediates in a solution-phase approach can help mitigate purity issues that might arise from aggregation in SPPS. |
Experimental Protocols & Workflows
To provide a practical comparison, we outline representative protocols for the synthesis of a simple dipeptide, Ala-Lys-NH2.
Protocol 1: Solution-Phase Synthesis using this compound
This protocol involves coupling Boc-Ala-OH with this compound, followed by deprotection.
Step 1: Coupling
-
Dissolve this compound (1.0 eq) and Boc-Ala-OH (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add a base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride and facilitate coupling.
-
Add a coupling reagent, such as HCTU (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts. Purify the resulting protected dipeptide, Boc-Ala-Lys(Z)-NH2, by column chromatography if necessary.
Step 2: Deprotection (Two-Step)
-
Boc Removal: Dissolve the purified dipeptide in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 30-60 minutes. Evaporate the solvent to yield H-Ala-Lys(Z)-NH2·TFA.
-
Z-Group Removal (Catalytic Transfer Hydrogenation) :
-
Dissolve the product from the previous step in methanol or formic acid.[10]
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).
-
Add a hydrogen donor, such as formic acid or 1,4-cyclohexadiene.[10][24]
-
Stir the mixture under an inert atmosphere at room temperature for 1-4 hours.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the final product, Ala-Lys-NH2.
-
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Lys(Boc)-OH
This protocol uses a Rink Amide resin to generate the C-terminal amide.[25]
Step 1: Resin Preparation
-
Swell Rink Amide resin in DMF in an SPPS reaction vessel.
-
Remove the Fmoc group from the resin linker by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.[12]
Step 2: First Amino Acid Coupling (Fmoc-Lys(Boc)-OH)
-
Activate Fmoc-Lys(Boc)-OH (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
Step 3: Deprotection
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the lysine alpha-amine.
-
Wash the resin thoroughly with DMF.
Step 4: Second Amino Acid Coupling (Fmoc-Ala-OH)
-
Activate Fmoc-Ala-OH (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the solution to the resin and agitate for 1-2 hours. Wash thoroughly.
Step 5: Final Cleavage and Deprotection
-
Wash the resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) to the resin.[26] This simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product, Ala-Lys-NH2.
Visualization of Synthetic Workflows
The following diagrams illustrate the distinct workflows for each synthetic strategy.
Final Verdict: Niche Expert vs. Modern Workhorse
The cost-benefit analysis reveals a clear verdict: Fmoc-Lys(Boc)-OH remains the workhorse for routine, research-scale solid-phase peptide synthesis due to its high efficiency, amenability to automation, and robust, well-documented protocols. Its higher reagent cost is often offset by savings in labor and time, especially in a high-throughput environment.
However, This compound carves out a critical and economically advantageous niche in specific scenarios:
-
Large-Scale Synthesis : For producing peptides at scale (multi-gram to kilogram), the reduced reagent consumption and avoidance of expensive solid supports and specialized equipment make a solution-phase strategy with Z-protected intermediates highly cost-effective.
-
Fragment Condensation : The Z group is ideal for creating fully protected peptide fragments that can be purified and later ligated in a convergent synthesis strategy, which is often more efficient for very long peptides.
-
Synthesis of Peptides with Sensitive Residues : By avoiding repeated cycles of acid or base treatment, the Z-protection strategy can be gentler on peptides containing functionalities that are unstable to TFA or piperidine.
-
Laboratories without SPPS Infrastructure : For labs not equipped with dedicated peptide synthesizers, the low capital cost of solution-phase synthesis makes it an accessible and viable option.
Ultimately, the choice is not about which reagent is definitively "better," but which is better suited for the specific scientific and economic context of the project. While Fmoc-Lys(Boc)-OH is the tool for rapid, automated synthesis, this compound remains an invaluable and cost-effective asset for process development, large-scale manufacturing, and complex synthetic strategies that demand its unique orthogonal properties.
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Gurusiddappa, S., & Sivanandaiah, K. M. (1981). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 20B, 653-655. Accessed January 15, 2026. [Link]
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Dennison, S. R., et al. (2019). The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(10), 183002. Accessed January 15, 2026. [Link]
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Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196. Accessed January 15, 2026. [Link]
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Mikami, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2496-2502. Accessed January 15, 2026. [Link]
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Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. In: Peptide Synthesis Protocols. Humana Press. Accessed January 15, 2026. [Link]
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Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. Accessed January 15, 2026. [Link]
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Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. sciencemadness.org. Accessed January 15, 2026. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Accessed January 15, 2026. [Link]
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Fuel Cell Store. Palladium Based Catalysts. fuelcellstore.com. Accessed January 15, 2026. [Link]
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Tulla-Puche, J., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Accessed January 15, 2026. [Link]
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Accio. 10 Palladium on Carbon Price per kg 2025. accio.com. Published December 18, 2025. Accessed January 15, 2026. [Link]
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Coin, I., et al. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(4), 223-241. Accessed January 15, 2026. [Link]
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Slideshare. T boc fmoc protocols in peptide synthesis. slideshare.net. Accessed January 15, 2026. [Link]
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Accio. Palladium on Carbon Price Trends & Suppliers. accio.com. Published December 28, 2025. Accessed January 15, 2026. [Link]
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Sivanandaiah, K. M., et al. (2002). CTHreview. Scribd. Accessed January 15, 2026. [Link]
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Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Accessed January 15, 2026. [Link]
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Fuel Cell Earth. Duralyst 20% Pd on Activated Carbon. fuelcellearth.com. Accessed January 15, 2026. [Link]
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Kates, S. A., et al. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 5(22), 4131-4132. Accessed January 15, 2026. [Link]
- Goolik, J., et al. (2019). Method for solution-phase peptide synthesis.
-
Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. chem.libretexts.org. Updated April 28, 2025. Accessed January 15, 2026. [Link]
-
Li, H., et al. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Journal of the Chinese Chemical Society, 58(4), 449-457. Accessed January 15, 2026. [Link]
-
Pels, K., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 585-594. Accessed January 15, 2026. [Link]
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Wambach, F., et al. (2019). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Chemie Ingenieur Technik, 91(11), 1598-1605. Accessed January 15, 2026. [Link]
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van der Mee, L., et al. (2020). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Soft Matter, 16(34), 7949-7956. Accessed January 15, 2026. [Link]
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J. B. Butt, & E. E. Petersen. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 77(3), 269-281. Accessed January 15, 2026. [Link]
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ACS Catalysis. ACS Catalysis Ahead of Print. pubs.acs.org. Accessed January 15, 2026. [Link]
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ChemCatBio. Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks. energy.gov. Published February 19, 2020. Accessed January 15, 2026. [Link]
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Safety Operating Guide
Navigating the Disposal of Z-Lys-NH2 HCl: A Guide to Safety and Compliance
For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive overview of the proper disposal procedures for Z-Lys-NH2 HCl (Nα-Benzyloxycarbonyl-L-lysinamide hydrochloride), a commonly used protected amino acid. By integrating technical best practices with an understanding of the underlying chemical principles, this document aims to be your preferred resource for laboratory safety and chemical handling.
Understanding the Compound: Chemical and Hazard Profile
This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions.[1] The hydrochloride salt form enhances the compound's stability and solubility.
While a specific Safety Data Sheet (SDS) for this compound was not found during the initial literature search, data from structurally related compounds, such as L-Lysine hydrochloride and other N-benzyloxycarbonyl-protected amino acids, can provide valuable insights into its potential hazards. Generally, such compounds are not classified as hazardous under OSHA's Hazard Communication Standard.[2][3] However, it is crucial to recognize that the absence of a formal hazard classification does not equate to the absence of risk. The toxicological properties of many research chemicals have not been thoroughly investigated. Therefore, treating all research peptides and their derivatives as potentially hazardous chemical waste is a prudent and recommended practice.[4][5]
Key Considerations:
-
Airborne Particles: Lyophilized powders can easily become airborne during handling, posing an inhalation risk.[4]
-
Skin and Eye Irritation: Direct contact with the powder or solutions may cause skin or eye irritation.
-
Environmental Impact: Improper disposal can introduce synthetic molecules into the environment, with unknown long-term ecological effects.[6][7]
The following table summarizes the general properties of related compounds to provide a contextual understanding:
| Property | L-Lysine Hydrochloride | General Protected Amino Acids |
| Physical State | Solid (crystalline powder) | Solid (often lyophilized powder) |
| Color | White | White to off-white |
| Solubility | Soluble in water[2] | Varies; may require organic solvents |
| Stability | Generally stable under normal conditions[2] | Stable when stored properly (cold and dry) |
| Primary Hazards | Not classified as hazardous[2][3] | Potential for skin/eye irritation, inhalation of dust |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form (powder or solution), it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Safety glasses or goggles are mandatory to shield against accidental splashes.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.
-
Body Protection: A lab coat or protective gown is essential to protect your skin and clothing from contamination.[4]
-
Respiratory Protection: When handling the lyophilized powder, which can be easily aerosolized, work within a chemical fume hood or a biosafety cabinet to prevent inhalation.[4]
Spill Management: A Swift and Safe Response
Accidents can happen, and a well-defined spill response plan is crucial.
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and inform your laboratory supervisor and Environmental Health & Safety (EH&S) department.
-
Contain the Spill: For small spills, if you are trained to do so, contain the spill using appropriate absorbent materials. Do not use combustible materials like sawdust.[8]
-
Clean-up:
-
Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.[9]
-
Liquid Spills: Use an inert absorbent material to soak up the spill.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose of Contaminated Materials: All materials used for spill clean-up must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as chemical waste.[5] Never dispose of this compound or its solutions in the regular trash or down the drain.[4]
Step 1: Waste Segregation
Proper segregation of chemical waste at the source is critical for safety and compliant disposal.
-
Identify all waste streams: This includes unused or expired this compound, solutions containing the compound, and any contaminated labware (e.g., vials, pipette tips, gloves, and absorbent paper).
-
Dedicated Waste Container: Use a designated, leak-proof hazardous waste container for all this compound waste. This container should be chemically compatible with the waste.
Step 2: Containerization and Labeling
Clear and accurate labeling is a regulatory requirement and ensures that waste is handled correctly.
-
Container Selection: Use a container that can be securely sealed.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (Nα-Benzyloxycarbonyl-L-lysinamide hydrochloride)". Also, include the approximate concentration and quantity. Your institution's EH&S department will provide specific labeling requirements.
Step 3: Storage of Waste
Store the hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials.[9]
Step 4: Arrange for Disposal
-
Contact EH&S: Coordinate with your institution's Environmental Health & Safety (EH&S) department for the collection and disposal of the chemical waste.[4]
-
Licensed Disposal Contractor: Your institution will have a contract with a licensed hazardous waste disposal service to ensure the final disposition of the waste is in accordance with all local, state, and federal regulations.[10] Incineration is often the preferred method for the final disposition of such research chemicals to prevent environmental contamination.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of responsible laboratory practice. While this compound may not be formally classified as hazardous, a cautious approach that treats it as chemical waste is essential for protecting laboratory personnel and the environment. By adhering to the step-by-step procedures outlined in this guide and, most importantly, following the specific protocols established by your institution's Environmental Health & Safety department, you contribute to a culture of safety and scientific integrity. Always consult the manufacturer's Safety Data Sheet for the most specific and up-to-date information.
References
-
National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Available from: [Link]
- C/D/N Isotopes, Inc. (2015). Nε-Benzyloxycarbonyl-L-lysine Safety Data Sheet. Available from: a licensed professional waste disposal service is recommended for disposal.
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Available from: [Link]
- CJ Europe GmbH. (2015, June 17).
- Fisher Scientific. (2015, March 25). Hydrochloric Acid, 0.
- Fisher Scientific. (n.d.).
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- (Inform
- AAPPTEC. (n.d.).
-
PubMed. (1974, July 24). Removal of the N alpha-benzyloxycarbonyl group from cysteine-containing peptides by catalytic hydrogenolysis in liquid ammonia, exemplified by a synthesis of oxytocin. Available from: [Link]
- Millipore. (n.d.).
- ChemicalBook. (2025, February 1).
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]
- (Inform
Sources
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. peptide24.store [peptide24.store]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. fishersci.com [fishersci.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Handling Guide for Z-Lys-NH2 hcl
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your essential resource for the safe and effective handling of Z-Lys-NH2 hcl. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the principles behind these recommendations. This guide is designed to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research. This compound, a benzyloxycarbonyl-protected form of lysine amide hydrochloride, is a key reagent in peptide synthesis.[1] While the base amino acid, L-lysine hydrochloride, is not classified as a hazardous substance, the presence of the benzyloxycarbonyl (Z or Cbz) protecting group necessitates a comprehensive approach to safety.[2][3] This guide will walk you through the essential safety protocols, from initial handling to final disposal, grounded in scientific principles and best laboratory practices.
Hazard Identification and Risk Assessment: Beyond the Label
While many suppliers may not classify this compound as hazardous, a thorough risk assessment is paramount. The primary concerns with this compound are not necessarily acute toxicity, but rather the potential for respiratory and skin irritation from fine dust particles and the hazards associated with the cleavage of the benzyloxycarbonyl protecting group.
Key Risk Factors:
-
Inhalation of Dust: Like many finely powdered reagents, this compound can cause respiratory tract irritation if inhaled.[4]
-
Skin and Eye Irritation: Direct contact with the powder can lead to mild skin and eye irritation.[1][4]
-
Hazards from Protecting Group Cleavage: The benzyloxycarbonyl (Z) group is typically removed via methods like catalytic hydrogenolysis or treatment with strong acids.[5] It is crucial to be aware that cleavage of related benzyl-based protecting groups has been shown to generate hazardous byproducts such as formaldehyde.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is non-negotiable when handling any chemical reagent. For this compound, the focus is on preventing inhalation and direct contact.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from airborne dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Nitrile is a good general-purpose choice for handling powders.[1] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Recommended when handling large quantities or if dust is generated. A NIOSH-approved N95 respirator is suitable. | Minimizes the risk of inhaling fine particles that can cause respiratory irritation.[2] |
Expert Insight: Do not wear contact lenses when handling chemicals, as they can trap particles and vapors against the eye. Always wash your hands thoroughly after removing gloves and before leaving the laboratory.[6]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow for handling this compound, from receiving the compound to its use in your experiments.
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage temperatures are typically 2-8°C.[1] Avoid storing it near strong oxidizing agents.
This is a critical step where the potential for dust generation is highest.
-
Work in a Ventilated Area: Always handle the solid compound inside a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2][8]
-
Personal Protective Equipment: Don your full PPE as outlined in the table above.
-
Minimize Dust: Use a spatula to carefully transfer the powder. Avoid pouring the powder, which can create airborne dust.
-
Weighing: Use a tared weigh boat or paper on an analytical balance inside the ventilated enclosure.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed this compound. Do not add the powder to the solvent, as this can increase the risk of splashing and dust formation. Gently swirl or stir to dissolve.
-
Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of any vapors or aerosols.
-
Temperature Control: Be mindful of reaction temperatures, as excessive heat can lead to decomposition.
Emergency Procedures: Preparedness is Key
Accidents can happen, and being prepared is crucial for minimizing their impact.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials (e.g., weigh boats, gloves), in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Method: Dispose of the chemical waste through your institution's hazardous waste disposal program. Never dispose of this compound down the drain or in the regular trash.[1]
Diagram: Safe Handling Workflow for this compound
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. pangoo.biz [pangoo.biz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ca.fengchengroup.org [ca.fengchengroup.org]
- 8. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
